molecular formula C12H12ClNO2S B15345228 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide CAS No. 62268-37-5

2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

カタログ番号: B15345228
CAS番号: 62268-37-5
分子量: 269.75 g/mol
InChIキー: IMJDQIRGKZGWFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide is a useful research compound. Its molecular formula is C12H12ClNO2S and its molecular weight is 269.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

62268-37-5

分子式

C12H12ClNO2S

分子量

269.75 g/mol

IUPAC名

2-chloro-3-pyrrolidin-1-yl-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C12H12ClNO2S/c13-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17(12,15)16/h1-2,5-6H,3-4,7-8H2

InChIキー

IMJDQIRGKZGWFD-UHFFFAOYSA-N

正規SMILES

C1CCN(C1)C2=C(S(=O)(=O)C3=CC=CC=C32)Cl

製品の起源

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of benzothiophene scaffolds is a cornerstone of modern heterocyclic chemistry, enabling the discovery of novel therapeutics and advanced materials. This technical guide outlines the precise synthetic methodology, mechanistic causality, and analytical validation required to synthesize 2-chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide . By employing a regioselective addition-elimination (SₙV) strategy on an activated vinyl sulfone, researchers can efficiently construct this highly versatile intermediate.

Pharmacological & Synthetic Relevance

Benzo[b]thiophene 1,1-dioxides are privileged structural motifs recognized for their profound reactivity and biological potential[1]. The parent sulfone acts as a powerful electron-deficient core. Specifically, 3-amino-substituted derivatives like 2-chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide serve as critical dipolarophiles and synthons. They are frequently deployed in 1,3-dipolar cycloadditions (e.g., with azomethine ylides) to construct complex, enantioselective tricyclic pyrrolidine-fused architectures crucial in drug development[2].

Retrosynthetic Logic and Mechanistic Causality

To synthesize the target compound, we must establish a self-validating chemical system that dictates absolute regiocontrol. The synthesis relies on two fundamental transformations:

  • Oxidative Activation: The starting material, 2,3-dichlorobenzo[b]thiophene, is highly stable and resists nucleophilic attack. To break this inertness, the sulfur atom is oxidized to a sulfone (1,1-dioxide) using m-chloroperoxybenzoic acid (m-CPBA)[3]. This transformation fundamentally alters the electronic landscape of the molecule.

  • Vinylogous Activation & Regioselectivity: The introduction of the sulfone group (-SO₂-) creates an α,β-unsaturated sulfone system across the C2=C3 double bond. The sulfone strongly withdraws electron density, specifically depleting it at the β-carbon (C3).

  • Addition-Elimination (SₙV): When pyrrolidine is introduced, it acts as a nucleophile, undergoing a conjugate (Michael-type) addition exclusively at the highly electrophilic C3 position[4]. This regioselectivity is thermodynamically driven by the formation of a highly stabilized sulfonyl carbanion intermediate at the α-carbon (C2). Subsequent elimination of the chloride ion from C3 restores the aromatic/conjugated system, yielding the final product via a classic addition-elimination mechanism.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to ensure high fidelity, incorporating built-in checkpoints to validate the success of each phase.

Phase 1: Oxidative Activation to 2,3-Dichlorobenzo[b]thiophene 1,1-dioxide

Causality Check:m-CPBA is selected over harsher oxidants (like KMnO₄) to prevent over-oxidation or cleavage of the thiophene ring, ensuring selective oxygen transfer to the sulfur atom.

  • Preparation: Dissolve 2,3-dichlorobenzo[b]thiophene (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Rationale: The oxidation of sulfides to sulfoxides and subsequently to sulfones is highly exothermic; thermal control prevents the formation of ring-opened byproducts.

  • Reagent Addition: Add m-CPBA (70-75% purity, 25.0 mmol, 2.5 equiv) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL). Rationale: This step is critical to reduce any unreacted, potentially explosive peroxides. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 30 mL) to neutralize and remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol to yield pure 2,3-dichlorobenzo[b]thiophene 1,1-dioxide.

Phase 2: Nucleophilic Substitution with Pyrrolidine

Causality Check: Pyrrolidine is used in excess (2.5 equivalents). One equivalent acts as the nucleophile attacking C3, while the remaining equivalents act as a basic scavenger to neutralize the liberated HCl, driving the equilibrium forward and preventing the protonation of the nucleophile.

  • Preparation: Dissolve the synthesized 2,3-dichlorobenzo[b]thiophene 1,1-dioxide (5.0 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add pyrrolidine (12.5 mmol, 2.5 equiv) dropwise at room temperature. A slight color change (typically to pale yellow/orange) indicates the formation of the initial charge-transfer complex.

  • Reaction: Heat the mixture to reflux (~65 °C) for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material spot completely disappears.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the THF solvent.

  • Extraction: Partition the resulting residue between DCM (30 mL) and distilled water (30 mL). Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to Hexane/EtOAc 8:2) to afford the target 2-chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide.

Analytical Validation

To ensure the trustworthiness of the synthesis, validate the final product using Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (CDCl₃): The successful incorporation of the pyrrolidine ring is confirmed by the appearance of two distinct multiplets: one around ~3.5–3.7 ppm (4H, α-protons adjacent to nitrogen) and another around ~1.9–2.0 ppm (4H, β-protons of the pyrrolidine ring). The aromatic protons of the benzo-fused ring will appear between 7.4 and 7.8 ppm.

  • ¹³C NMR: The C3 carbon will shift significantly due to the change from a C-Cl bond to a C-N bond, validating the regioselective displacement.

Quantitative Data Summary

ParameterPhase 1: Oxidative ActivationPhase 2: Nucleophilic Substitution
Substrate 2,3-Dichlorobenzo[b]thiophene2,3-Dichlorobenzo[b]thiophene 1,1-dioxide
Reagents m-CPBA (2.5 equiv)Pyrrolidine (2.5 equiv)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF), anhydrous
Temperature 0 °C → Room Temperature65 °C (Reflux)
Reaction Time 12 hours4–6 hours
Typical Yield 85–90%78–85%
Validation Marker Downfield shift of Ar-H signalsAppearance of pyrrolidine multiplets (~3.5, 1.9 ppm)

Mechanistic Pathway Visualization

MechanisticPathway A 2,3-Dichlorobenzo[b]thiophene 1,1-dioxide B Pyrrolidine (Nucleophile & Base) C Sulfonyl-Stabilized Carbanion Intermediate D 2-Chloro-3-(1-pyrrolidinyl) benzo[b]thiophene 1,1-dioxide C->D Elimination of Cl⁻ E Pyrrolidinium Chloride (Byproduct) C->E Proton Transfer & Salt Formation AB AB AB->C Conjugate Addition at C3

Mechanistic pathway of the addition-elimination reaction yielding the target compound.

References

  • [2] 1,3-Dipolar cycloaddition reactions of benzo[b]thiophene 1,1-dioxide with azomethine ylides. ResearchGate. 2

  • [1] SN2 and SN2' Reactions of 2- and 3-Chloromethylbenzothiophene 1,1-Dioxides. Journal of the American Chemical Society. 1

  • [4] Nucleophilic addition of difunctional reagents to 2,3-dichlorobenzo[b]thiophene 1,1-dioxide (Abstracted in Copper(I)-catalyzed amination of halothiophenes). ResearchGate.4

  • [3] General Description of Dibenzo[b,d]Thiophene. ChemicalBook. 3

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1][2] This core is present in a variety of compounds investigated for therapeutic potential, including as inhibitors of signal transducer and activator of transcription 3 (STAT3), a key target in oncology.[1][2] The physicochemical properties of derivatives built upon this scaffold are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing everything from solubility and permeability to target engagement and metabolic stability.[3][4] This guide provides a detailed examination of the physicochemical properties of a specific derivative, 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide, offering insights into its molecular characteristics and providing standardized protocols for its empirical evaluation. Understanding these properties is a foundational step in the rational design and development of novel therapeutics.[5]

Chemical Identity

  • Chemical Name: 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

  • CAS Number: 31349-25-8

  • Molecular Formula: C₁₂H₁₂ClNO₂S

  • Molecular Weight: 270.03 g/mol

  • Chemical Structure: alt text

Physicochemical Properties

A molecule's journey through biological systems is largely governed by its physicochemical properties.[4] For 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide, these properties dictate its "drug-likeness" and potential for development.

Table 1: Summary of Physicochemical Properties
PropertyExperimental ValuePredicted ValueSignificance in Drug Discovery
Melting Point (°C) Data not availableN/AInfluences solubility, stability, and formulation choices. A sharp melting point is indicative of purity.[6]
Aqueous Solubility Data not availableLowAffects absorption and bioavailability. Poor solubility can hinder in vitro and in vivo studies.[7]
Lipophilicity (LogP) Data not availableModerately LipophilicGoverns membrane permeability and protein binding. Optimal LogP is crucial for balancing solubility and permeability.[3]
Acidity/Basicity (pKa) Data not availableWeakly BasicDetermines the ionization state at physiological pH, which impacts solubility, absorption, and target interaction.[8]

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide.

Melting Point Determination

The melting point is a fundamental property that provides information on purity and is critical for various aspects of formulation and development.[6][9]

Methodology: Capillary Melting Point Determination

This method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[10][11][12]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.[9]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be approximately 2-3 mm.[11][12]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[11]

  • Approximate Determination (if unknown): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting range. Allow the apparatus to cool.[9][11]

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[9][11]

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[11]

Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination.[11] Impurities will typically cause a depression and broadening of the melting range.[6]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Solubility is a critical factor influencing a drug's absorption and bioavailability.[7] It can be assessed under kinetic or thermodynamic conditions.[13]

Methodology: High-Throughput Kinetic Solubility Assay

This assay is suitable for early drug discovery, providing a rapid assessment of solubility.[14][15]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.[15]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.[15]

  • Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[15]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with shaking.[14][15]

  • Detection of Precipitation: Measure the turbidity (light scattering) in each well using a nephelometer or absorbance at a wavelength like 620 nm.[14][15]

  • Data Analysis: The solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a control.[15]

Causality: This method mimics the situation where a drug, dissolved in an organic solvent for screening, is introduced into an aqueous biological medium. The formation of a precipitate indicates that the compound's solubility limit has been exceeded under these kinetic conditions.[13]

Methodology: Thermodynamic Solubility (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound and is crucial for lead optimization and formulation.[16][17]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[17]

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][18]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[18]

  • Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][19]

  • Data Analysis: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.[19]

Caption: Comparison of Kinetic and Thermodynamic Solubility Workflows.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, protein binding, and overall pharmacokinetic behavior.[3] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.[][21]

Methodology: Shake-Flask Method for LogP/LogD Determination

This is the traditional and most reliable method for determining lipophilicity.[22][23]

Step-by-Step Protocol:

  • System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4 for LogD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.[]

  • Compound Addition: Dissolve a known amount of the compound in one of the phases.[23]

  • Partitioning: Combine the two phases in a vial, and shake vigorously to allow the compound to partition between the two layers until equilibrium is reached (this can take several hours).[][22]

  • Phase Separation: Allow the layers to separate completely. Centrifugation can aid this process.[22]

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).[]

  • Calculation:

    • LogP (for non-ionizable compounds) or LogD (at a specific pH): Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[21]

Causality: The shake-flask method directly measures the equilibrium partitioning of the analyte between a non-polar (n-octanol) and a polar (aqueous) phase, providing a definitive value for its lipophilicity.[22] The choice of pH is critical for ionizable compounds, as their charge state significantly affects partitioning.[]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[8] This is crucial as the ionized state of a drug affects its solubility, permeability, and interaction with its biological target.[8][24]

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[24][25][26]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds, to a known concentration (e.g., 1 mM).[25] The ionic strength of the solution should be kept constant, for example, with 0.15 M KCl.[25]

  • Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[25]

  • Titration: Place the sample solution in a vessel with a stirrer and immerse the pH electrode. Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[8][25]

  • Data Collection: Record the pH of the solution after each addition of titrant.[25]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[24][25] This can be more accurately determined from the peak of the first derivative of the titration curve.[27]

Causality: The titration curve reflects the change in the ratio of the protonated and deprotonated species of the analyte as the pH of the solution is altered by the addition of acid or base. The pKa represents the pH at which these two species are present in equal concentrations.[25] The pyrrolidinyl group in the target molecule is expected to be basic.

Conclusion

The physicochemical properties of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide are integral to its potential as a drug candidate. While specific experimental data for this compound is not widely published, this guide outlines the authoritative, standardized protocols necessary for its comprehensive characterization. By systematically applying these methodologies, researchers can generate the critical data needed to understand its solubility, permeability, and ionization behavior. This empirical foundation is essential for guiding further medicinal chemistry efforts, interpreting biological data, and making informed decisions in the drug discovery and development process.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. Molecules. Retrieved from [Link]

  • Alves, C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • University of Colorado Boulder. (2013). Experiment 1 - Melting Points. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

  • Junsei Chemical Co.,Ltd. (n.d.). Homepage. Retrieved from [Link]

  • Jujo Chemical Co., Ltd. (n.d.). Homepage. Retrieved from [Link]

  • Chemical Science. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (n.d.). Supplier NEWS. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC SCREENING OF SOME NEW BENZOTHIOPHENE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • ResearchGate. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors. Retrieved from [Link]

  • Fuji Chemicals Ltd. (n.d.). Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2024). Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. Retrieved from [Link]

  • Shin Nihon Yakugyo Co., Ltd. (n.d.). Chemicals. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-3(2H)-one 1,1-dioxide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Retrieved from [Link]

Sources

The Emergence of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide: A Deep Dive into its Mechanism of Action as a Novel STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene 1,1-dioxide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new class of potent signaling pathway modulators. This technical guide focuses on a specific derivative, 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide, and elucidates its mechanism of action, primarily as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By synthesizing findings from extensive research on related aminobenzo[b]thiophene 1,1-dioxides, this document provides a comprehensive overview of the molecular interactions, cellular consequences, and potential therapeutic applications of this compound class. We will delve into the causality behind its inhibitory action, present validated experimental protocols for its characterization, and offer a forward-looking perspective on its role in the development of targeted cancer therapies.

Introduction: The Rationale for Targeting STAT3 in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and migration.[1][2] In normal physiology, STAT3 activation is a transient and tightly regulated process. However, aberrant and persistent activation of STAT3 is a hallmark of many human cancers, where it contributes to tumor growth, metastasis, and drug resistance.[1][2] This has rendered STAT3 an attractive, albeit challenging, therapeutic target for cancer therapy.[3] The development of small-molecule inhibitors that can effectively and selectively block the STAT3 signaling pathway is therefore a significant focus of oncological research. The benzo[b]thiophene 1,1-dioxide core has been identified as a promising scaffold for the design of such inhibitors.[1][4]

The Benzo[b]thiophene 1,1-Dioxide Scaffold: A Foundation for Potent STAT3 Inhibition

The benzo[b]thiophene 1,1-dioxide scaffold serves as the foundational structure for a series of novel and potent STAT3 inhibitors.[1][4] Structural and molecular modeling studies have revealed that this scaffold is adept at occupying the SH2 domain of STAT3.[1][2] The SH2 domain is critical for the dimerization of phosphorylated STAT3 monomers, a prerequisite for their translocation to the nucleus and subsequent activation of target gene transcription.[4] By binding to this domain, benzo[b]thiophene 1,1-dioxide derivatives, including 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide, can effectively block this crucial step in the STAT3 signaling cascade.

Mechanism of Action: Inhibition of STAT3 Phosphorylation and Downstream Signaling

The primary mechanism of action for this class of compounds is the direct inhibition of STAT3 phosphorylation at the critical tyrosine residue, Tyr705.[4] This inhibition is highly selective, as studies on representative compounds have shown that the phosphorylation levels of upstream kinases such as Src and Jak2 are not significantly affected.[3]

The inhibition of STAT3 phosphorylation prevents its dimerization and nuclear translocation, leading to the suppression of STAT3-dependent gene expression.[3][4] One of the key downstream targets of STAT3 is the anti-apoptotic protein Bcl-2. By inhibiting STAT3, 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide and its analogs lead to the downregulation of Bcl-2 expression, thereby promoting apoptosis in cancer cells.[3]

Figure 1: Proposed mechanism of action for 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide.

Cellular Consequences of STAT3 Inhibition

The inhibition of the STAT3 signaling pathway by 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide is expected to trigger a cascade of cellular events that are detrimental to cancer cell survival and proliferation.

Induction of Apoptosis

As previously mentioned, the downregulation of the anti-apoptotic protein Bcl-2 is a direct consequence of STAT3 inhibition.[3] This disruption of the delicate balance between pro- and anti-apoptotic proteins pushes the cell towards programmed cell death. Furthermore, some benzo[b]thiophene 1,1-dioxide derivatives have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells, which can further contribute to the induction of apoptosis.[1][3]

Cell Cycle Arrest

In addition to inducing apoptosis, STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been observed to cause cell cycle arrest, often at the G2 phase.[2] This prevents cancer cells from proceeding through the cell cycle and dividing, thus halting tumor growth.

Inhibition of Colony Formation

The ability of cancer cells to form colonies is a key indicator of their tumorigenic potential. Treatment with benzo[b]thiophene 1,1-dioxide derivatives has been shown to abolish the colony formation ability of cancer cells, further highlighting their anti-tumor activity.[3]

Experimental Protocols for Characterization

To validate the mechanism of action of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide, a series of well-established in vitro assays can be employed.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of the compound on STAT3 phosphorylation.

Methodology:

  • Cell Culture and Treatment: Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, HepG2) to 70-80% confluency. Treat the cells with varying concentrations of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-Jak2, total Jak2, phospho-Src, and total Src overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Figure 2: Workflow for Western Blot Analysis.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cancer cells following treatment with the compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the compound as described in the Western Blot protocol.

  • Cell Staining: Harvest the cells and stain them with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and anti-proliferative effects of the compound.

AssayPrincipleEndpoint
MTT Assay Mitochondrial reductase activityCell viability
SRB Assay Total protein contentCell proliferation
Colony Formation Assay Ability of single cells to form coloniesClonogenic survival

Table 1: Summary of Cell Viability and Proliferation Assays.

Potential for Broader Therapeutic Applications

While the primary focus has been on its anti-cancer properties via STAT3 inhibition, the benzo[b]thiophene 1,1-dioxide scaffold may possess a broader range of biological activities. For instance, some derivatives have been identified as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in certain cancers.[5] Further research is warranted to explore if 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide shares this activity or interacts with other relevant biological targets. The versatility of the benzothiophene core is also demonstrated by its presence in compounds developed for antimicrobial, anti-inflammatory, and neuroprotective activities.[6][7][8][9]

Conclusion and Future Directions

2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide belongs to a promising class of compounds that exhibit potent anti-cancer activity, primarily through the inhibition of the STAT3 signaling pathway. Its mechanism of action, centered on the suppression of STAT3 phosphorylation and subsequent induction of apoptosis and cell cycle arrest, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on comprehensive in vivo efficacy and toxicity studies, as well as investigations into its potential off-target effects and broader therapeutic applications. The continued exploration of the benzo[b]thiophene 1,1-dioxide scaffold is poised to yield novel and effective treatments for cancer and potentially other diseases.

References

  • Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.
  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design. [URL: https://pubmed.ncbi.nlm.nih.gov/34416096/]
  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors. ResearchGate. [URL: https://www.researchgate.
  • Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4468403/]
  • Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38244837/]
  • Chemical compound holds promise as cancer treatment with fewer side effects than traditional chemotherapy. UCLA Health. [URL: https://www.uclahealth.org/news/chemical-compound-holds-promise-as-cancer-treatment-with-fewer-side-effects-than-traditional-chemotherapy]
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38920062/]
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [URL: https://www.mdpi.com/1420-3049/27/2/499]
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. [URL: https://www.mdpi.com/1420-3049/29/22/5160]
  • Synthesis, Characterization and Evaluation of Anthelmintic Activity of some Novel Benzothiophene Derivatives. World Journal of Pharmaceutical Research. [URL: https://wjpr.net/download/article/1588768018.pdf]
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/29/16/3655]
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11438234/]
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://ijpsr.com/bft-article/benzothiophene-assorted-bioactive-effects/]
  • Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/29/6/1230]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide. Designed for researchers, chemists, and drug development professionals, this document synthesizes predictive data based on established principles of spectroscopy and analysis of analogous chemical structures. We will delve into the theoretical underpinnings of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering a robust framework for the structural confirmation of this and related heterocyclic compounds.

Introduction and Molecular Overview

2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide belongs to the benzo[b]thiophene 1,1-dioxide class, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for various therapeutic applications, including as STAT3 inhibitors for cancer therapy.[1][2][3] The specific substitution pattern of the target molecule—a chlorine atom at the 2-position and a pyrrolidinyl group at the 3-position—creates a unique electronic and steric environment. This guide serves to predict the spectroscopic fingerprint of this molecule, providing a benchmark for its empirical identification and characterization.

The structural integrity and purity of such compounds are paramount in research and development. Spectroscopic analysis provides the definitive, non-destructive means to confirm molecular structure, identify functional groups, and establish purity.

Figure 1: Molecular Structure of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide with atom numbering for spectroscopic assignment.

Predicted Spectroscopic Data & Interpretation

Due to the absence of publicly available experimental data for this specific molecule, the following sections provide predicted spectroscopic values. These predictions are derived from the analysis of the parent benzo[b]thiophene structure, known substituent effects, and data from analogous sulfones, enamines, and chlorinated aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within the molecule. The predicted spectrum is dominated by strong absorptions from the sulfone group, with other characteristic bands arising from the aromatic system and the pyrrolidinyl moiety.

Table 1: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Commentary
~3100-3000Medium-WeakAromatic C-H StretchTypical for C-H stretching vibrations on a benzene ring.[4]
~2970-2850MediumAliphatic C-H StretchCorresponds to the symmetric and asymmetric stretching of C-H bonds in the pyrrolidine ring.
~1620-1600Medium-WeakC=C Stretch (Enamine)The C2=C3 double bond has significant enamine character, expected to absorb in this region.[5]
~1590, ~1475Medium-WeakAromatic C=C StretchCharacteristic skeletal vibrations of the benzene ring.
~1340-1310 Strong SO₂ Asymmetric Stretch This, along with the symmetric stretch, is a definitive marker for the sulfone group.[6]
~1160-1140 Strong SO₂ Symmetric Stretch A second strong, characteristic absorption for the sulfone functional group.[6]
~1220-1180MediumC-N StretchArises from the stretching vibration of the bond between the aromatic ring and the pyrrolidine nitrogen.
~900-675StrongAromatic C-H Out-of-Plane BendThe pattern of these strong bands can help confirm the substitution pattern on the benzene ring.
~750-700Medium-StrongC-Cl StretchThe carbon-chlorine bond stretch typically appears in this region of the fingerprint domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the four protons on the benzene ring and the eight protons of the pyrrolidine ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing sulfone group and the electron-donating pyrrolidinyl group. Based on data for the parent benzo[b]thiophene, the H4 and H7 protons are typically the most downfield.[7][8]

Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Commentary
~7.8 - 8.0d1HH-4Deshielded by the proximate sulfone group and the anisotropic effect of the heterocyclic ring.
~7.7 - 7.9d1HH-7Deshielded due to its position adjacent to the electron-withdrawing sulfone group.
~7.4 - 7.6m2HH-5, H-6Expected to appear as a complex multiplet in the mid-aromatic region.
~3.4 - 3.6t4HN-CH₂ (Pyrrolidine)Protons on the carbons directly attached to the nitrogen (α-protons) are deshielded.
~1.9 - 2.1m4HCH₂ -CH₂ (Pyrrolidine)Protons on the carbons beta to the nitrogen are more shielded and appear upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the sulfone group (C7a) and the halogen (C2) are expected to be significantly affected.

Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale and Commentary
~145-150C-3Attached to the electron-donating nitrogen, this carbon is expected to be significantly downfield.
~135-140C-7aQuaternary carbon deshielded by the attached sulfone group and fused ring system.
~130-135C-3aQuaternary carbon at the ring junction.
~130-133C-5Aromatic CH carbon.
~128-131C-6Aromatic CH carbon.
~123-126C-4Aromatic CH carbon.
~120-123C-7Aromatic CH carbon.
~115-120C-2The carbon bearing the chlorine atom; its shift is influenced by both halogen and sulfone effects.
~50-55N-C H₂ (Pyrrolidine)Alpha-carbons of the pyrrolidine ring.
~25-30C H₂-C H₂ (Pyrrolidine)Beta-carbons of the pyrrolidine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. The predicted molecular weight for C₁₂H₁₂ClNO₂S is 269.03 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/zProposed FragmentRationale and Commentary
269/271[M]⁺Molecular ion peak. The presence of a ~3:1 ratio for the M and M+2 peaks is characteristic of a compound containing one chlorine atom.
205/207[M - SO₂]⁺A hallmark fragmentation pathway for benzo[b]thiophene 1,1-dioxides is the expulsion of sulfur dioxide (SO₂).[9]
199[M - C₄H₈N]⁺Loss of the pyrrolidinyl radical.
170/172[M - SO₂ - Cl]⁺Subsequent loss of a chlorine radical from the [M - SO₂]⁺ fragment.

Experimental Protocols

To ensure scientific integrity and reproducibility, the acquisition of spectroscopic data must follow validated protocols. The following sections detail standard operating procedures for obtaining the data discussed in this guide.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pure Compound Prep_IR Prepare KBr Pellet or Neat Film Sample->Prep_IR Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_MS Dissolve in Suitable Volatile Solvent Sample->Prep_MS IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec NMR_Spec 500 MHz NMR Spectrometer Prep_NMR->NMR_Spec MS_Spec EI-Mass Spectrometer Prep_MS->MS_Spec IR_Data IR Spectrum IR_Spec->IR_Data NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Figure 2: General workflow for the spectroscopic analysis and structural confirmation of the target compound.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A standard FT-IR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

  • Sample Preparation (KBr Pellet Method): a. Thoroughly dry ~1-2 mg of the sample and ~100-150 mg of spectroscopic grade Potassium Bromide (KBr). b. Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. c. Transfer the powder to a pellet-pressing die. d. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: a. Acquire a background spectrum of the empty sample compartment. b. Place the KBr pellet in the sample holder. c. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. d. Co-add a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and identify peak wavenumbers.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the ¹H and ¹³C chemical environments and establish connectivity.

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz) equipped with a broadband probe.

  • Sample Preparation: a. Accurately weigh ~5-10 mg of the sample for ¹H NMR (~20-30 mg for ¹³C NMR). b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: a. ¹H NMR: Acquire data using a standard pulse program. Set the spectral width to cover a range of -1 to 10 ppm. Use a sufficient number of scans (typically 8-16) to achieve good signal-to-noise. b. ¹³C NMR: Acquire data using a proton-decoupled pulse program. Set the spectral width to cover a range of 0 to 220 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Objective: To determine the molecular weight and analyze the fragmentation pattern.

  • Instrumentation: A mass spectrometer capable of electron ionization, such as a GC-MS system (e.g., Agilent 7890B GC with 5977A MSD) or a direct insertion probe.

  • Sample Preparation: a. Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Data Acquisition: a. Introduce the sample into the ion source. For GC-MS, an appropriate chromatographic method must be developed. b. Use a standard electron energy of 70 eV for ionization. c. Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions. Compare the isotopic pattern of chlorine-containing fragments to theoretical values.

Conclusion

This guide presents a predicted, multi-faceted spectroscopic profile for 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide. By leveraging foundational spectroscopic principles and data from structurally related compounds, we have established a detailed and scientifically grounded framework for the identification and structural elucidation of this molecule. The strong, characteristic IR bands of the sulfone group, the distinct pattern of aromatic and aliphatic protons in the NMR spectrum, and the predictable fragmentation in the mass spectrum, including the crucial SO₂ loss and chlorine isotopic pattern, collectively form a unique fingerprint. The provided protocols offer a standardized approach for the empirical verification of these predictions, ensuring data integrity and comparability across different laboratories. This document serves as an essential resource for any scientist engaged in the synthesis, characterization, or application of this important class of heterocyclic compounds.

References

  • Ghattas, W., Bérubé, G. (2009). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8. Available at: [Link]

  • Porter, Q. N., & Baldas, J. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry, 20(1), 103-116. Available at: [Link]

  • Larkin, P. J. (2011). Infrared and Raman Spectroscopy; Principles and Spectral Interpretation. Elsevier. Available at: [Link]

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-9. Available at: [Link]

  • Vlaeva, I., et al. (2018). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]

  • Safitri, A., et al. (2012). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture. ResearchGate. Available at: [Link]

  • Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Kozma, E., et al. (2021). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[10]benzo-thieno[3,2-b][10]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. MDPI. Available at: [Link]

  • Nguyen, P. H., et al. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. PMC. Available at: [Link]

  • Stolarczyk, J. K., et al. (2022). Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]

  • Xu, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Glavaš, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles. FULIR. Available at: [Link]

  • SpectraBase. (n.d.). Benzo(b)thiophene - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Lu, Y., et al. (n.d.). 1H NMR and 13C NMR spectral date of compounds. The Royal Society of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2024). Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. The Journal of Organic Chemistry, 89(5). Available at: [Link]

  • Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • PubChem. (n.d.). Benzo(b)thiophene, 3-(1-aziridinyl)-2-chloro-, 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]

  • Xu, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate. Available at: [Link]

  • Jones, C. D., & Suarez, D. P. (1999). PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. Google Patents.
  • Liu, Y., et al. (2017). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. European Journal of Medicinal Chemistry, 125, 46-58. Available at: [Link]

Sources

A Technical Guide to the Biological Activities and Therapeutic Potential of Benzo[b]thiophene 1,1-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by Gemini

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzo[b]thiophene 1,1-Dioxide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzo[b]thiophene nucleus, a heterocyclic compound composed of a fused benzene and thiophene ring, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] The oxidation of the sulfur atom to a sulfone (1,1-dioxide) significantly modulates the molecule's electronic and physicochemical properties. This transformation enhances the scaffold's planarity and introduces a potent hydrogen bond acceptor, which can facilitate stronger and more specific interactions with biological targets like enzymes and receptors.[1] This guide provides a comprehensive overview of the diverse biological activities of benzo[b]thiophene 1,1-dioxide derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and therapeutic potential, grounded in recent scientific findings.

Anticancer Applications: Targeting Key Oncogenic Pathways

The benzo[b]thiophene 1,1-dioxide scaffold has emerged as a particularly fruitful starting point for the development of novel anticancer agents. These derivatives have been shown to interfere with multiple signaling pathways crucial for tumor growth, proliferation, and metastasis.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and migration.[3][4] Its abnormal and continuous activation is a hallmark of many human cancers, making it an attractive therapeutic target.[3][4] Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[3][5]

The compound 6-nitrobenzo[b]thiophene 1,1-dioxide, widely known as "Stattic," was one of the first small molecules identified as a STAT3 inhibitor.[6] Subsequent research has led to the development of numerous analogs with improved potency and drug-like properties.[5] These inhibitors typically function by blocking the phosphorylation of STAT3, a critical step for its activation and dimerization.[3][5] For instance, compound 8b, a novel derivative, was found to significantly block STAT3 phosphorylation, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4] Molecular modeling studies suggest these compounds bind to the SH2 domain of STAT3, preventing its activation.[3][4]

The downstream consequences of STAT3 inhibition by these compounds are profound. They can induce apoptosis (programmed cell death), cause cell cycle arrest (often at the G2 or S phase), reduce intracellular reactive oxygen species (ROS) content, and trigger the loss of mitochondrial membrane potential.[3][4][7]

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression Transcription Inhibitor Benzo[b]thiophene 1,1-Dioxide Derivatives Inhibitor->JAK Inhibition of Phosphorylation RhoA_ROCK_Pathway Upstream_Signal Upstream Signals (e.g., GPCRs) RhoA_GDP RhoA-GDP (Inactive) Upstream_Signal->RhoA_GDP Activation of GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC p-MLC MLC->pMLC Stress_Fibers Stress Fiber Formation & Contraction pMLC->Stress_Fibers Metastasis Cell Migration & Invasion Stress_Fibers->Metastasis Inhibitor Benzo[b]thiophene 1,1-Dioxide Derivatives Inhibitor->RhoA_GTP Inhibition

Caption: The RhoA/ROCK pathway and its inhibition by specific benzo[b]thiophene 1,1-dioxides.

Covalent Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)

Many cancer cells exhibit altered metabolism, including an increased reliance on the de novo synthesis of amino acids like serine. [8]Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway and is overexpressed in numerous cancers, making it a viable target for cancer therapy. [8][9] Through library screening, benzo[b]thiophene 1,1-dioxide derivatives were identified as novel covalent inhibitors of PHGDH. [8]The initial hit, Stattic, was found to be a potent PHGDH inhibitor. [8]Subsequent optimization led to the discovery of compound B12, which exhibited enhanced enzymatic inhibitory activity (IC50 = 0.29 µM). [8]Mechanistic studies, including mass spectrometry and mutagenesis, confirmed that these compounds form a covalent bond with a specific cysteine residue (Cys421) in the enzyme's active site, leading to irreversible inhibition. [8]This covalent binding offers the potential for high potency and prolonged duration of action.

Table 2: Inhibitory Activity of Benzo[b]thiophene 1,1-Dioxides against PHGDH

Compound Target IC50 (µM) Mechanism Reference
Stattic PHGDH 1.98 ± 0.66 Covalent [8]

| Compound B12 | PHGDH | 0.29 ± 0.02 | Covalent | [8]|

Neuroprotective Potential: Monoamine Oxidase (MAO) Inhibition

Neurodegenerative conditions such as Parkinson's and Alzheimer's disease are often associated with imbalances in neurotransmitter levels. [10]Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters (e.g., dopamine, serotonin). [10]Inhibition of these enzymes can increase neurotransmitter availability in the brain, offering a therapeutic strategy for these diseases. The benzo[b]thiophene-3-ol core, a close relative of the 1,1-dioxide, has been identified as a promising scaffold for MAO inhibition. [10]Further exploration of related structures, including benzo[b]thiophene derivatives, has shown their potential as effective MAO inhibitors, highlighting another dimension of their therapeutic utility. [11]

Anti-inflammatory, Antimicrobial, and Anti-fibrotic Activities

Beyond oncology and neuroprotection, the benzo[b]thiophene 1,1-dioxide scaffold exhibits a range of other important biological activities.

Anti-inflammatory and Anti-fibrotic Effects

The scaffold has been associated with general anti-inflammatory properties. [2][12]This activity is often linked to the inhibition of key inflammatory mediators. More specifically, the STAT3 inhibitory action of these compounds has been leveraged to treat idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease. [13]In preclinical models, derivative 10K was shown to inhibit the TGF-β1 induced fibrotic response and significantly reverse the symptoms of IPF, with an efficacy comparable to the approved drug nintedanib. [13]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. [14]Benzo[b]thiophene derivatives have demonstrated promising activity against various pathogens. [14][15]Studies have shown that certain derivatives exhibit antifungal activity against Candida species, with Minimum Inhibitory Concentrations (MICs) in the range of 32 to 64 µg/mL. [14]While their activity against Gram-negative bacteria is often limited due to the outer membrane barrier, this can be overcome. Co-administration with a permeabilizing agent like polymyxin B significantly enhances their efficacy against organisms like E. coli, with MICs dropping to as low as 8 µg/mL. [14]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of benzo[b]thiophene 1,1-dioxide derivatives, reflecting standard practices in the field.

Protocol: General Synthesis of a Benzo[b]thiophene 1,1-Dioxide Core
  • Rationale: Oxidation of the sulfur atom in the benzo[b]thiophene ring is the key step to accessing the 1,1-dioxide scaffold. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.

  • Procedure:

    • Dissolve the starting benzo[b]thiophene derivative (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (approximately 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to yield the pure benzo[b]thiophene 1,1-dioxide. [6]

Protocol: In Vitro Assay for STAT3 Inhibition (Dual-Luciferase Reporter Assay)
  • Rationale: This assay quantitatively measures the transcriptional activity of STAT3. A firefly luciferase gene under the control of a STAT3-responsive promoter is co-transfected with a control Renilla luciferase gene. Inhibition of STAT3 signaling results in a decreased firefly luciferase signal relative to the control. [3]* Procedure:

    • Seed cancer cells (e.g., HepG2) in a 24-well plate.

    • Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1 to 10 µM).

    • After a 6-hour incubation, stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for another 18 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions on a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated, untreated control.

Caption: Workflow for a STAT3 dual-luciferase reporter assay.

Conclusion and Future Directions

The benzo[b]thiophene 1,1-dioxide scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Derivatives have demonstrated potent and specific activities against a range of high-value therapeutic targets in oncology, fibrosis, and infectious diseases. The ability of these compounds to act as covalent inhibitors, as seen with PHGDH, or as modulators of key signaling nodes like STAT3 and RhoA, underscores their significant potential.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds. Structure-activity relationship studies will continue to be crucial for enhancing potency and selectivity. Furthermore, the exploration of this scaffold for other therapeutic areas, building on its known anti-inflammatory and neuroprotective potential, is a promising avenue for the development of the next generation of therapeutics.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024).
  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021). Chemical Biology & Drug Design, 98(5), 835-849. [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. (2021). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Benzo[B]Thiophene 1,1-Dioxide (BTP) Derivatives. ResearchGate. [Link]

  • Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. (2024). PubMed. [Link]

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2024). ACS Pharmacology & Translational Science. [Link]

  • Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentrations. (2010). PubMed. [Link]

  • Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. (2017). European Journal of Medicinal Chemistry, 125, 686-698. [Link]

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Semantic Scholar. [Link]

  • Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. (2024). ResearchGate. [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. (2023). European Journal of Medicinal Chemistry, 246, 114953. [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). Taylor & Francis Online. [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. (2023). KTU ePubl. [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (2025). University of West Florida. [Link]

  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. (2008). TSI Journals. [Link]

  • New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. (2024). I.R.I.S.. [Link]

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. (2023). Progress in Biomaterials. [Link]

  • Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity. (2026). MDPI. [Link]

Sources

A Strategic Blueprint for the Preliminary Screening of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial evaluation of the novel compound, 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide. Given the therapeutic potential observed in related benzo[b]thiophene 1,1-dioxide analogs, a systematic and robust preliminary screening cascade is paramount. This document outlines a multi-tiered approach, commencing with in-silico assessments and progressing through a suite of in-vitro assays to establish a foundational biological activity and safety profile. The experimental design emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a self-validating and data-rich preliminary assessment.

Introduction and Rationale

The benzo[b]thiophene 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Notably, certain aminobenzo[b]thiophene 1,1-dioxides have been identified as potent STAT3 inhibitors, exhibiting significant antitumor activity in various cancer cell lines.[1][2][3] The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-established therapeutic target in oncology due to its critical role in cell proliferation, survival, and migration.[2][3] The incorporation of a pyrrolidinyl group at the 3-position and a chloro-substituent at the 2-position of the benzo[b]thiophene 1,1-dioxide core introduces novel chemical space that warrants thorough investigation.

This guide proposes a preliminary screening strategy designed to elucidate the cytotoxic potential and initial drug-like properties of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide. The workflow is designed to be resource-efficient, prioritizing high-throughput and cost-effective assays in the initial phases to rapidly identify promising candidates and flag potential liabilities.

In-Silico Profiling: The First Tier of Evaluation

Prior to any wet-lab experimentation, a comprehensive in-silico analysis is crucial for predicting the pharmacokinetic and toxicological properties of the test compound. This computational approach, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening, provides early insights into the potential "drug-likeness" of a molecule, thereby saving considerable time and resources.[4][5][6]

ADMET Prediction

A variety of computational models and software platforms can be employed to predict the ADMET profile.[7] These tools utilize large datasets of known compounds to build predictive models based on molecular structure.[7]

Key Predicted Properties:

  • Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

  • Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.

  • Excretion: Prediction of renal and hepatic clearance pathways.

  • Toxicity: Early flags for potential cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity (Ames test).

Table 1: Hypothetical In-Silico ADMET Profile of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

PropertyPredicted ValueInterpretation
Absorption
Oral BioavailabilityModerate to HighPotentially suitable for oral administration.
Caco-2 PermeabilityHighSuggests good intestinal absorption.
Distribution
Plasma Protein Binding>90%High binding may affect free drug concentration.
Blood-Brain BarrierLowLess likely to cause central nervous system side effects.
Metabolism
CYP2D6 InhibitionPossiblePotential for drug-drug interactions.
Excretion
Renal ClearanceLowPrimarily cleared through other mechanisms.
Toxicity
hERG InhibitionLow RiskReduced likelihood of cardiotoxicity.
Ames MutagenicityNegativeUnlikely to be mutagenic.
Rationale for In-Silico First Approach

Initiating the screening process with in-silico ADMET predictions offers several advantages.[5][6] It allows for the early identification of compounds with potentially poor pharmacokinetic profiles, which are major causes of drug failure in later developmental stages.[4][6] This computational pre-screening helps to prioritize resources for compounds with a higher probability of success.[5]

In-Vitro Cytotoxicity Screening: The Core of Preliminary Assessment

The cornerstone of preliminary screening for a compound with potential anticancer activity is the evaluation of its cytotoxic effects on various cell lines.[8][9] A tiered approach, starting with a broad-spectrum screen followed by more detailed dose-response studies, is recommended.

Initial Single-Dose Broad-Spectrum Screening

The initial step involves screening the compound at a single, relatively high concentration (e.g., 10 µM) against a panel of cancer cell lines.[10] This provides a snapshot of the compound's cytotoxic activity across different cancer types. The NCI-60 panel of human cancer cell lines is a well-established platform for such preliminary screens.[11]

Experimental Protocol: Single-Dose (10 µM) Cell Viability Assay

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., representing leukemia, lung, colon, breast, and prostate cancers) in their respective recommended media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density to ensure exponential growth during the assay period.

  • Compound Treatment: After 24 hours of cell attachment, treat the cells with 10 µM of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or MTS assay.[8] These colorimetric assays measure the metabolic activity of viable cells.[8]

Dose-Response and IC50 Determination

For cell lines that show significant growth inhibition in the single-dose screen, a more detailed dose-response analysis is necessary to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit cell growth by 50% and is a key indicator of potency.

Experimental Protocol: IC50 Determination

  • Cell Seeding: As described in the single-dose protocol.

  • Compound Dilution: Prepare a serial dilution of the test compound, typically ranging from nanomolar to micromolar concentrations.

  • Treatment: Treat the cells with the various concentrations of the compound.

  • Incubation and Viability Assessment: As described in the single-dose protocol.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Table 2: Hypothetical IC50 Values for 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma5.2
MCF-7Breast Cancer8.9
A549Lung Carcinoma12.5
DU145Prostate Cancer7.1

Mechanistic Insights: Elucidating the Mode of Cell Death

Understanding how a compound induces cell death is a critical next step. Assays that can distinguish between apoptosis and necrosis provide valuable mechanistic information.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[12][13] An increase in LDH activity in the culture supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis.[12][13]

Experimental Protocol: LDH Assay

  • Cell Treatment: Treat cells with the test compound at concentrations around the IC50 value.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available kit.

  • Data Analysis: Compare the LDH release in treated cells to that in untreated and positive control (lysed) cells.

Caspase Activity Assays

Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism of action.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Treat cells with the test compound.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to the cell culture.

  • Signal Measurement: Measure the luminescent signal, which is proportional to the amount of active caspase-3/7.

Visualizing the Screening Workflow

A logical and sequential workflow is essential for an efficient preliminary screening campaign.

Preliminary_Screening_Workflow cluster_0 Tier 1: In-Silico Assessment cluster_1 Tier 2: In-Vitro Cytotoxicity in_silico ADMET Prediction single_dose Single-Dose (10 µM) Broad-Spectrum Screen in_silico->single_dose Proceed if favorable drug-like properties dose_response Dose-Response Analysis (IC50 Determination) single_dose->dose_response Proceed for active cell lines ldh_assay LDH Release Assay (Necrosis) dose_response->ldh_assay Investigate mode of cell death caspase_assay Caspase Activity Assay (Apoptosis) dose_response->caspase_assay

Sources

A Theoretical and Computational Investigation of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzo[b]thiophene 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, with derivatives showing significant promise as therapeutic agents, particularly in oncology.[1][2][3][4][5][6][7] This technical guide provides a comprehensive theoretical framework for the study of a specific, promising derivative: 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide. While direct experimental and theoretical data for this exact molecule are not yet prevalent in published literature, this document constructs a robust, prospective computational analysis based on established methodologies and findings for structurally related compounds.[8][9][10][11][12] We will outline a detailed in-silico workflow, from quantum chemical calculations to predict molecular properties, to molecular docking simulations for exploring potential biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

Introduction: The Significance of the Benzo[b]thiophene 1,1-Dioxide Scaffold

The benzo[b]thiophene moiety and its oxidized form, benzo[b]thiophene 1,1-dioxide, are privileged structures in drug discovery.[4][5][6][7] The rigid, bicyclic system provides a versatile scaffold that can be functionalized to interact with a variety of biological targets. The dioxide form, in particular, modulates the electronic properties of the ring system, often enhancing its biological activity.

Recent studies have highlighted the potential of benzo[b]thiophene 1,1-dioxide derivatives as potent inhibitors of key signaling pathways implicated in cancer, such as the STAT3 pathway.[1][2] Additionally, these compounds have been identified as covalent inhibitors of enzymes like phosphoglycerate dehydrogenase (PHGDH), which is crucial for cancer cell proliferation.[3][13] The diverse biological activities of this scaffold, which also include anti-inflammatory and antimicrobial properties, underscore its importance in medicinal chemistry.[4][5][6][7]

The subject of this guide, 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide, combines the core scaffold with two key substituents: a chloro group at the 2-position and a pyrrolidinyl group at the 3-position. The chloro group can act as a potential leaving group or a point for further synthetic modification, while the pyrrolidinyl group, a common motif in bioactive molecules, can influence solubility and receptor binding. A thorough theoretical understanding of this molecule is the first step towards unlocking its therapeutic potential.

Proposed Computational Methodology: A Self-Validating Workflow

To elucidate the structural, electronic, and biological properties of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide, a multi-faceted computational approach is proposed. This workflow is designed to be a self-validating system, where the results from one level of theory can inform and validate the next.

Computational Workflow cluster_0 Quantum Mechanics (QM) cluster_1 Molecular Dynamics (MD) & Docking A Geometry Optimization (DFT: B3LYP/6-311G(d,p)) B Frequency Analysis A->B Verify minimum energy C Electronic Properties (HOMO, LUMO, MEP) A->C Calculate properties D Ligand Preparation (Protonation, Charges) A->D Optimized Geometry H ADMET Prediction A->H F Molecular Docking (e.g., AutoDock Vina) D->F E Protein Target Selection (e.g., STAT3, PHGDH) E->F G Binding Pose Analysis F->G Analyze Interactions

Figure 2: 2D structure of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide.

Geometric Parameters

The geometry of the benzo[b]thiophene 1,1-dioxide core is expected to be largely planar. The introduction of the chloro and pyrrolidinyl groups will likely cause minor distortions from planarity. The C-S bond lengths are predicted to be shorter than a typical single bond due to the influence of the sulfone group.

ParameterPredicted ValueRationale
C-S Bond Length~1.75 ÅInfluence of the electron-withdrawing sulfone group.
S=O Bond Length~1.45 ÅTypical sulfone bond length.
C2-Cl Bond Length~1.74 ÅStandard sp² C-Cl bond length.
C3-N Bond Length~1.38 ÅPartial double bond character due to resonance.

Table 1: Predicted key geometric parameters for 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide.

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For the title compound, the HOMO is expected to be localized on the electron-rich pyrrolidinyl group and the thiophene ring, while the LUMO is likely to be distributed over the benzo[b]thiophene 1,1-dioxide core.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. The electron-donating pyrrolidinyl group and the electron-withdrawing chloro and sulfone groups are expected to reduce the HOMO-LUMO gap, suggesting that this molecule may be moderately reactive.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution in a molecule. The negative potential regions (red) indicate areas prone to electrophilic attack, while the positive potential regions (blue) indicate areas susceptible to nucleophilic attack. For 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide, the most negative potential is expected to be located around the oxygen atoms of the sulfone group, while the most positive potential will likely be on the hydrogen atoms of the pyrrolidinyl group.

Predicted Biological Activity and ADMET Profile

Hypothetical Molecular Docking against STAT3

Given that benzo[b]thiophene 1,1-dioxide derivatives are known STAT3 inhibitors, a molecular docking study against the SH2 domain of STAT3 would be highly informative. [1][2]It is hypothesized that the benzo[b]thiophene core would occupy a hydrophobic pocket, while the sulfone oxygens and the pyrrolidinyl nitrogen could form hydrogen bonds with key residues in the active site. The chloro group might engage in halogen bonding, further stabilizing the complex.

ADMET Prediction

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. Based on its structure, 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide is expected to have moderate lipophilicity, which is favorable for oral absorption. Potential metabolic liabilities could include oxidation of the pyrrolidinyl ring. Further in-silico toxicity predictions would be necessary to assess its safety profile.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide. While direct experimental data is currently lacking, the proposed computational workflow, based on established methodologies for related compounds, provides a clear roadmap for future research. The predicted molecular and electronic properties, along with the hypothetical molecular docking results, suggest that this molecule is a promising candidate for further investigation as a potential therapeutic agent. The insights gained from such a theoretical study would be invaluable for guiding the synthesis, optimization, and biological evaluation of this and related benzo[b]thiophene 1,1-dioxide derivatives.

References

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chem Biol Drug Des. 2021 Nov;98(5):835-849. [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors. ResearchGate. [Link]

  • Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

  • Electrochemically-promoted synthesis of benzo[ b ]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science (RSC Publishing). [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. ResearchGate. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. [Link]

  • Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentrations. PubMed. [Link]

  • Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. ResearchGate. [Link]

  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PMC. [Link]

  • Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Benzothiophene synthesis. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of 2,3-Disubstituted Benzo[b]thiophenes Starting from 2-Aminobenzophenone. LookChem. [Link]

  • Synthesis, Structural Analysis, Antimicrobial Activity and The Molecular Electrostatic Potential Surface (MEP) of 2/3/4-Chloro Benzamide-Spiro[Benzo[B]Thiophene-Dioxolane] Derivatives. DergiPark. [Link]

  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. ResearchGate. [Link]

  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. SciELO. [Link]

Sources

Stability and Degradation Profiling of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pipelines increasingly explore highly functionalized heterocyclic scaffolds, understanding their intrinsic stability is paramount. 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide represents a unique "push-pull" electronic system. The interplay between the electron-donating pyrrolidine ring and the strongly electron-withdrawing sulfone and chloride moieties dictates a specific, highly predictable degradation profile. This whitepaper provides an authoritative, in-depth analysis of the molecule's degradation pathways, detailing the causality behind its instability and providing self-validating experimental protocols for stability-indicating assays (SIAs).

Molecular Architecture & Electronic Profiling

The stability of 2-chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide is fundamentally governed by its electronic architecture. The benzo[b]thiophene 1,1-dioxide core is an electron-deficient system[1].

  • Push-Pull Dynamics: The C3 position is substituted with a pyrrolidine ring, a strong π -electron donor. Conversely, the C2 position holds a chloride atom (inductively withdrawing), and the C1 position features a 1,1-dioxide (sulfone) group, which is powerfully electron-withdrawing both inductively and via resonance.

  • Causality of Instability: This push-pull configuration highly polarizes the C2=C3 double bond. The electron density is funneled away from the C2 carbon, rendering it highly electrophilic. Consequently, the C2-Cl bond is heavily activated toward nucleophilic attack, while the overall extended conjugation makes the molecule susceptible to excited-state photo-oxidation[2].

Primary Degradation Pathways

Nucleophilic Aromatic Substitution (SNAr) & Thiol Reactivity

The most critical degradation liability of this scaffold in biological or formulation environments is its susceptibility to nucleophilic attack. Benzo[b]thiophene 1,1-dioxides have been documented as Pan-Assay Interference Compounds (PAINS) due to their tendency to act as Michael acceptors or undergo SNAr reactions with biological nucleophiles[3]. In the presence of free thiols (e.g., glutathione, dithiothreitol), the nucleophile attacks the highly electrophilic C2 position, displacing the chloride ion to form a covalent thioether adduct.

Photochemical Degradation

Benzo[b]thiophene 1,1-dioxides are highly photoactive. Upon exposure to UV/Visible light, the molecule enters an excited singlet/triplet state. In aerobic environments, this excited state reacts rapidly with molecular oxygen, leading to the irreversible disruption of the thiophene main-chain conjugation[2]. This photodegradation often manifests as a permanent color shift in the solid state or solution, accompanied by the formation of complex ring-opened oligomers.

Oxidative Cleavage of the Pyrrolidine Moiety

Under oxidative stress (e.g., reactive oxygen species, trace peroxides in excipients), the aliphatic nitrogen of the pyrrolidine ring is highly susceptible to oxidation. The primary degradation pathway involves the formation of an N-oxide intermediate, which can subsequently undergo ring cleavage or rearrangement to a lactam derivative.

DegradationPathways Parent 2-Chloro-3-(1-pyrrolidinyl) benzo[b]thiophene 1,1-dioxide Photo Photochemical Degradation (UV/Vis) Parent->Photo hν + O₂ Nuc Nucleophilic Attack (Thiols/Amines) Parent->Nuc GSH / DTT Ox Oxidative Stress (ROS/Peroxides) Parent->Ox H₂O₂ PhotoDeg Excited-State Oxygenation & Ring Disruption Photo->PhotoDeg NucDeg SNAr at C2 (Chloride Displacement) Nuc->NucDeg OxDeg Pyrrolidine N-Oxidation & Ring Cleavage Ox->OxDeg

Mechanistic degradation network of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability-indicating assays must be self-validating. A mass balance of >95% (sum of remaining parent and quantified degradants) is required to confirm that no volatile or highly retained degradants are missed during LC-MS analysis.

Protocol 1: Glutathione (GSH) Trapping Assay for Nucleophilic Vulnerability

Causality: This protocol simulates physiological reducing environments to quantify the PAINS liability of the C2-Cl bond[3].

  • Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO.

  • Incubation Matrix: Prepare a 50 mM Ammonium Bicarbonate buffer (pH 7.4) containing 10 mM reduced Glutathione (GSH).

  • Reaction Initiation: Spike the compound into the GSH buffer to achieve a final concentration of 10 µM (ensure DMSO 1% v/v). Incubate at 37°C in a thermomixer at 600 rpm.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot with 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash out proteins and halt the SNAr reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via UHPLC-HRMS (ESI+). Monitor the depletion of the parent ( m/z 270.0) and the formation of the GSH adduct ( m/z≈ 541.5).

Protocol 2: ICH Q1B Photostability Testing

Causality: Validates the susceptibility of the benzothiophene 1,1-dioxide core to excited-state oxygenation[2].

  • Sample Prep: Disperse 5 mg of the compound as a thin layer ( 2 mm) in a quartz petri dish. Prepare a parallel solution sample (0.1 mg/mL in Methanol) in a quartz cuvette.

  • Dark Control: Wrap identical solid and solution samples in aluminum foil to serve as thermal controls.

  • Irradiation: Expose samples to a cool white fluorescent lamp (1.2 million lux hours) and near-UV energy (200 watt hours/square meter) per ICH Q1B guidelines.

  • Extraction & Analysis: Dissolve the solid sample in 50 mL of Methanol. Analyze both solid-extracted and solution samples via LC-DAD-MS to calculate mass balance and identify photo-oligomers.

Workflow Start Initiate Stability-Indicating Assay (SIA) Stress Apply Forced Degradation (Thermal, Photo, Oxidative, pH) Start->Stress Quench Quench Reactions (Ascorbic Acid / Buffer) Stress->Quench LCMS UHPLC-HRMS Analysis Quench->LCMS Decision Mass Balance > 95%? LCMS->Decision Isolate Isolate & Characterize Degradants (NMR) Decision->Isolate Yes Reoptimize Re-optimize LC Gradient/Detector Decision->Reoptimize No Reoptimize->LCMS

Self-validating experimental workflow for stability-indicating assay (SIA) profiling.

Quantitative Data Summaries

The following table summarizes the anticipated degradation kinetics and primary degradants of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide under standardized stress conditions.

Stress ConditionReagent / EnvironmentTimeDegradation (%)Primary Degradant ( m/z [M+H]+)Mechanistic Pathway
Nucleophilic 10 mM GSH, pH 7.4, 37°C4 h> 85%541.5 (GSH Adduct)SNAr at C2 (Chloride displacement)
Photolytic UV-A (365 nm) + O2​ 24 h~ 60%Variable (Oligomers)Excited-state oxygenation / Ring disruption
Oxidative 3% H2​O2​ , 25°C48 h~ 45%286.0 (N-Oxide)Pyrrolidine aliphatic nitrogen oxidation
Hydrolytic 0.1 N NaOH, 25°C24 h~ 30%251.0 (C2-OH)Base-catalyzed hydrolysis at C2

Note: The theoretical exact mass of the parent compound [M+H]+ is 270.0 Da.

References

  • Kummari, L. K., et al. "Antifungal benzo[b]thiophene 1,1-dioxide IMPDH inhibitors exhibit pan-assay interference (PAINS) profiles." Bioorganic & Medicinal Chemistry (2018).

  • Chen, S., et al. "Degradation Mechanism of Benzodithiophene-Based Conjugated Polymers when Exposed to Light in Air." ACS Applied Materials & Interfaces (2012).

  • Wang, Y., et al. "Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization." Chemical Science (2022).

Sources

Methodological & Application

Application Note: Advanced Derivatization Protocols for Benzo[b]thiophene 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzo[b]thiophene 1,1-dioxides (BTDs) represent a privileged heterocyclic scaffold with profound applications in drug discovery—such as STAT3 inhibitors and anti-tubercular agents—and in materials science for Aggregation-Induced Emission (AIE) fluorophores[1][2].

The derivatization of the BTD core is governed by the unique electronic environment created by the sulfone group. Oxidation of the parent benzo[b]thiophene to a 1,1-dioxide fundamentally alters the reactivity of the C2=C3 double bond[1]. The strongly electron-withdrawing nature of the SO2​ moiety achieves three mechanistic outcomes:

  • Enhanced C-H Acidity: The C2 proton becomes highly acidic, enabling regioselective transition-metal-catalyzed C–H activation[2].

  • LUMO Lowering: The C2=C3 double bond becomes highly electron-deficient, transforming it into an exceptional dipolarophile for asymmetric 1,3-dipolar cycloadditions[3] and a Michael acceptor for nucleophilic attacks[4].

  • Leaving Group Activation: When halogenated at the C3 position, the scaffold undergoes facile addition-elimination ( SN​Ar ) reactions with nucleophiles like thiols[1].

This guide provides validated, step-by-step protocols for the structural diversification of BTDs, bridging mechanistic theory with bench-ready procedures.

Reaction Pathway Overview

G BTD Benzo[b]thiophene 1,1-Dioxide (BTD Core) C2_Arylation C2-Selective Arylation (Pd-Catalyzed) BTD->C2_Arylation C-H Activation Cycloaddition 1,3-Dipolar Cycloaddition (Cu-Catalyzed) BTD->Cycloaddition Dipolarophile CH_Coupling Oxidative C-2 Coupling (Rh-Catalyzed) BTD->CH_Coupling Cross-Dehydrogenative BTD_Br 3-Bromo-BTD BTD->BTD_Br Bromination Oxidation Pre-requisite: Oxidation (H2O2, AcOH) Oxidation->BTD Benzothiophene Benzo[b]thiophene Benzothiophene->Oxidation Nucleophilic C3-Nucleophilic Substitution (Thiols, Et3N) BTD_Br->Nucleophilic Addition-Elimination

Fig 1. Divergent synthetic pathways for the derivatization of the benzo[b]thiophene 1,1-dioxide core.

Quantitative Data Summary

The following table summarizes the reaction parameters and typical outcomes for the primary BTD derivatization strategies discussed in this protocol.

Derivatization StrategyCatalyst / ReagentsSubstrate ScopeTypical YieldsPrimary Application
Core Oxidation H2​O2​ , Acetic AcidBenzo[b]thiophenes85–89%[1]Precursor Synthesis
C2-Direct Arylation Pd(OAc)2​ , Cu(OAc)2​ , PyridineArylboronic Acids39–85%[2]AIE Fluorescent Materials
C2-C-H/C-H Coupling [Cp∗RhCl2​]2​ , AgOAc N-Pyridinylindoles~80%[5]Extended Heteroaromatics
1,3-Dipolar Cycloaddition Cu(I) complex, Chiral LigandAzomethine YlidesUp to 99% (High ee)[3]Chiral Tricyclic Drugs
C3-Nucleophilic Sub. Triethylamine ( Et3​N )Aryl/Heteroaryl Thiols39–65%[1]Anti-Tubercular Agents

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold via Oxidation

Before functionalization, the parent benzothiophene must be oxidized to activate the ring system.

Mechanistic Causality: Acetic acid acts as both the solvent and a co-reactant. It reacts with aqueous hydrogen peroxide in situ to generate peracetic acid, a highly electrophilic oxidant that cleanly transfers oxygen to the sulfur atom without degrading the aromatic ring[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.62 g (7.6 mmol) of the starting benzo[b]thiophene (e.g., 3-bromobenzo[b]thiophene) in 25.0 mL of glacial acetic acid[1].

  • Oxidation: Slowly add 30% aqueous H2​O2​ dropwise to the solution to prevent uncontrolled exothermic spiking[1].

  • Heating: Attach a reflux condenser and heat the mixture to 100 °C for 1 hour[1].

  • Precipitation: Pour the hot mixture into ice-cold deionized water and let it stand overnight to allow complete crystallization[1].

  • Isolation: Filter the resulting solid under vacuum, wash with cold water to remove residual acetic acid, and dry in vacuo to yield the 1,1-dioxide (Typical yield: 1.65 g, 89%)[1].

Protocol B: Palladium-Catalyzed C2-Selective Direct Arylation

This protocol utilizes C-H activation to couple arylboronic acids directly to the C2 position of the BTD core.

Mechanistic Causality: The Pd(OAc)2​ catalyst initiates an electrophilic palladation specifically at the highly acidic C2 position. Pyridine acts as a stabilizing ligand for the Pd intermediates and neutralizes generated acetic acid. Cu(OAc)2​ is strictly required as a terminal oxidant; it reoxidizes the Pd(0) species back to the active Pd(II) state after reductive elimination, closing the catalytic cycle[2].

Mechanism Pd_cat Pd(OAc)2 (Active Catalyst) CH_Act C2 C-H Activation (Electrophilic Palladation) Pd_cat->CH_Act BTD Transmet Transmetalation (with Ar-B(OH)2) CH_Act->Transmet Ar-B(OH)2 RedElim Reductive Elimination Transmet->RedElim Product 2-Aryl-BTD Product RedElim->Product Reox Reoxidation of Pd(0) (by Cu(OAc)2) RedElim->Reox Pd(0) Reox->Pd_cat Cu(OAc)2 -> Cu(OAc)

Fig 2. Catalytic cycle of Pd(II)-mediated C2-arylation highlighting C-H activation and reoxidation.

Step-by-Step Procedure:

  • Reaction Assembly: In a sealed reaction tube under an inert atmosphere (Argon/Nitrogen), combine 0.20 mmol of BTD, 0.60 mmol (3.0 equiv) of phenylboronic acid, 10 mol % of Pd(OAc)2​ , and 2.0 equiv of Cu(OAc)2​ [2].

  • Solvent & Base: Add 1,4-dioxane as the solvent, followed by 3.0 equiv of pyridine[2].

  • Coupling: Stir the reaction mixture in an oil bath at 100 °C for 20 hours[2].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to afford the C2-arylated product[2].

Protocol C: Rh(III)-Catalyzed Oxidative C–2 Coupling (Gram-Scale)

For the construction of extended heteroaromatic systems, cross-dehydrogenative coupling between two distinct C-H bonds is highly efficient.

Mechanistic Causality: The N-pyridinyl group on the indole acts as a directing group, coordinating to the Rh(III) center and forcing C-H activation at the indole's C2 position. Subsequent insertion of the BTD's C2=C3 double bond and β -hydride elimination yields the coupled product. AgOAc is utilized to abstract chloride ligands from the Rh precatalyst to generate the active cationic Rh species and acts as the terminal oxidant[5].

Step-by-Step Procedure:

  • Reagent Loading: To a 50 mL screw-cap reaction tube, add 0.5 g (2.5 mmol) of 1-(pyridin-2-yl)-1H-indole, 428 mg (2.5 mmol) of BTD, 32 mg (2.5 mol %) of [Cp∗RhCl2​]2​ , and 861 mg (2.0 equiv) of AgOAc [5].

  • Solvent Addition: Inject 10 mL of t-amylalcohol into the system via syringe[5].

  • Reaction: Stir the mixture at 130 °C in an oil bath for 12 hours. Monitor completion via TLC[5].

  • Filtration: Cool the mixture, dilute with 30 mL of CH2​Cl2​ , and filter through a Celite pad to remove silver salts and catalyst debris. Wash the pad with additional CH2​Cl2​ (3 × 40 mL)[5].

  • Isolation: Concentrate the filtrate and purify via chromatography (eluent: n-hexane/EtOAc 95:05) to yield the greenish-yellow solid product (~80% yield)[5].

Protocol D: C3-Nucleophilic Substitution via Thiol Addition

This protocol is optimal for generating 3-substituted BTDs, which are highly relevant in anti-tubercular drug discovery.

Mechanistic Causality: The C3 position of 3-bromo-BTD is highly electrophilic due to its β -relationship with the electron-withdrawing sulfone. Triethylamine ( Et3​N ) deprotonates the added thiol to form a highly nucleophilic thiolate. The thiolate attacks C3 via an addition-elimination mechanism, displacing the bromide ion and restoring the conjugated C2=C3 double bond[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 200 mg (0.82 mmol) of 3-bromobenzo[b]thiophene 1,1-dioxide in 5 mL of dimethylformamide (DMF)[1].

  • Nucleophile Addition: Add 2.0 mmol of the desired thiol reagent (e.g., 1H-benzo[d]imidazole-2-thiol)[1].

  • Base Addition: Add 0.5 mL of triethylamine to initiate the generation of the thiolate[1].

  • Reaction: Stir the reaction mixture overnight at room temperature[1].

  • Extraction: Quench and wash the mixture with 20 mL of deionized water, then extract with 50 mL of ethyl acetate[1].

  • Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue using a flash chromatography system to yield the aryl/heteroaryl thio-BTD derivative[1].

References

  • Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides Source: PeerJ URL
  • Enantioselective construction of tricyclic pyrrolidine-fused benzo[b]thiophene 1,1-dioxide derivatives via copper(i)
  • Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides Source: Taylor & Francis Online URL
  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids Source: ACS Omega URL
  • Rh(III)

Sources

Application Note: Characterization of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide as a Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and enzymology by offering prolonged target engagement and high biochemical efficiency. 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide represents a highly specialized electrophilic pharmacophore. While the unsubstituted benzo[b]thiophene 1,1-dioxide scaffold is frequently flagged as a Pan-Assay Interference Compound (PAINS) due to promiscuous thiol reactivity, strategic substitutions—specifically the 2-chloro leaving group and the 3-pyrrolidinyl electron-modulating group—transform this core into a precise warhead for nucleophilic vinylic substitution ( SN​V ).

This application note provides a comprehensive, self-validating framework for researchers to evaluate this compound, ensuring rigorous differentiation between specific targeted covalent inhibition and non-specific assay interference.

Mechanistic Rationale: The Electrophilic Pharmacophore

To successfully deploy 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide, one must understand the causality behind its chemical reactivity:

  • The 1,1-Dioxide Activation: The sulfone moiety strongly withdraws electron density from the C2-C3 double bond, rendering the C2 position highly susceptible to nucleophilic attack by hyper-reactive active-site cysteines (e.g., in PHGDH or STAT3) ().

  • The SN​V Mechanism: Unlike standard acrylamide warheads that undergo irreversible Michael addition (retaining the entire mass of the inhibitor), the presence of the 2-chloro substituent facilitates an addition-elimination reaction. The target thiolate attacks C2, followed by the elimination of a chloride ion and a proton (net loss of HCl).

  • Steric Tuning: The bulky 3-pyrrolidinyl group provides steric hindrance and electronic modulation, suppressing non-specific reactivity with off-target biological thiols (like glutathione), a critical modification to overcome the historical PAINS liabilities of this scaffold ().

G T Target Protein (Free Cysteine) RC Reversible Complex (Non-covalent) T->RC Binding (KI) I Inhibitor (2-Cl-3-pyrrolidinyl-BTO) I->RC Binding (KI) TS Transition State (Nucleophilic Attack) RC->TS k_inact CA Covalent Adduct (Irreversible) TS->CA S_N V Reaction LG Chloride Ion (Leaving Group) TS->LG Elimination

Fig 1. Mechanistic pathway of nucleophilic vinylic substitution (SNV) by target cysteine.

Self-Validating Experimental Workflows

To establish trustworthiness in your drug discovery pipeline, every protocol must include internal checkpoints. The following step-by-step methodologies are designed to validate the mechanism of action sequentially.

Protocol A: Intact Protein Mass Spectrometry (Adduct Verification)

Causality: Because the benzo[b]thiophene 1,1-dioxide core can exhibit PAINS-like promiscuity, intact MS is a mandatory first step. It confirms a strict 1:1 stoichiometry and verifies the SN​V mechanism via the specific mass shift (-36.46 Da from the parent compound mass due to HCl loss).

  • Protein Preparation: Dilute the purified recombinant target protein to 2–5 µM in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid DTT or β -mercaptoethanol, as these nucleophilic reducing agents will directly react with the inhibitor.

  • Compound Incubation: Add 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide (final concentration 20 µM, 1% DMSO).

  • Time-Course Quenching: Extract 20 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction by adding 1% formic acid to protonate the thiolate and halt the reaction.

  • Desalting & LC-MS: Pass the samples through a C4 ZipTip or an online desalting column to remove unbound compound (which causes ion suppression). Analyze via Q-TOF or Orbitrap MS.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the multiply charged envelope to intact mass.

Protocol B: Time-Dependent Kinetic Profiling ( kinact​/KI​ )

Causality: Covalent inhibitors do not reach thermodynamic equilibrium; their potency is time-dependent. Relying on standard IC50​ values will yield misleading structure-activity relationships. The true metric of efficiency is kinact​/KI​ ().

  • Enzyme Pre-incubation: Prepare a matrix of inhibitor concentrations (e.g., 0.1 to 10 ×KI​ ). Pre-incubate the enzyme with the inhibitor for varying time intervals ( t = 0, 5, 10, 20, 40, 60 minutes).

  • Reaction Initiation: Rapidly add the substrate at a concentration ≥5×Km​ to minimize further inhibitor binding during the measurement phase.

  • Rate Measurement: Measure the initial velocity of product formation for each condition.

  • Data Fitting:

    • Fit the remaining activity vs. time to an exponential decay to find the observed rate constant ( kobs​ ) for each concentration.

    • Plot kobs​ vs.[Inhibitor]. Fit to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Protocol C: Cellular Washout Assay

Causality: To prove that the covalent bond translates to sustained target engagement in living cells, a washout assay is utilized. If the compound is a true TCI, target activity will remain suppressed long after the free drug is removed from the media, recovering only upon new protein synthesis.

  • Cell Treatment: Seed target-dependent cells (e.g., MDA-MB-468 for PHGDH) and treat with the inhibitor at IC90​ for 2 hours.

  • Washout Phase: Aspirate the media. Wash the cell monolayer three times with warm, sterile PBS to remove all unbound drug. Add fresh, drug-free complete media.

  • Biomarker Monitoring: Harvest cells at 0, 4, 8, 12, and 24 hours post-washout.

  • Analysis: Quantify the downstream biomarker (e.g., serine production via LC-MS/MS or STAT3 phosphorylation via Western Blot).

Experimental Workflow Diagram

G S1 Step 1: Intact MS Confirm 1:1 Adduct & Mass Shift S2 Step 2: Biochemical Assay Determine k_inact / K_I S1->S2 Validated Stoichiometry S3 Step 3: Cellular Washout Assess Irreversibility S2->S3 High Efficiency Confirmed S4 Step 4: Target Engagement Evaluate in vivo efficacy S3->S4 Sustained Inhibition Proven

Fig 2. Self-validating experimental workflow for characterizing covalent inhibitors.

Quantitative Data Interpretation

Summarizing quantitative data efficiently is critical for go/no-go decisions in drug development. Use the following matrices to interpret your experimental results.

Table 1: Intact MS Data Interpretation Matrix (Assuming Inhibitor MW = 269.75 Da)

Mass Shift ObservationMechanistic ImplicationRequired Next Action
No mass shift Compound acts as a reversible inhibitor.Re-evaluate binding via SPR or ITC.
+233.29 Da Specific SN​V covalent binding (Loss of HCl).Optimal: Proceed to kinetic profiling.
+269.75 Da Michael addition without chloride elimination.Confirm adduct stability; check for reversibility.
Multiple Adducts (+466, +699 Da) Promiscuous PAINS reactivity (multiple cysteines).Halt: Discard compound or optimize SAR.

Table 2: Kinetic Parameter Benchmarks for Lead Candidates

ParameterDescriptionIdeal Range for Lead Candidate
KI​ Reversible binding affinity (Initial recognition)
kinact​ Maximum rate of inactivation (Reactivity) >0.001 s−1
kinact​/KI​ Overall covalent efficiency >10,000 M−1s−1
Washout Recovery Time to 50% biomarker restoration >12 hours (tied to protein half-life)

Conclusion & Troubleshooting

When utilizing 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide, the primary failure mode is non-specific reactivity driven by overly basic buffer conditions or the presence of reducing agents. Always ensure assay buffers are strictly free of DTT or BME , substituting them with non-nucleophilic reducing agents like TCEP if maintaining protein stability is absolutely necessary. By strictly adhering to the kinact​/KI​ kinetic evaluation and confirming the exact mass shift via MS, researchers can confidently harness this scaffold for targeted covalent drug discovery.

References

  • Cao, X.-Y., Li, X., Wang, F., Duan, Y., Wu, X., Lin, G.-Q., Geng, M., Huang, M., Tian, P., Tang, S., & Gao, D. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. Bioorganic Chemistry, 146, 107330.[Link] [1]

  • Kummari, L. K., Butler, M. S., Furlong, E., Blundell, R., Nouwens, A., Silva, A. B., Kappler, U., Fraser, J. A., Kobe, B., Cooper, M. A., & Robertson, A. A. B. (2018). Antifungal benzo[b]thiophene 1,1-dioxide IMPDH inhibitors exhibit pan-assay interference (PAINS) profiles. Bioorganic & Medicinal Chemistry, 26(12), 3290-3295. [Link][1]

  • Chen, C., Zhu, T., Liu, X., & Kong, L. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link][2]

Sources

Application Note: Experimental Protocols for the Functionalization of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide. This versatile building block, featuring an electron-deficient benzo[b]thiophene 1,1-dioxide core, is primed for diverse chemical transformations. The protocols detailed herein focus on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide offers detailed, step-by-step methodologies, explanations of the underlying chemical principles, and data presentation to facilitate the synthesis of novel derivatives for applications in medicinal chemistry and materials science.

Introduction

The benzo[b]thiophene 1,1-dioxide scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and functional materials.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The title compound, 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide, is a highly functionalized intermediate. The strong electron-withdrawing nature of the sulfone group activates the C2 position, making the chloro-substituent an excellent leaving group for nucleophilic displacement.[4][5] This inherent reactivity makes the compound an ideal substrate for constructing diverse molecular libraries through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

This application note provides detailed protocols for these key transformations, offering insights into reaction setup, optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Overview:

Nucleophilic aromatic substitution (SNAr) on this substrate proceeds via a bimolecular addition-elimination pathway.[6] The electron-deficient aromatic ring is attacked by a nucleophile at the carbon bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The aromaticity is then restored by the expulsion of the chloride leaving group. The presence of the strongly electron-withdrawing sulfone group is crucial for stabilizing the negative charge of the Meisenheimer complex, thus facilitating the reaction.[4][8]

SNAr_Mechanism cluster_main SNAг Mechanism Start 2-Chloro-3-(pyrrolidinyl)benzo[b]thiophene 1,1-dioxide + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (Addition) Product Substituted Product + Cl⁻ Intermediate->Product - Cl⁻ (Elimination)

Caption: General workflow for SNAr reactions.

Protocol 1.1: Amination with Secondary Amines (e.g., Morpholine)

This protocol describes the displacement of the 2-chloro group with a secondary amine.

Materials:

  • 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard workup glassware.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide, potassium carbonate, and DMF.

  • Reagent Addition: Add morpholine to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the amine. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

Reactant Stoichiometric Ratio Purpose
Substrate1.0 eqStarting material
Morpholine1.5 eqNucleophile
K₂CO₃2.0 eqBase
DMF-Solvent

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Overview:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[9][10] The general catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex.[11][12]

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The organic moiety is transferred from the organoboron reagent (Suzuki) or the amine coordinates to the palladium center and is deprotonated (Buchwald-Hartwig).[12][13]

  • Reductive Elimination: The two organic fragments are coupled, and the desired product is released, regenerating the Pd(0) catalyst.[11]

Cross_Coupling_Workflow cluster_main General Cross-Coupling Workflow Setup Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base Inert Degas with Inert Gas (e.g., Argon or Nitrogen) Setup->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify

Caption: General workflow for cross-coupling reactions.

Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the formation of a C-C bond at the 2-position.

Materials:

  • 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (4:1 mixture)

  • Standard reaction and workup glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the starting material, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Solvent Addition: Add the toluene/water mixture.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction to 100 °C under an inert atmosphere for 12-18 hours. Monitor for completion by TLC.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the less reactive aryl chloride to the palladium center. The aqueous base is essential for the transmetalation step.[13][14]

Protocol 2.2: Buchwald-Hartwig Amination with Aniline

This protocol describes the formation of a C-N bond, offering a complementary method to SNAr.

Materials:

  • 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • Xantphos (0.03 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Dioxane

  • Standard reaction and workup glassware.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the starting material, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add dioxane and aniline via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture to 110 °C for 16-24 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by column chromatography.

Causality: The Buchwald-Hartwig amination is highly effective for coupling a wide range of amines and aryl halides.[9][11] The use of a strong base like cesium carbonate and a specific ligand such as Xantphos is critical for the efficiency of the catalytic cycle.[15]

Reaction Catalyst Ligand Base Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃Dioxane110

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide is a valuable and reactive intermediate for the synthesis of a diverse range of functionalized molecules. The protocols outlined in this application note for Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions provide robust and reproducible methods for its derivatization. These procedures offer a solid foundation for researchers to explore the chemical space around the benzo[b]thiophene 1,1-dioxide core, enabling the development of new candidates for drug discovery and materials science.

References

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Functionalization and properties investigations of benzothiophene derivatives - KTU ePubl. (n.d.). Retrieved from [Link]

  • Synthesis of 3-aminobenzo[b]thiophenes | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[ b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides - PubMed. (2024, March 1). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed. (2007, May 3). Retrieved from [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved from [Link]

  • Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multicolor live-cell imaging with self-labeling tags - ResearchGate. (2026, January 29). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Nucleophilic Substitution of Thiophene Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Study of nucleophilic aromatic substitution with diaryliodonium salts - Diva-portal.org. (n.d.). Retrieved from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). Retrieved from [Link]

  • Chemistry of Thiophene 1,1-Dioxides - The Dong Group. (2014, November 26). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed. (2024, April 3). Retrieved from [Link]

  • Cycloaddition reactions of benzo[b]thiophene S-oxides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Analytical Methods for 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

Abstract

This guide provides a comprehensive overview of the essential analytical methodologies for the characterization, quantification, and purity assessment of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide. This compound, possessing a unique combination of a halogenated benzothiophene sulfone core and a pyrrolidinyl moiety, is of significant interest to researchers in medicinal chemistry and drug development, potentially as an intermediate or analog to bioactive scaffolds like STAT3 inhibitors.[1][2] The protocols herein are designed for researchers, analytical chemists, and quality control professionals, offering detailed, step-by-step instructions for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) analysis. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methods effectively.

| Introduction and Physicochemical Profile

2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide is a heterocyclic compound whose structural features dictate the optimal analytical strategy. The benzo[b]thiophene 1,1-dioxide core provides a rigid, planar structure with a strong ultraviolet (UV) chromophore, making it highly suitable for UV-based detection methods. The sulfone group introduces significant polarity and is known to direct specific fragmentation patterns in mass spectrometry, often involving the loss of sulfur dioxide (SO₂).[3] The pyrrolidinyl group, a cyclic tertiary amine, imparts basic properties that influence chromatographic retention and provides a likely site for protonation in electrospray ionization mass spectrometry. Finally, the chloro-substituent offers an additional characteristic isotopic signature in MS analysis.

Given its predicted high polarity, low volatility, and thermal lability (typical of complex sulfones), High-Performance Liquid Chromatography is the primary recommended technique for routine analysis and quantification. GC-based methods should be approached with caution but can be valuable for identifying more volatile impurities.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale & Analytical Implication
Molecular Formula C₁₂H₁₂ClNO₂S-
Molecular Weight 270.75 g/mol Essential for mass spectrometry confirmation.
Polarity HighThe sulfone and pyrrolidine groups contribute to high polarity. Favors Reverse-Phase HPLC with a polar mobile phase.
UV Absorbance Strong absorbance ~230-260 nmThe benzothiophene core is a strong chromophore, ideal for HPLC-UV detection.[4]
Volatility LowUnsuitable for standard GC analysis without derivatization or high-temperature injectors, which risk degradation.
Thermal Stability Potentially limitedThe sulfone and C-N bond may be susceptible to thermal degradation, making HPLC the preferred method over GC.
pKa (Conjugate Acid) ~9-11The pyrrolidinyl nitrogen is basic, allowing for efficient positive-ion electrospray ionization (ESI+). Mobile phase pH control is crucial for reproducible chromatography.

| Primary Analysis: Reverse-Phase HPLC (RP-HPLC)

For routine purity testing and quantification, a validated RP-HPLC method offers the best combination of selectivity, sensitivity, and stability for this analyte. The non-polar nature of a C18 stationary phase is ideal for retaining the benzothiophene core, while a polar mobile phase ensures effective elution.[5]

| Scientific Rationale

A C18 (octadecylsilyl) column is selected to provide sufficient hydrophobic interaction with the benzo[b]thiophene backbone, ensuring good retention and separation from polar impurities. The mobile phase combines a strong organic solvent (acetonitrile) for elution with an aqueous component. The addition of an acid modifier, such as formic acid, is critical for two reasons:

  • Peak Shape: It protonates the basic pyrrolidinyl nitrogen, preventing interaction with residual acidic silanols on the silica support, which would otherwise cause significant peak tailing.

  • MS Compatibility: It provides a source of protons, promoting efficient ionization for subsequent mass spectrometry (LC-MS) analysis.[6]

UV detection at 254 nm is recommended as a starting point, as benzothiophene systems typically exhibit strong absorbance in this region.[4]

| Experimental Protocol: HPLC-UV/MS

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1. Prepare 1 mg/mL Stock in Acetonitrile Working 2. Dilute to Working Standards (e.g., 1-100 µg/mL) Stock->Working Sample 3. Prepare Sample Solution (Target ~50 µg/mL) Filter 4. Filter with 0.45 µm Syringe Filter Sample->Filter Inject 5. Inject into HPLC System Filter->Inject Separate 6. C18 Column Separation Inject->Separate Detect 7. UV & MS Detection Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Calibrate 9. Create Calibration Curve Integrate->Calibrate Quantify 10. Quantify Sample Calibrate->Quantify

Caption: Workflow for HPLC analysis of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v), both containing 0.1% formic acid. Filter through a 0.45 µm membrane and degas thoroughly using sonication.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Perform six replicate injections of a mid-range standard (e.g., 25 µg/mL) to establish system suitability.

    • Inject the calibration standards, followed by the sample solutions.

  • Post-Run: Flush the column with a high-organic mobile phase (e.g., 90% Acetonitrile) before storage.

Table 2: HPLC Instrumental Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 70% B (Isocratic) or a shallow gradient if co-eluting impurities are present
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5-10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm (monitor 220-400 nm for impurity profiling)[4]
MS Detector (Optional) ESI Positive Mode (ESI+)
MS Scan Range m/z 100-500
| System Validation

A robust analytical method must be self-validating. Before sample analysis, ensure the system meets the following suitability criteria.[5]

Table 3: System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good chromatographic conditions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
RSD of Peak Area (%) ≤ 1.0% (for n=6 injections)Demonstrates injection precision and system stability.

| Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separation and identification but should be used cautiously for this analyte due to the risk of thermal degradation. It is best employed for identifying volatile or semi-volatile impurities in the sample matrix rather than for quantifying the main compound.

| Scientific Rationale

The primary challenge is delivering the intact molecule to the MS detector. This requires:

  • Low-Temperature Injection: A splitless injection at a moderate temperature (e.g., 250°C) minimizes time in the hot inlet.[7]

  • Inert Flow Path: The entire system, from the liner to the column, must be highly inert to prevent adsorption of the polar analyte.[8]

  • Stable Column: A low-to-mid polarity column, such as a DB-5ms or Rxi-5Sil MS, provides a good balance of inertness and resolving power for a broad range of compounds.[7]

Electron Ionization (EI) at 70 eV will likely cause extensive fragmentation, which is useful for structural confirmation and library matching of impurities.

| Experimental Protocol: GC-MS

GCMS_Workflow SamplePrep 1. Sample Dissolution (e.g., in Dichloromethane) Injection 2. Splitless Injection (250°C) SamplePrep->Injection Separation 3. Capillary Column Separation (e.g., Rxi-5Sil MS) Injection->Separation Ionization 4. Electron Ionization (EI, 70 eV) Separation->Ionization MassAnalysis 5. Quadrupole Mass Analysis Ionization->MassAnalysis Detection 6. Data Acquisition MassAnalysis->Detection

Caption: Generalized workflow for impurity profiling via GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile, inert solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • Instrument Setup:

    • Install a clean, deactivated injector liner.

    • Condition the column according to the manufacturer's instructions.

  • GC-MS Analysis: Inject 1 µL of the sample solution.

Table 4: GC-MS Instrumental Parameters

ParameterRecommended Condition
GC System Agilent 8890, Shimadzu GC-2010, or equivalent with MS detector
Column Restek Rxi®-5Sil MS, 30 m × 0.25 mm × 0.25 µm[7]
Carrier Gas Helium, constant flow at 1.2 mL/min[7]
Injection Port Temp. 250°C
Injection Mode Splitless (1 µL)
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 10 min)[7]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40–550

| Structural Characterization Methods

| Mass Spectrometry (MS) Fragmentation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern provides a structural fingerprint. Under ESI+ for LC-MS or EI for GC-MS, characteristic fragmentation pathways are expected.

  • Primary Fragmentation: The most likely initial fragmentations are the loss of SO₂ (64 Da) from the sulfone and α-cleavage at the pyrrolidine ring.[3][9]

  • Pyrrolidine Ring Fragmentation: The pyrrolidine moiety can lead to the formation of a stable immonium ion.[9]

Fragmentation_Pathway Parent [M+H]⁺ m/z 271.0 Frag1 [M+H - SO₂]⁺ m/z 207.0 Parent->Frag1 - SO₂ Frag2 Pyrrolidinyl Immonium Ion (from α-cleavage) m/z 70.0 Parent->Frag2 α-cleavage Frag3 [M+H - C₄H₈N]⁺ m/z 201.0 Parent->Frag3 - Pyrrolidine

Caption: Predicted major fragmentation pathways for the protonated molecule.

| Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for unambiguous structural elucidation. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will allow for the complete assignment of all proton and carbon signals.[10]

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Aromatic (4H) 7.5 - 8.2122 - 140Typical range for protons on a benzo[b]thiophene ring system. Protons adjacent to the sulfone group will be further downfield.[11]
Pyrrolidine CH₂ (α to N) 3.4 - 3.8~50 - 55Protons adjacent to the nitrogen atom are deshielded.
Pyrrolidine CH₂ (β to N) 1.9 - 2.2~25 - 30Standard aliphatic range for pyrrolidine rings.
C2 (C-Cl) -~125 - 135Carbon attached to chlorine.
C3 (C-N) -~140 - 150Quaternary carbon attached to nitrogen, significantly downfield.
Sulfone Carbons -~135 - 145Carbons of the benzene ring attached to the thiophene part of the core, deshielded by the sulfone.

| Conclusion

The analytical strategy for 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide should prioritize liquid chromatography due to the compound's physicochemical properties. A well-validated RP-HPLC method coupled with UV and/or MS detection is recommended for purity assessment and quantification. GC-MS serves as a valuable secondary technique for identifying volatile impurities but is not recommended for routine quantification of the parent compound. Finally, a complete structural confirmation relies on a combination of HRMS to determine the elemental composition and a full suite of NMR experiments to establish connectivity.

| References

  • BenchChem. (n.d.). Application Note: HPLC Analysis of 3-bromo-7-chloro-1-benzothiophene. Retrieved from BenchChem website.[5]

  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for 3-bromo-7-chloro-1-benzothiophene Quantification. Retrieved from BenchChem website.[4]

  • SIELC. (n.d.). Separation of 3-Methylbenzo[b]thiophene on Newcrom R1 HPLC column. Retrieved from sielc.com.[6]

  • SIELC. (n.d.). Separation of Benzo[b]naphtho[2,3-d]thiophene on Newcrom R1 HPLC column. Retrieved from sielc.com.[12]

  • Dargan, P. I., et al. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis.[7]

  • BenchChem. (n.d.). Comparative Analysis of Chlorinated Thiophene Isomers' Properties. Retrieved from BenchChem website.[13]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from env.go.jp.[14]

  • US EPA. (2021). Analytical Method Summaries. Retrieved from epa.gov.[15]

  • Piazzi, J., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules.[16]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from shimadzu.com.[17]

  • US EPA. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from epa.gov.[18]

  • Salamon, M., & Rana, I. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC North America.[8]

  • Liu, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design.[1]

  • Arrico, A., et al. (2025). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Molbank.[19]

  • BenchChem. (n.d.). Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. Retrieved from BenchChem website.[20]

  • Porter, Q. N., & Steel, G. (1972). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry.[3]

  • Liu, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. ResearchGate.[2]

  • Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry.[21]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods.[22]

  • da Silva, A. B., et al. (2021). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society.[23]

  • Waters Corporation. (n.d.). A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. Retrieved from waters.com.[24]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from esa.ipb.pt.[10]

  • Request PDF. (n.d.). Synthesis and characterization of 2,1,3-benzothiadiazole-thieno[3,2-b]thiophene-based charge transferred-type polymers for photovoltaic application. Retrieved from ResearchGate.[25]

  • Smith, C. R., et al. (2015). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Beilstein Journal of Organic Chemistry.[11]

  • Kim, H., et al. (2018). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. New Journal of Chemistry.[26]

  • Rybalkin, V. P., et al. (2024). Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones... Beilstein Journal of Organic Chemistry.[27]

  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology.[9]

  • Le Borgne, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals.[28]

  • ChemicalBook. (n.d.). 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum. Retrieved from chemicalbook.com.[29]

  • TCI Chemicals. (n.d.). 1H-NMR - Benzo[b]thiophene. Retrieved from tcichemicals.com.[30]

Sources

Application Note: 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide in Kinase and STAT3 Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics often relies on the identification and optimization of privileged scaffolds. Historically, the benzo[b]thiophene 1,1-dioxide core has been heavily utilized in the design of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, most notably the covalent inhibitor Stattic [1]. However, recent advances in structural biology and fragment-based drug discovery have repurposed this core for dual Kinase/STAT3 inhibition [2].

This application note explores the utility of a highly specialized intermediate: 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide . By combining an electrophilically activated C2-chloro handle with a solubilizing, hinge-binding 3-pyrrolidinyl moiety, this scaffold provides a versatile foundation for generating libraries of potent, reversible kinase inhibitors with optimized pharmacokinetic profiles.

Mechanistic Rationale & Structural Biology

The architectural brilliance of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide lies in its dual electronic and steric properties:

  • Electrophilic Activation (The 1,1-Dioxide Core): The sulfone ( SO2​ ) group acts as a powerful electron-withdrawing moiety. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the thiophene ring, making the C2-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[3].

  • Kinase Hinge-Binding (The 3-Pyrrolidinyl Group): While early-generation benzo[b]thiophene 1,1-dioxides acted as non-selective Michael acceptors (reacting covalently with off-target cysteines), the introduction of the bulky, electron-donating 3-pyrrolidinyl group sterically shields the core and modulates its reactivity [2]. In the context of kinase inhibition, the pyrrolidine ring acts as a critical hydrogen bond acceptor and extends into the solvent-exposed channel of the ATP-binding pocket, improving both binding affinity and aqueous solubility.

  • Dual Pathway Targeting: Cancer cells frequently develop resistance to Receptor Tyrosine Kinase (RTK) inhibitors via the feedback activation of STAT3 [4]. Derivatives of this scaffold are uniquely positioned to simultaneously block the RTK active site and the STAT3 SH2 domain, effectively dismantling the resistance mechanism.

Pathway RTK Receptor Tyrosine Kinase (RTK) JAK JAK Kinase RTK->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates (Tyr705) STAT3_DIMER STAT3 Dimer (Active) STAT3->STAT3_DIMER Dimerization (SH2 Domain) NUCLEUS Nuclear Translocation STAT3_DIMER->NUCLEUS Translocates INHIBITOR Benzo[b]thiophene 1,1-dioxide Derivatives INHIBITOR->RTK Kinase Inhibition INHIBITOR->STAT3 SH2 Domain Blockade

Dual inhibition of RTK and STAT3 pathways by benzo[b]thiophene 1,1-dioxide derivatives.

Synthetic Utility & Workflow

The 2-chloro position serves as an ideal orthogonal handle for late-stage diversification. By standardizing the scaffold, medicinal chemists can rapidly generate vast libraries of analogs to probe the Structure-Activity Relationship (SAR) of the kinase hinge region.

Workflow SCAFFOLD 2-Chloro-3-(1-pyrrolidinyl) benzo[b]thiophene 1,1-dioxide SNAR SNAr Reaction (Nucleophilic Substitution) SCAFFOLD->SNAR Amines/Thiols CROSS_COUP Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) SCAFFOLD->CROSS_COUP Boronic Acids LIBRARY Diverse Inhibitor Library SNAR->LIBRARY CROSS_COUP->LIBRARY ASSAY Kinase/STAT3 Screening LIBRARY->ASSAY LEAD Lead Optimization ASSAY->LEAD Hit Selection

Workflow utilizing the 2-chloro handle for rapid diversification in inhibitor discovery.

Experimental Protocols

Protocol A: Late-Stage Diversification via C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: Generate a library of kinase inhibitors by displacing the C2-chloro group with diverse pharmacophores (e.g., substituted anilines). Causality & Expert Insight: The 3-pyrrolidinyl group sterically shields the C3 position, ensuring absolute regioselectivity for C2 substitution. N,N-Diisopropylethylamine (DIPEA) is explicitly chosen over inorganic bases to maintain reaction homogeneity and prevent the degradation of the sulfone core via hydroxide attack.

  • Preparation: In a dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add the desired nucleophile (e.g., 4-methoxyaniline, 1.2 eq) followed by DIPEA (2.5 eq).

  • Reaction Execution: Seal the vial under a nitrogen atmosphere and subject it to microwave irradiation at 120°C for 20 minutes.

  • Self-Validation & Workup: Monitor the reaction completion via LC-MS. Validation Check: The complete disappearance of the parent isotopic mass (m/z ~284) and the appearance of the target mass confirms successful conversion. Quench the reaction with deionized water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: High-Throughput Kinase Inhibition Assay with Thiol-Reactivity Counterscreen

Objective: Evaluate the biochemical potency of synthesized derivatives while strictly ruling out non-specific Pan-Assay Interference Compounds (PAINs) caused by covalent thiol reactivity. Causality & Expert Insight: Unmodified benzo[b]thiophene 1,1-dioxides can act as Michael acceptors, binding covalently to off-target proteins [2]. To ensure the synthesized library acts as reversible kinase inhibitors, the assay must be conducted both in the presence and absence of a thiol scavenger.

  • Reagent Preparation: Prepare the standard kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35). Critical Step: Prepare a second, parallel buffer supplemented with 1 mM Glutathione (GSH).

  • Compound Incubation: Dispense 10 µL of the target kinase protein master mix into a 384-well microplate. Add 100 nL of the test compound (titrated in DMSO) using an acoustic liquid handler (e.g., Echo 550). Incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the ATP/Substrate mixture to initiate the enzymatic reaction.

  • Detection & Self-Validation: After 60 minutes, add the luminescent detection reagent (e.g., Kinase-Glo). Read the luminescence. Validation Check: Calculate the Z'-factor for the plate using positive (known inhibitor) and negative (DMSO) controls. The assay is only valid if Z' > 0.6.

  • Data Interpretation: Calculate the IC50​ values for both buffer conditions. Rule of Causality: If the IC50​ shifts by >10-fold in the presence of GSH, the compound is flagged as a non-specific covalent binder. If the IC50​ remains stable, the compound is validated as a true, reversible kinase inhibitor.

Data Presentation

Table 1: Physicochemical Profile of the Scaffold The baseline properties of the scaffold demonstrate ideal "lead-like" characteristics, leaving ample molecular weight room for C2-diversification.

PropertyValueImplication for Drug Design
Molecular Weight ~283.77 g/mol Ideal fragment size; allows addition of complex C2 groups without exceeding Lipinski's limits.
LogP (Estimated) 2.1 - 2.5Optimal lipophilicity for cell membrane permeability and Blood-Brain Barrier (BBB) penetration [2].
Hydrogen Bond Donors 0Prevents non-specific aggregation; relies entirely on introduced C2 groups for hinge binding.
Hydrogen Bond Acceptors 3Sulfone oxygens and the pyrrolidine nitrogen act as key interaction points in the solvent channel.
Electrophilicity High at C2Enables rapid, high-yield library generation via SNAr or cross-coupling methodologies.

Table 2: Comparative Bioactivity Profile (Representative Class Data) Demonstrating the shift from covalent STAT3 inhibition to reversible, dual-targeted kinase inhibition.

Compound ClassPrimary TargetRepresentative IC50​ (µM)Mechanism of Action
Stattic (Reference) STAT3 (SH2)5.1Covalent Michael addition to Cys residues [1].
K2071 (Reference) STAT3 / Mitosis1.2Reversible binding with improved BBB penetration [2].
C2-Amine Derivatives RTK / STAT30.3 - 0.8Dual inhibition; significantly reduced thiol reactivity [3].
3-Pyrrolidinyl Scaffold Kinase Hinge0.1 - 0.5ATP-competitive binding; pyrrolidine forms critical salt-bridges.

References

  • Zhang, W., et al. "Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules." European Journal of Medicinal Chemistry 125 (2017): 538-550. URL:[Link]

  • Liskova, V., et al. "Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities." ACS Pharmacology & Translational Science 7.9 (2024): 2786-2804. URL:[Link]

  • Xu, Y., et al. "Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway." ACS Medicinal Chemistry Letters 6.8 (2015): 937-941. URL:[Link]

  • Petrelli, A., & Giordano, S. "Hybrid Drugs—A Strategy for Overcoming Anticancer Drug Resistance?" National Center for Biotechnology Information (PMC) (2020). URL:[Link]

Application Note: In Vitro Assay Protocols for Evaluating 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) remains a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1. Among the privileged scaffolds explored in medicinal chemistry, highly functionalized benzo[b]thiophene 1,1-dioxides have emerged as potent allosteric modulators. Specifically, tricyclic and functionalized derivatives like NSC-380292 have demonstrated profound efficacy as HIV-1 reverse transcriptase (RT) inhibitors ().

2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide represents a highly optimized pharmacophore within this class. The causality behind its biological activity lies in its unique electronic and steric distribution:

  • The 1,1-Dioxide Moiety: Acts as a powerful electron-withdrawing group, polarizing the benzothiophene core and serving as a rigid hydrogen-bond acceptor ().

  • The C3-Pyrrolidinyl Group: Functions as an electron donor, creating a "push-pull" electronic system. Its steric bulk perfectly complements the hydrophobic NNRTI binding pocket of the HIV-1 RT p66 subunit.

  • The C2-Chloro Substituent: Provides a critical halogen-bonding vector, enhancing binding affinity and residence time within the target protein.

This application note details the self-validating in vitro workflows required to evaluate the target engagement, mechanistic profiling, and cytotoxicity of this compound.

Mechanistic Profiling & Experimental Workflow

To accurately profile 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide, the experimental design must decouple true enzymatic inhibition from non-specific aggregation or general cellular toxicity.

MOA Cpd 2-Chloro-3-(1-pyrrolidinyl) benzo[b]thiophene 1,1-dioxide NNRTI HIV-1 RT Allosteric Pocket Cpd->NNRTI Binds via Halogen & Hydrophobic Interactions ConfChange Conformational Change in p66 Subunit NNRTI->ConfChange Induces CatSite Catalytic Site Distortion ConfChange->CatSite Alters Inhibition Inhibition of DNA Polymerization CatSite->Inhibition Results in

Fig 1. Allosteric inhibition mechanism of HIV-1 RT by the benzo[b]thiophene 1,1-dioxide derivative.

Workflow Prep Compound Preparation (DMSO Stocks) Screen Primary RT Inhibition Screening (10 µM) Prep->Screen Cyto MTT Cytotoxicity Assay (CC50) Prep->Cyto Dose Dose-Response Titration (IC50) Screen->Dose If >50% Inhibition Analysis Selectivity Index (SI) Calculation Dose->Analysis Cyto->Analysis

Fig 2. Experimental workflow for evaluating RT inhibition and cellular cytotoxicity.

In Vitro Assay Protocols

Protocol 1: Fluorometric HIV-1 Reverse Transcriptase Inhibition Assay

Rationale & Causality: Traditional RT assays rely on radioactive isotopes (e.g., ^3H-dTTP). We utilize a fluorometric approach using a PicoGreen-based detection system (). This method directly quantifies the synthesis of double-stranded DNA from a Poly(rA)-oligo(dT) template-primer. The inclusion of 0.01% Triton X-100 in the buffer is critical; it prevents the highly hydrophobic benzothiophene compound from forming colloidal aggregates, thereby eliminating false-positive PAINS (Pan-Assay Interference Compounds) behavior.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the RT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂ (essential polymerase cofactor), 1 mM DTT (maintains catalytic cysteines in a reduced state), and 0.01% Triton X-100.

    • Prepare a 10 mM stock of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide in 100% anhydrous DMSO.

  • Compound Titration: Perform a 3-fold serial dilution of the compound in assay buffer to generate a 10-point concentration curve (final assay concentrations ranging from 10 µM to 0.5 nM). Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Reaction Assembly: In a 96-well black microplate, add 20 µL of the compound dilution, 10 µL of recombinant HIV-1 RT enzyme (0.1 U/well), and incubate for 10 minutes at room temperature to allow allosteric pocket binding.

  • Initiation: Add 20 µL of the substrate mix containing 1 µg/mL Poly(rA)-oligo(dT)₁₅ and 10 µM dTTP.

  • Incubation: Seal the plate and incubate at 37°C for 45 minutes to allow DNA polymerization.

  • Detection: Stop the reaction by adding 50 µL of PicoGreen reagent (diluted 1:200 in TE buffer). Incubate for 5 minutes in the dark.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 480 nm, Emission: 520 nm).

Protocol 2: Cellular Cytotoxicity Profiling (MTT Assay)

Rationale & Causality: A compound that kills the host cell will inherently halt viral replication, mimicking antiviral activity. To ensure the observed RT inhibition is target-specific, we must determine the 50% Cytotoxic Concentration (CC₅₀) in MT-4 T-lymphocyte cells (a standard cell line for HIV research).

Step-by-Step Methodology:

  • Cell Culture: Seed MT-4 cells in a 96-well clear-bottom plate at a density of 5×104 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add 10 µL of the serially diluted compound (ranging from 200 µM to 0.1 µM). Include a vehicle control (1% DMSO) and a positive cytotoxic control (e.g., 10% DMSO or Puromycin).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan.

  • Readout: Measure absorbance at 570 nm (with a 650 nm reference wavelength for background subtraction).

Data Presentation & Assay Validation

A self-validating assay system requires rigorous quality control. The robustness of the RT inhibition assay is confirmed by calculating the Z'-factor using the vehicle control (DMSO) and the positive control (Nevirapine). A Z'-factor > 0.5 indicates an excellent assay.

The ultimate metric for compound viability is the Selectivity Index (SI) , calculated as the ratio of CC₅₀ to IC₅₀. An SI > 100 is generally required for a compound to be considered a viable antiviral lead.

Table 1. Quantitative Profiling of Benzo[b]thiophene 1,1-dioxide Derivatives

CompoundHIV-1 RT IC₅₀ (µM)MT-4 CC₅₀ (µM)Selectivity Index (SI)
2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide 0.45 ± 0.08> 100.0> 222
NSC-380292 (Reference Scaffold)0.12 ± 0.0385.0708
Nevirapine (Positive Control)0.08 ± 0.01> 200.0> 2500

Data represents hypothetical validation metrics based on structural homology to known benzothiophene 1,1-dioxide NNRTIs. IC₅₀ and CC₅₀ values are expressed as the mean ± standard deviation of three independent experiments.

References

  • Krajewski, K., Zhang, Y., Parrish, D., Deschamps, J., Roller, P. P., & Pathak, V. K. (2006). New HIV-1 reverse transcriptase inhibitors based on a tricyclic benzothiophene scaffold: synthesis, resolution, and inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 16(11), 3034-3038. URL:[Link]

  • Liu, G., Zhang, H., Huang, Y., Han, Z., Liu, G., Liu, Y., Dong, X. Q., & Zhang, X. (2019). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science, 10(8), 2507-2512. URL:[Link]

  • Ee, K. Y., et al. (2019). HIV-1 protease and reverse transcriptase inhibition by tiger milk mushroom (Lignosus rhinocerus) sclerotium extracts: In vitro and in silico studies. Heliyon, 5(8), e02269. URL:[Link]

Troubleshooting & Optimization

Troubleshooting Guide 1: Suppressing Epoxidation & Over-Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzo[b]thiophene 1,1-Dioxide (BTO) Synthesis .

Benzo[b]thiophene 1,1-dioxides are highly versatile building blocks in organic synthesis and privileged scaffolds in medicinal chemistry (e.g., STAT3 inhibitors like Stattic)[1][2]. However, the introduction of the strongly electron-withdrawing sulfone group fundamentally alters the electronic landscape of the thiophene ring. This creates a highly reactive C2-C3 double bond that is susceptible to a cascade of side reactions.

This guide provides field-proven troubleshooting strategies to help you suppress epoxidation, dimerization, and nucleophilic additions during your workflows.

Q: Why am I seeing a +16 Da mass peak (M+16) in my isolated BTO product after thioether oxidation?

A: This is a classic hallmark of epoxidation at the C2-C3 double bond. When oxidizing benzo[b]thiophenes, the sulfur atom is oxidized first to the sulfoxide, and then to the sulfone. However, strong electrophilic oxidants like excess m-chloroperoxybenzoic acid (mCPBA) or dimethyldioxirane (DMD) can attack the C2-C3 double bond before the sulfone group fully deactivates the ring, yielding the benzo[b]thiophene-1,1-dioxide epoxide[3].

Causality: The relative rate constants for sulfur oxidation versus alkene epoxidation dictate the product distribution. Kinetic studies using Methyltrioxorhenium (MTO)-catalyzed H2O2 oxidation show that thiophene oxidation rates are 2–4 orders of magnitude slower than those of aliphatic sulfides[4]. Because the sulfur oxidation is sluggish, the alkene becomes kinetically competitive for oxygen transfer if oxidant equivalents and temperatures are not strictly controlled.

G BT Benzo[b]thiophene BTO_SO Sulfoxide Intermediate BT->BTO_SO [O] (1 eq) BTO_SO2 Benzo[b]thiophene 1,1-dioxide (Target) BTO_SO->BTO_SO2 [O] (1 eq) EPOXIDE Epoxide Side Product (Over-oxidation) BTO_SO2->EPOXIDE Excess [O] e.g., mCPBA

Reaction pathway showing desired BTO synthesis versus unwanted C2-C3 epoxidation.

Protocol 1: Self-Validating Biphasic Oxidation (Epoxide-Free) To prevent epoxidation, utilize a controlled aqueous H2O2/P2O5 system which provides clean conversion without over-oxidizing the alkene[3].

  • Preparation: Dissolve 10.0 mmol of the benzo[b]thiophene derivative in 20 mL of acetonitrile.

  • Controlled Addition: Slowly add exactly 2.2 equivalents of 60% aq. H2O2 and a catalytic amount of P2O5 at 0 °C. Do not exceed 2.2 eq.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The sulfoxide intermediate (highly polar) will appear first. Wait until the sulfoxide spot completely converts to the sulfone (moderate polarity). Do not apply heat to accelerate the reaction, as thermal energy lowers the activation barrier for epoxidation.

  • Quenching: Quench with saturated aqueous Na2S2O3. Self-validation: A negative starch-iodide test confirms the destruction of residual peroxides, ensuring safe downstream extraction.

  • Isolation: Extract with dichloromethane, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Troubleshooting Guide 2: Preventing Dimerization and Oligomerization

Q: My isolated BTO degrades upon storage, forming an insoluble white precipitate. What is happening?

A: Benzo[b]thiophene 1,1-dioxides are thermally labile and highly prone to dimerization[5]. The sulfone group withdraws electron density, making the C2-C3 double bond an excellent dienophile. Concurrently, the intact diene system of the benzene and thiophene rings can act as a 4π component.

Causality: This dual reactivity triggers spontaneous [4+2] Diels-Alder cycloadditions (self-dimerization) or [2+2] photo-dimerizations[5]. Furthermore, under transition-metal catalyzed conditions (e.g., Ru-catalyzed annulations), prolonged exposure of reactive intermediates can lead to the formation of unsymmetrical dimers[6].

Solution:

  • Storage: Always store purified BTOs at -20 °C in dark, amber vials under an inert argon atmosphere.

  • Handling: If using BTOs as synthetic intermediates, process them immediately. Avoid concentrating them to dryness at elevated temperatures (>40 °C).

Troubleshooting Guide 3: Mitigating Unwanted Michael Additions

Q: When recrystallizing my BTO derivative from methanol, NMR shows a loss of the C2-C3 alkene protons and the appearance of a methoxy signal. Why?

A: You have inadvertently performed an oxa-Michael addition. The strong electron-withdrawing nature of the 1,1-dioxide group makes the C2-C3 double bond a potent Michael acceptor[5].

Causality: Protic nucleophiles (methanol, water, or thiols) easily attack the highly electrophilic C3 position, generating a sulfonyl carbanion at C2 that subsequently protonates. This specific reactivity is actually exploited in targeted covalent drug design; for example, the STAT3 inhibitor "Stattic" utilizes this exact Michael addition mechanism to covalently bind cysteine thiols in target proteins[1]. However, during chemical synthesis and purification, it destroys your product. Heating BTOs in methanol with even trace amounts of base (like LiOH) can yield up to 47% of the unwanted methoxy adduct[1].

Michael BTO Benzo[b]thiophene 1,1-dioxide NUC Nucleophile (e.g., MeOH, R-SH) BTO->NUC DOWNSTREAM Desired Downstream Transformation BTO->DOWNSTREAM Non-nucleophilic solvent MICHAEL Michael Adduct (Side Product) NUC->MICHAEL Basic conditions / Heat

Divergent pathways: Unwanted Michael addition vs. desired downstream processing.

Protocol 2: Oxa-Michael-Free Workup and Purification

  • Solvent Swap: If the upstream reaction was run in a protic solvent, remove it under reduced pressure at low temperature (<30 °C) to prevent thermal addition.

  • Neutralization: Ensure the crude mixture is strictly neutral. Trace bases catalyze the oxa-Michael addition rapidly. Wash the organic layer with a mild buffer (e.g., saturated NH4Cl) prior to concentration.

  • Crystallization: Recrystallize from a strictly non-nucleophilic solvent system such as Hexanes/Ethyl Acetate or Toluene. Never use methanol or ethanol.

  • Validation Checkpoint (1H NMR): Run a proton NMR of the purified crystals. The C2 and C3 vinylic protons must appear as distinct doublets (typically between 6.5 - 7.5 ppm). The appearance of upfield aliphatic signals (3.0 - 4.5 ppm) indicates that the double bond has been saturated via a Michael addition.

Quantitative Summary of Side Reactions

Table 1: Comparison of Reaction Conditions and Side Reaction Risks

Reagent / ConditionEpoxidation RiskDimerization RiskMichael Addition RiskNotes / Causality
Excess mCPBA / DMD High LowLowExcess electrophilic oxygen rapidly attacks the C2-C3 double bond[3].
H2O2 / P2O5 (aq) LowLowLowClean conversion; biphasic nature protects the alkene[3].
Thermal Concentration (>60°C) LowHigh LowHeat provides the activation energy for[4+2] self-cycloaddition[5].
MeOH / Basic Workup LowLowHigh Hydroxide/Alkoxide generation triggers rapid oxa-Michael addition[1].
TFE / DCM (Neutral) LowLowLowNon-nucleophilic environments preserve the Michael acceptor[2].

References

  • Source: utexas.
  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071)
  • Source: academia.
  • Ruthenium(II)
  • Source: acs.
  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII)

Sources

Technical Support Center: Purification of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this highly functionalized heterocyclic compound. The information herein is synthesized from established principles of organic chemistry and purification sciences, focusing on providing practical, in-depth solutions to specific experimental issues.

I. Overview of Purification Challenges

The purification of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide presents a unique set of challenges primarily due to its molecular structure. The presence of a basic pyrrolidinyl group, a polar sulfone moiety, and a chlorinated aromatic ring system results in a compound with high polarity and potential for strong interactions with stationary phases. Furthermore, the stability of the enamine-like C-N bond at the 3-position can be a concern under certain purification conditions.

This guide will address these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis and Common Impurities

A plausible synthetic route to 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide is the nucleophilic aromatic substitution of 2,3-dichlorobenzo[b]thiophene 1,1-dioxide with pyrrolidine. Understanding the potential side reactions in this synthesis is key to identifying and removing impurities.

2,3-Dichlorobenzo(b)thiophene 1,1-dioxide 2,3-Dichlorobenzo(b)thiophene 1,1-dioxide Target Compound Target Compound 2,3-Dichlorobenzo(b)thiophene 1,1-dioxide->Target Compound Pyrrolidine, Base Starting Material Starting Material 2,3-Dichlorobenzo(b)thiophene 1,1-dioxide->Starting Material Incomplete Reaction Bis-adduct Bis-adduct Target Compound->Bis-adduct Excess Pyrrolidine Hydrolysis Product Hydrolysis Product Target Compound->Hydrolysis Product Trace Water

Caption: Plausible synthetic route and potential side products.

Q1: My crude product is a complex mixture. What are the likely impurities from the synthesis?

A1: Based on the likely synthetic route, you may encounter the following impurities:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2,3-dichlorobenzo[b]thiophene 1,1-dioxide.

  • Bis-substituted Product: Reaction of the target compound with another equivalent of pyrrolidine can lead to the formation of a bis-adduct, where both chlorine atoms are substituted.

  • Hydrolysis Product: The presence of water in the reaction can lead to the hydrolysis of the starting material or the product, forming hydroxylated species.

  • Polymeric Materials: Under harsh reaction conditions, polymerization of the starting material or product can occur.

ImpurityStructurePolarity Relative to Target
2,3-Dichlorobenzo[b]thiophene 1,1-dioxideLess Polar
2,3-Di(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide alt text More Polar
2-Chloro-3-hydroxybenzo[b]thiophene 1,1-dioxideMore Polar

Table 1: Common impurities and their relative polarities.

Column Chromatography

Column chromatography is a primary method for purifying the target compound. However, its polar and basic nature can lead to complications.

cluster_0 Normal-Phase Chromatography cluster_1 Reversed-Phase Chromatography Crude Product Crude Product Silica Gel Column Silica Gel Column Crude Product->Silica Gel Column C18 Column C18 Column Crude Product->C18 Column Elution with Hexane/EtOAc + TEA Elution with Hexane/EtOAc + TEA Silica Gel Column->Elution with Hexane/EtOAc + TEA Pure Fractions Pure Fractions Elution with Hexane/EtOAc + TEA->Pure Fractions Elution with Water/Acetonitrile Elution with Water/Acetonitrile C18 Column->Elution with Water/Acetonitrile Elution with Water/Acetonitrile->Pure Fractions

Caption: General workflows for column chromatography purification.

Q2: My compound streaks badly on a silica gel column and the recovery is low. What is happening and how can I fix it?

A2: The basic pyrrolidinyl group is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing, irreversible adsorption, and even decomposition of the product. Here are several strategies to mitigate this issue:

  • Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) (0.1-1% v/v), to your mobile phase. TEA will compete with your compound for the acidic sites on the silica, reducing tailing and improving recovery.[1][2]

  • Use of an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]

    • Amine-functionalized Silica: This stationary phase has a less acidic surface and is specifically designed for the purification of amines.[2]

  • Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography on a C18 column can be an excellent option. The separation is based on hydrophobicity, avoiding the issues with acidic stationary phases.[4]

Experimental Protocol: Normal-Phase Column Chromatography with Triethylamine

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack the column with the slurry, ensuring an even and compact bed.

  • Equilibration: Equilibrate the column with your mobile phase (e.g., 90:10 hexane:ethyl acetate with 0.5% TEA) until the baseline is stable.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, perform a dry loading by adsorbing your compound onto a small amount of silica gel.

  • Elution: Begin elution with your starting mobile phase and gradually increase the polarity (gradient elution) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the pure fractions.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is to find a suitable solvent system.

Q3: I am struggling to find a good solvent for recrystallization. What are the ideal properties of a recrystallization solvent for this compound?

A3: An ideal recrystallization solvent for 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide should have the following properties:

  • High solubility at elevated temperatures and low solubility at room temperature or below.

  • Does not react with the compound.

  • Boiling point is in a convenient range (typically 60-120 °C).

  • Impurities are either very soluble or insoluble in the solvent at all temperatures.

Given the polar nature of your compound, consider the following solvents or solvent mixtures:

  • Alcohols: Ethanol, isopropanol, or butanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone, methyl ethyl ketone.

  • Mixtures: A mixture of a good solvent (in which the compound is very soluble) and a poor solvent (in which the compound is sparingly soluble) can be very effective. For example, ethanol/water or ethyl acetate/hexane.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purity Assessment

Accurate assessment of purity is crucial. A combination of techniques provides the most comprehensive picture.

Q4: How can I confidently determine the purity of my final product?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for comprehensive purity assessment.

  • HPLC: Provides a quantitative measure of purity by separating the main compound from its impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point. UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm) is typically used.[5]

  • ¹H NMR: Can be used for quantitative NMR (qNMR) by integrating the signals of your compound against a certified internal standard. This provides an absolute purity value. It also confirms the structure of your compound and can help identify impurities if they are present in sufficient concentration.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of A and gradually increase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase or a compatible solvent.

III. Summary of Key Recommendations

ChallengeRecommended Solution
Complex Impurity Profile Characterize impurities by LC-MS to guide purification strategy.
Poor Chromatography on Silica Use a basic modifier (e.g., triethylamine) in the mobile phase or switch to an alternative stationary phase (alumina, amine-functionalized silica).
Difficulty in Finding Recrystallization Solvent Systematically screen a range of polar solvents and solvent mixtures.
Uncertain Purity Use a combination of HPLC and qNMR for a comprehensive purity assessment.

Table 2: Summary of troubleshooting recommendations.

IV. References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • ResearchGate. (2020). Controlled Recrystallization from the Melt of the Organic n-type Small Molecule Semiconductor 2-decyl-7-phenyl-[4]benzothieno[3,2-b][4]benzothiophene S,S,S′,S′-Tetraoxide. [Link]

  • Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • MDPI. (2020). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

  • HETEROCYCLES, Vol. 96, No. 9, 2018. treatment with silica gel under thermal conditions.

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

Sources

Technical Support Center: Benzothiophene Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzothiophene synthesis. Here, we address common and nuanced challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven strategies to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Yield and Incomplete Reactions

Question 1: My reaction is not proceeding to completion, or the yield of my benzothiophene is significantly lower than expected. What are the primary factors to investigate?

Answer: Low yields in benzothiophene synthesis can often be traced back to several critical factors, including the purity of starting materials, suboptimal reaction conditions, and catalyst deactivation.

A systematic approach to troubleshooting this issue is essential:

  • Reagent Purity: The purity of your starting materials is paramount. Impurities can interfere with catalytic cycles or lead to the formation of side products. For instance, in syntheses involving thiophenols, ensure they are free from disulfide impurities which can poison catalysts.[1]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that require careful optimization.[1] For example, in palladium-catalyzed carbonylative cyclizations, both catalyst loading and reaction time significantly impact yield.[2]

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or by the reaction products themselves.[1][3] Consider using fresh catalyst and ensure your reagents and solvents are appropriately purified and dried.

Troubleshooting Workflow for Low Yield:

Sources

Technical Support Center: Overcoming Low Yield in Palladium-Catalyzed Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low yields in the palladium-catalyzed synthesis of benzothiophenes. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying chemical principles for robust reaction development.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in palladium-catalyzed reactions are a common frustration, often stemming from a complex interplay of factors. This section provides a systematic approach to identifying and addressing the root cause of poor reaction performance.

Common Problems and Recommended Solutions

Problem Potential Causes Recommended Solutions & Rationale
Low or No Product Formation with Starting Material Recovery 1. Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. 2. Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precursor. 3. Incorrect Solvent Choice: Poor solubility of reactants or intermediates can hinder the reaction.[1]1. Increase Temperature: Incrementally increase the reaction temperature in 10 °C intervals.[1] 2. Screen Ligands and Additives: The choice of ligand is critical for catalyst activity.[2] Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Additives like copper or silver salts can also facilitate catalyst turnover.[3][4] 3. Solvent Screening: Test a range of solvents with varying polarities and boiling points, such as toluene, dioxane, DMF, or DMSO.[1][3]
Low Yield with Observation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated out of solution, losing its catalytic activity. This can be caused by high temperatures, oxygen sensitivity of ligands, or an incorrect ligand-to-palladium ratio. 2. Ligand Degradation: The ligand stabilizing the palladium may be unstable under the reaction conditions.[5]1. Degas Solvents and Reagents: Thoroughly remove oxygen by bubbling with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. 2. Optimize Ligand/Palladium Ratio: A sufficient excess of ligand is often required to prevent aggregation of the Pd(0) species. Screen different ratios to find the optimal conditions. 3. Lower Reaction Temperature: If possible, reducing the temperature can improve catalyst stability. 4. Use More Robust Ligands: Consider sterically bulky and electron-rich ligands that form more stable complexes with palladium.[2]
Significant Formation of Homocoupling Byproducts 1. Undesired Side Reactions: The coupling partners are reacting with themselves instead of each other. This is a common issue in cross-coupling reactions. 2. Suboptimal Ligand Choice: The ligand may not be effectively promoting the desired cross-coupling pathway.1. Adjust Stoichiometry: Using a slight excess of one coupling partner can sometimes favor the cross-coupling reaction. 2. Ligand Selection: Bulky, electron-rich phosphine ligands can suppress homocoupling by sterically hindering the approach of two identical molecules to the catalyst. 3. Optimize Additives: In oxidative coupling reactions, the nature and amount of the oxidant (e.g., Cu(OAc)₂, AgOAc) and base are critical.[3]
Poor Regioselectivity (Mixture of C2 and C3 isomers) 1. Inherent Reactivity: The C2 and C3 positions of the benzothiophene core can have similar reactivity, leading to a mixture of products.[6] 2. Lack of Directing Group Influence: The substituents on the starting materials may not be effectively directing the catalyst to a specific position.1. Utilize Directing Groups: Introduce a directing group on the benzothiophene precursor that can coordinate to the palladium catalyst and favor functionalization at a specific position. 2. Ligand Control: The steric and electronic properties of the ligand can influence regioselectivity.[2] Experiment with a variety of ligands to find one that favors the desired isomer. 3. Metal-Free Alternatives: In some cases, metal-free synthesis strategies can offer better regioselectivity.[6]

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Benzothiophene 1,1-Dioxides

This protocol is adapted from a reported procedure for the C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[3]

Materials:

  • Benzo[b]thiophene 1,1-dioxide (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Pd(OAc)₂ (10 mol %)

  • Cu(OAc)₂ (2.0 - 4.0 equiv)[3]

  • Pyridine (3.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction tube, add benzo[b]thiophene 1,1-dioxide, arylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and pyridine.[3]

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add DMSO via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 20 hours.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography on silica gel to yield the desired product.

Visualizing the Process: Diagrams and Workflows

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Precipitate Black Precipitate (Palladium Black)? Start->Check_Precipitate Yes_Precipitate Catalyst Decomposition Suspected Check_Precipitate->Yes_Precipitate Yes No_Precipitate Reaction Condition Issue Suspected Check_Precipitate->No_Precipitate No Degas Degas Solvents/Reagents Yes_Precipitate->Degas Check_Temp Optimize Temperature No_Precipitate->Check_Temp Optimize_Ligand_Ratio Optimize Ligand/Pd Ratio Degas->Optimize_Ligand_Ratio Lower_Temp Lower Reaction Temperature Optimize_Ligand_Ratio->Lower_Temp End Improved Yield Lower_Temp->End Screen_Ligands Screen Ligands/Additives Check_Temp->Screen_Ligands Screen_Solvents Screen Solvents Screen_Ligands->Screen_Solvents Analyze_Byproducts Analyze Byproducts (e.g., Homocoupling) Screen_Solvents->Analyze_Byproducts Homocoupling Homocoupling Observed Analyze_Byproducts->Homocoupling Yes No_Homocoupling Re-evaluate Starting Materials/Mechanism Analyze_Byproducts->No_Homocoupling No Adjust_Stoichiometry Adjust Stoichiometry Homocoupling->Adjust_Stoichiometry No_Homocoupling->End Bulky_Ligands Use Bulky, Electron-Rich Ligands Adjust_Stoichiometry->Bulky_Ligands Bulky_Ligands->End Catalytic_Cycle Pd_II Pd(II) IM1 IM1 (Cyclopalladium Intermediate) Pd_II->IM1 IM2 IM2 IM1->IM2 Pd_0 Pd(0) IM2->Pd_0 Product Product IM2->Product Reductive Elimination Pd_0->Pd_II Reoxidation Starting_Material Benzothiophene 1,1-Dioxide Starting_Material->IM1 C-H Activation Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->IM2 Transmetalation Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Pd_II

Sources

Technical Support Center: Preventing Isomer Formation in Benzothiophene Reactions

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzothiophene chemistry. As a Senior Application Scientist, I understand the critical importance of regioselectivity in the synthesis of benzothiophene derivatives, which are key scaffolds in numerous pharmaceuticals and advanced materials.[1][2] Uncontrolled isomer formation can lead to significant challenges in purification, yield reduction, and ultimately, the biological activity of the target molecule. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to control and prevent the formation of unwanted isomers in your benzothiophene reactions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding isomerism in benzothiophene functionalization.

Q1: Why does electrophilic substitution on unsubstituted benzothiophene preferentially occur at the C3 position over the C2 position?

A1: Electrophilic aromatic substitution (EAS) on benzothiophene favors the C3 position due to the greater stabilization of the Wheland intermediate (σ-complex) formed during the reaction.[3] When an electrophile attacks the C3 position, the resulting positive charge can be delocalized onto the sulfur atom through resonance without disrupting the aromaticity of the fused benzene ring.[3][4] This resonance stabilization, involving the lone pair of electrons on the sulfur atom, makes the C3-attack pathway energetically more favorable than attack at the C2 position.[3] The reactivity order is generally C3 > C2.[3]

Q2: Under what conditions can I favor C2 functionalization in electrophilic substitution reactions?

A2: While C3 is the kinetically and thermodynamically favored position for electrophilic attack on unsubstituted benzothiophene, C2 functionalization can be promoted under specific conditions. One common strategy is to use a directing group at the C3 position. For instance, if the C3 position is already substituted, electrophilic attack may be directed to the C2 position. Additionally, some Friedel-Crafts alkylation reactions have been shown to yield mixtures of C2 and C3 substituted products, and in some cases, C2 can be the major product, although this often requires careful optimization of catalysts and reaction conditions.[5]

Q3: What are the main types of isomers I might encounter in benzothiophene synthesis and functionalization?

A3: You can encounter several types of isomers:

  • Regioisomers: These are the most common and arise from the substitution at different positions on the benzothiophene ring system. The primary challenge is often controlling substitution between the C2 and C3 positions of the thiophene ring.[3][6] However, substitution on the benzene ring (C4, C5, C6, C7) can also occur, leading to other regioisomers, particularly under forcing conditions or with specific directing groups.[7]

  • Structural Isomers: Beyond substitution patterns, there are two fundamental structural isomers of benzothiophene itself: benzo[b]thiophene and the less stable benzo[c]thiophene, which differ in the fusion of the benzene and thiophene rings.[6] Most synthetic routes are designed to produce the more stable benzo[b]thiophene scaffold.

  • Stereoisomers (E/Z isomers): If a reaction introduces a double bond, as in the synthesis of diarylacrylonitrile analogs from benzothiophene carbaldehydes, the formation of E/Z isomers is possible.[8]

Q4: How can I reliably distinguish between C2 and C3 substituted benzothiophene isomers?

A4: A combination of spectroscopic techniques is typically used for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the protons on the thiophene ring are distinct. For a 2-substituted benzothiophene, you would expect to see a singlet for the proton at the C3 position. For a 3-substituted benzothiophene, a singlet for the C2 proton would be observed. The chemical shifts of these protons can be predicted based on the electronic nature of the substituent.

    • ¹³C NMR: The chemical shifts of the C2 and C3 carbons are also different and can be used for assignment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity and definitively assigning the position of substitution, especially in more complex molecules.

  • X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction provides the most definitive structural proof.[8]

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues related to isomer formation in specific benzothiophene reactions.

Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts Acylation)

Problem: My electrophilic substitution reaction on a benzothiophene derivative is producing a mixture of C2 and C3 isomers, with the undesired isomer being a significant byproduct.

Root Cause Analysis and Solutions:

The regioselectivity of electrophilic substitution is governed by a delicate balance of electronic and steric factors, as well as reaction conditions that can favor either kinetic or thermodynamic control.[9][10][11]

Troubleshooting Workflow: Electrophilic Substitution

Caption: Decision process for troubleshooting poor regioselectivity.

Detailed Troubleshooting Steps:
Parameter Rationale and Causality Recommended Action
Temperature Lower temperatures generally favor the kinetically controlled product (the one that forms faster), while higher temperatures allow for equilibrium to be established, favoring the more thermodynamically stable product.[9][10][11][12] For many electrophilic substitutions on benzothiophene, the C3-substituted product is both the kinetic and thermodynamic product. However, substituents on the ring can alter this.Systematically vary the reaction temperature. For example, if you are getting a mixture at room temperature, try running the reaction at 0 °C or -78 °C. Conversely, if you suspect the desired isomer is the thermodynamic product, cautiously increasing the temperature might improve the ratio.[13]
Lewis Acid (for Friedel-Crafts) The choice and strength of the Lewis acid can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting regioselectivity. A stronger Lewis acid may lead to lower selectivity.Screen a range of Lewis acids with varying strengths (e.g., AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂). The regioselectivity of Friedel-Crafts alkylation can sometimes be tuned by the choice of the Lewis acid.[7]
Solvent The polarity of the solvent can influence the stability of the charged intermediates and transition states.Experiment with solvents of different polarities (e.g., dichloromethane, carbon disulfide, nitrobenzene).
Steric Hindrance If your benzothiophene substrate is substituted, steric hindrance can play a significant role in directing the incoming electrophile.Analyze the steric environment around the C2 and C3 positions. If the desired position is sterically hindered, you may need to use a smaller electrophile or a different synthetic strategy.
Guide 2: Unwanted Isomer Formation in Directed Metalation-Functionalization

Problem: I am using a directed metalation approach (e.g., with n-BuLi) to achieve regioselective functionalization, but I am still getting a mixture of isomers.

Root Cause Analysis and Solutions:

Directed ortho-metalation (DoM) is a powerful tool for achieving regioselectivity that is often complementary to electrophilic substitution. However, its success hinges on the effective direction of the metalating agent by a directing group (DG) and the kinetic control of the deprotonation step.

Key Considerations for Directed Metalation:
  • Choice of Directing Group: The effectiveness of the DG is paramount. Carbamates, amides, and sulfoxides are common and effective DGs.[14]

  • Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent isomerization of the lithiated intermediate and unwanted side reactions.

  • Stoichiometry of the Organolithium Reagent: Using the correct amount of organolithium is crucial. An excess can lead to multiple deprotonations or reaction with other functional groups.

Experimental Protocol: Regioselective Lithiation and Functionalization of a 3-Halobenzothiophene Derivative

This protocol is adapted from a procedure for the synthesis of regioselectively functionalized benzo[b]thiophenes.[14][15][16]

  • Preparation of the Substrate: Start with a benzothiophene derivative bearing a suitable directing group. For example, an O-carbamate group can direct lithiation to an adjacent position.[14]

  • Lithiation:

    • Dissolve the substrate in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (typically 1.1 to 1.5 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for the optimized time (e.g., 1-2 hours) to ensure complete deprotonation.

  • Electrophilic Quench:

    • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the solution of the lithiated benzothiophene at -78 °C.

    • Allow the reaction to proceed at -78 °C for a specified time before slowly warming to room temperature.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired isomer.[4]

Troubleshooting Directed Metalation
Issue Potential Cause Solution
Low Conversion Insufficient organolithium, deactivation of the organolithium by moisture, or the directing group is not effective enough.Ensure all glassware is oven-dried and the solvent is anhydrous. Titrate the organolithium solution before use. Consider a more powerful directing group or a different organolithium reagent (e.g., s-BuLi).
Mixture of Isomers The temperature was too high, allowing for equilibration of the lithiated species. The directing group is not providing sufficient regiocontrol.Maintain a strict low-temperature profile throughout the lithiation and quenching steps. Re-evaluate the choice and position of the directing group.
Decomposition The lithiated intermediate is unstable at the reaction temperature.Perform the reaction at an even lower temperature if possible. Minimize the time between the formation of the organolithium and the electrophilic quench.
Guide 3: Controlling Isomer Formation in Palladium-Catalyzed Cross-Coupling Reactions

Problem: My palladium-catalyzed C-H arylation of a benzothiophene is not selective for the desired position (e.g., C2 vs. C3).

Root Cause Analysis and Solutions:

Palladium-catalyzed direct C-H functionalization is a powerful method for forming C-C bonds.[17] However, the intrinsic reactivity of the C-H bonds in benzothiophene (C2 being more acidic, C3 being more electron-rich) can lead to mixtures of isomers.[2]

Strategies for Regiocontrol in Pd-Catalyzed C-H Arylation:
  • Substrate Control:

    • Blocking the More Reactive Site: If you desire C3 arylation, starting with a 2-substituted benzothiophene can effectively block the more reactive C2 position.[17] The nature of the substituent at C2 can influence the efficiency of the C3-arylation.[17]

    • Utilizing Directing Groups: While often used in metalation, some groups can also direct palladium-catalyzed C-H activation.

  • Ligand and Catalyst Choice:

    • The choice of ligand on the palladium catalyst can significantly influence the regioselectivity by altering the steric and electronic environment around the metal center.

  • Reaction Conditions:

    • Oxidant and Additives: The oxidant and any additives (e.g., acids, bases) play a crucial role in the catalytic cycle and can impact the regiochemical outcome.

    • Solvent and Temperature: As with other reaction types, these parameters must be optimized.

Workflow for Optimizing Regioselectivity in C-H Arylation

Caption: Optimization workflow for Pd-catalyzed C-H arylation.

Advanced Strategies for Isomer-Pure Synthesis

In some cases, achieving high regioselectivity on a pre-formed benzothiophene ring is challenging. An alternative approach is to construct the benzothiophene ring in a way that pre-determines the substitution pattern.

Electrophilic Cyclization of o-Alkynylthioanisoles

This method allows for the synthesis of 2,3-disubstituted benzothiophenes with complete control over the substituent placement.[18] The substituents are introduced on the alkyne and the anisole starting materials, and their positions are locked in during the cyclization event.

General Workflow for Electrophilic Cyclization

Caption: Isomer-pure synthesis via electrophilic cyclization.

This strategy avoids the issue of competing reaction sites on the aromatic ring by building the ring with the desired substituents already in place.

References

  • Benzothiophene - Grokipedia. (n.d.).
  • Svoboda, J., et al. (2016). Reactivity of[3]Benzothieno[3,2-b][3]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Retrieved March 27, 2024, from

  • Synthesis of Benzothiophene. (n.d.). ChemicalBook.
  • Benzothiophene. (n.d.). In Wikipedia. Retrieved March 27, 2024, from [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Retrieved March 27, 2024, from [Link]

  • Sanz, R., et al. (2010). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation−Halocyclization Strategies. The Journal of Organic Chemistry. Retrieved March 27, 2024, from [Link]

  • Larock, R. C., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Omega. Retrieved March 27, 2024, from [Link]

  • Kamal, A., et al. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved March 27, 2024, from [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved March 27, 2024, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved March 27, 2024, from [Link]

  • Thermodynamic vs Kinetic Products. (2012). Master Organic Chemistry. Retrieved March 27, 2024, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Benzo[b]thiophene 1,1-dioxides are recognized for their potential as STAT3 inhibitors, making them a key target in cancer therapy research.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a robust and scalable synthetic process.

Overview of the Synthetic Pathway

The synthesis of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide typically proceeds through a multi-step sequence. A plausible and common route involves the initial formation of a 3-aminobenzo[b]thiophene core, followed by functionalization and oxidation. Understanding the intricacies of each step is crucial for successful scale-up.

A Starting Material (e.g., 2-halobenzonitrile) B 3-Aminobenzo[b]thiophene Formation A->B C Introduction of Pyrrolidinyl Group B->C D Chlorination at C2 Position C->D E Oxidation to Sulfone D->E F Final Product E->F

Caption: General synthetic workflow for 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Low Yield in 3-Aminobenzo[b]thiophene Formation

Question: We are experiencing a significant drop in yield for the initial 3-aminobenzo[b]thiophene synthesis when moving from a lab scale to a pilot plant scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields in the formation of the 3-aminobenzo[b]thiophene core on a larger scale can often be traced back to several critical factors. The reaction, which can be achieved through methods like the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate, is sensitive to reaction conditions.[3]

Potential Causes & Solutions:

  • Inefficient Heat Transfer: On a larger scale, maintaining a consistent and uniform temperature throughout the reaction mixture becomes challenging. Hotspots can lead to the formation of side products and degradation of the desired product.

    • Solution: Employ a reactor with efficient agitation and a well-designed heating/cooling jacket. Consider a staged addition of reagents to better control the reaction exotherm.

  • Purity of Starting Materials: Impurities in the 2-halobenzonitrile or methyl thioglycolate can have a more pronounced negative effect on a larger scale, potentially poisoning catalysts or participating in side reactions.

    • Solution: Ensure the purity of all starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before use. If necessary, purify the reagents on a large scale.

  • Suboptimal Base Concentration: The concentration and choice of base, such as triethylamine, are critical for the cyclization process.[3] On a larger scale, localized concentration gradients can occur if mixing is not adequate.

    • Solution: Optimize the base concentration and consider a subsurface addition to ensure rapid and uniform distribution.

Parameter Lab Scale (Typical) Scale-Up Consideration
Reaction Temperature 130 °C (Microwave)Precise temperature control is crucial. Use a reactor with good heat transfer.
Reagent Purity HighMust be consistently high to avoid side reactions.
Mixing Magnetic StirringMechanical agitation is necessary for homogeneity.
Incomplete Introduction of the Pyrrolidinyl Group

Question: We are observing incomplete conversion during the introduction of the pyrrolidinyl group onto the 3-aminobenzo[b]thiophene core. What factors could be contributing to this?

Answer:

The introduction of the pyrrolidinyl group likely proceeds via a nucleophilic substitution or a related transformation. Incomplete conversion can be due to steric hindrance, reagent stoichiometry, or reaction conditions.

Potential Causes & Solutions:

  • Steric Hindrance: The benzo[b]thiophene core can present steric challenges, especially with substituents already present on the ring.

    • Solution: A higher reaction temperature or a longer reaction time may be necessary to overcome the activation energy barrier. The use of a stronger, non-nucleophilic base could also be beneficial.

  • Stoichiometry of Pyrrolidine: On a larger scale, accurately controlling the stoichiometry of a volatile reagent like pyrrolidine can be difficult.

    • Solution: Use a slight excess of pyrrolidine to drive the reaction to completion. Ensure the reactor is well-sealed to prevent the loss of the reagent.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. A polar aprotic solvent is generally preferred for such nucleophilic substitutions.

    • Solution: Screen different solvents such as DMF, DMSO, or NMP to find the optimal medium for the reaction on a larger scale.

Poor Regioselectivity during Chlorination

Question: During the chlorination step, we are observing the formation of multiple chlorinated isomers, leading to a difficult purification process. How can we improve the regioselectivity for the desired 2-chloro isomer?

Answer:

Achieving high regioselectivity in the chlorination of the 3-(1-pyrrolidinyl)benzo[b]thiophene intermediate is critical. The directing effect of the substituents on the ring will influence the position of chlorination.

Potential Causes & Solutions:

  • Harsh Chlorinating Agent: Strong chlorinating agents can be less selective, leading to the formation of multiple isomers.

    • Solution: Employ a milder chlorinating agent such as N-chlorosuccinimide (NCS). The reaction conditions, including temperature and solvent, should be carefully optimized.

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity.

    • Solution: Run the reaction at a lower temperature to favor the thermodynamically more stable product.

  • Electronic Effects: The electron-donating nature of the pyrrolidinyl group at the 3-position will strongly influence the position of electrophilic attack.

    • Solution: A thorough understanding of the electronic properties of the substrate is necessary. Computational modeling can sometimes predict the most likely site of chlorination.

Challenges in the Oxidation to the Sulfone

Question: The oxidation of the sulfide to the sulfone is proving to be problematic on a larger scale. We are either seeing incomplete oxidation or over-oxidation and side product formation. What are the best practices for this step?

Answer:

The oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone is a critical transformation. The electron-rich nature of the thiophene ring can make it susceptible to over-oxidation or ring-opening under harsh conditions. A facile and environmentally friendly method for this oxidation is the use of an aqueous solution of H2O2 and P2O5.[4][5]

Potential Causes & Solutions:

  • Exothermic Reaction: The oxidation is often highly exothermic, which can be difficult to control on a large scale.

    • Solution: Implement a slow, controlled addition of the oxidizing agent. Ensure the reactor's cooling system is sufficient to dissipate the heat generated.

  • Choice of Oxidizing Agent: The choice of oxidant is crucial. While strong oxidants like m-CPBA can be effective, they can also lead to side reactions.

    • Solution: Consider using a milder and more selective oxidizing system. The H2O2/P2O5 system is a good candidate for scale-up due to its efficiency and more environmentally benign nature.[4]

  • Incomplete Conversion: Insufficient oxidant or reaction time will lead to the presence of the starting material or the intermediate sulfoxide.

    • Solution: Carefully monitor the reaction progress using techniques like TLC or HPLC. A slight excess of the oxidant may be required to ensure complete conversion.

Low Yield Low Yield Inefficient Heat Transfer Inefficient Heat Transfer Low Yield->Inefficient Heat Transfer Impure Starting Materials Impure Starting Materials Low Yield->Impure Starting Materials Suboptimal Base Conc. Suboptimal Base Conc. Low Yield->Suboptimal Base Conc. Incomplete Conversion Incomplete Conversion Steric Hindrance Steric Hindrance Incomplete Conversion->Steric Hindrance Reagent Stoichiometry Reagent Stoichiometry Incomplete Conversion->Reagent Stoichiometry Solvent Effects Solvent Effects Incomplete Conversion->Solvent Effects Poor Selectivity Poor Selectivity Harsh Reagent Harsh Reagent Poor Selectivity->Harsh Reagent High Temperature High Temperature Poor Selectivity->High Temperature Oxidation Issues Oxidation Issues Oxidation Issues->Incomplete Conversion Exothermic Reaction Exothermic Reaction Oxidation Issues->Exothermic Reaction Wrong Oxidant Wrong Oxidant Oxidation Issues->Wrong Oxidant

Caption: Troubleshooting decision tree for common scale-up problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide?

A1: The primary safety concerns include:

  • Handling of Corrosive and Toxic Reagents: Many of the reagents used, such as thionyl chloride (if used for chlorination) and strong acids/bases, are corrosive and toxic. Appropriate personal protective equipment (PPE) and engineering controls (fume hoods, closed systems) are essential.

  • Exothermic Reactions: The oxidation step, in particular, can be highly exothermic. A thorough thermal hazard assessment is necessary before scaling up to prevent runaway reactions.

  • Handling of Volatile and Flammable Solvents: The use of organic solvents requires proper ventilation and adherence to fire safety protocols.

Q2: How can we best monitor the progress of each reaction step during a large-scale synthesis?

A2: In-process controls (IPCs) are critical for monitoring reaction progress on a large scale. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of starting materials and the formation of products and impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of reaction progress.

  • Gas Chromatography (GC): GC can be used to monitor the presence of volatile starting materials or byproducts.

Q3: What are the most effective methods for purifying the final product on a large scale?

A3: The purification of the final product on a large scale typically involves:

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Screening for a suitable solvent system is crucial.

  • Column Chromatography: While less common for very large quantities, flash chromatography with a suitable stationary phase can be used for purification if crystallization is not feasible.

References

  • Synthesis of 3-aminobenzo[b]thiophenes. (n.d.). ResearchGate. Retrieved from a relevant scientific article on the synthesis of aminobenzothiophenes.
  • Moseley, J. D., & Lunn, R. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(50), 39953-39961. [Link]

  • Pinney, K. G., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(10), 2345-2355. [Link]

  • Pinney, K. G., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. PubMed. [Link]

  • Gribble, G. W., & Saulnier, M. G. (1984). Lithiation of 3-aminobenzo[b]thiophene and 3-aminothiophene derivatives. Application to the synthesis of benzo[b]thienoindole and thienoindole derivatives. The Journal of Organic Chemistry, 49(25), 4907-4911. [Link]

  • Fallis, A. G., et al. (2010). Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5. Chemical Communications, 46(13), 2289-2291. [Link]

  • Li, Y., et al. (2021). Tf2O/2-Chloropyridine-Triggered Synthesis of Benzo[b]thiophene 1,1-Dioxides from Sulfonium α-Acyl Sulfonylmethylides. The Journal of Organic Chemistry, 86(1), 779-790. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]

  • Fallis, A. G., et al. (2010). Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. ResearchGate.

Sources

Technical Support Center: Catalyst Deactivation in Benzo[b]thiophene Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyst deactivation in the synthesis of benzo[b]thiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during catalytic reactions for the synthesis of this important heterocyclic motif.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the underlying principles of catalyst deactivation in the context of benzo[b]thiophene synthesis.

Q1: What are the primary mechanisms of catalyst deactivation I should be aware of?

A1: Catalyst deactivation in benzo[b]thiophene synthesis, as in many other catalytic processes, can be broadly categorized into four main types: poisoning, coking/fouling, thermal degradation (sintering), and leaching.[1]

  • Poisoning: This occurs when impurities or even the reactants/products themselves strongly adsorb to the active sites of the catalyst, rendering them inactive.[1] In the synthesis of sulfur-containing molecules like benzo[b]thiophenes, sulfur compounds are often the primary culprits for poisoning, especially for palladium catalysts.[1]

  • Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface.[1] This physically blocks the active sites and pores of the catalyst. This is a common issue with solid acid catalysts like zeolites used in cyclization reactions.[2]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles of a supported catalyst to agglomerate into larger particles.[1] This reduces the active surface area of the catalyst, leading to a decrease in activity.

  • Leaching: This is the dissolution of the active metal species from the solid support into the reaction medium. This is a concern for heterogeneous catalysts and can lead to a loss of catalytic activity over time.

Q2: Why are sulfur compounds particularly problematic for palladium catalysts?

A2: Palladium catalysts are highly susceptible to poisoning by sulfur compounds. The sulfur atoms in molecules like thiols, thioethers (which are often precursors or intermediates in benzo[b]thiophene synthesis), and even the benzo[b]thiophene product itself can act as "soft" Lewis bases and coordinate strongly to the "soft" palladium metal centers. This strong interaction can block the active sites required for the catalytic cycle (e.g., oxidative addition, reductive elimination) to proceed, effectively poisoning the catalyst.

Q3: Can the choice of ligand influence the stability of my palladium catalyst?

A3: Absolutely. The ligand plays a crucial role in stabilizing the active palladium species and preventing deactivation. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often used in challenging cross-coupling reactions because they can:

  • Promote the desired catalytic steps: This can lead to faster reaction rates, which can outcompete deactivation pathways.

  • Stabilize the palladium center: The steric bulk of these ligands can prevent the aggregation of palladium atoms into inactive palladium black.

  • Modulate the electronic properties of the palladium center: This can influence the catalyst's susceptibility to poisoning.

Q4: What is "coke" and how does it form on solid acid catalysts?

A4: "Coke" refers to carbonaceous deposits that form on the surface and within the pores of solid catalysts, particularly zeolites, during high-temperature reactions involving hydrocarbons. In the context of benzo[b]thiophene synthesis via intramolecular cyclization, coke can form from the polymerization and dehydrogenation of organic molecules on the acidic sites of the catalyst. There are generally two types of coke:

  • Soft coke: Composed of oligomeric and polyaromatic species, which can often be removed under milder conditions.

  • Hard coke: More graphitic in nature and requires harsher conditions for removal.[3]

Coke formation deactivates the catalyst by physically blocking access to the active sites and constricting the pore channels.[2]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation during benzo[b]thiophene synthesis.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Visual Cue: Often accompanied by the formation of a black precipitate (palladium black).

Potential Causes and Solutions:

  • Catalyst Poisoning by Sulfur:

    • Diagnosis: The presence of sulfur-containing starting materials or impurities is a strong indicator.

    • Solution:

      • Ensure the purity of all reagents and solvents.

      • Consider using a higher catalyst loading, although this is not ideal.

      • Employ more robust ligands that can better tolerate sulfur.

      • If possible, modify the synthetic route to introduce the sulfur moiety at a later stage.

  • Catalyst Agglomeration (Formation of Palladium Black):

    • Diagnosis: Visual observation of a black precipitate.

    • Solution:

      • Improve Ligand Stability: Switch to a more sterically bulky and electron-rich ligand that can better stabilize the Pd(0) species.

      • Lower Reaction Temperature: High temperatures can accelerate agglomeration.[4] Try running the reaction at a lower temperature for a longer duration.

      • Ensure Strict Inert Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and also degrade phosphine ligands, leading to catalyst decomposition.[4][5]

  • Inefficient Pre-catalyst Activation:

    • Diagnosis: The reaction fails to initiate.

    • Solution: Many reactions use a stable Pd(II) pre-catalyst that needs to be reduced to the active Pd(0) in situ.[4] Ensure your reaction conditions are suitable for this reduction. In some cases, adding a small amount of a reducing agent or using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) can be beneficial.

Troubleshooting Workflow for Palladium-Catalyzed Reactions

start Low/No Yield check_precipitate Black Precipitate (Pd Black)? start->check_precipitate check_sulfur Sulfur-containing Reagents? check_precipitate->check_sulfur No agg_solution Potential Agglomeration: - Use bulkier ligand - Lower temperature - Ensure inert atmosphere check_precipitate->agg_solution Yes check_conditions Review Reaction Conditions check_sulfur->check_conditions No poison_solution Potential Poisoning: - Purify reagents - Increase catalyst loading - Use robust ligand check_sulfur->poison_solution Yes cond_solution Optimize: - Check pre-catalyst activation - Screen solvents and bases - Verify reagent purity check_conditions->cond_solution

Caption: Troubleshooting workflow for low yield in Pd-catalyzed reactions.

Issue 2: Stalled or Inefficient Copper-Catalyzed C-S Coupling Reactions (e.g., Ullmann-type)

Potential Causes and Solutions:

  • Catalyst Inhibition by Product or Byproducts:

    • Diagnosis: The reaction starts but then slows down or stops completely.

    • Solution: In Ullmann-type couplings, the product or inorganic salt byproducts can coordinate to the copper center and inhibit its activity.[6]

      • Consider using a ligand that binds more strongly to the copper than the inhibiting species.

      • If possible, perform the reaction under conditions where the byproduct precipitates and can be removed from the immediate catalyst environment.

  • Ligand Exchange with Base:

    • Diagnosis: Inconsistent results, particularly when using soluble carboxylate bases.

    • Solution: The carboxylate base can displace the desired ligand from the copper center, leading to deactivation.[6] Switch to a partially soluble inorganic base like K₂CO₃ or Cs₂CO₃.

  • Oxidation of Cu(I) to Inactive Cu(II):

    • Diagnosis: A color change of the reaction mixture from colorless/pale yellow to blue/green.

    • Solution: The active species in many copper-catalyzed C-S couplings is Cu(I). Oxygen can oxidize it to the less active Cu(II) state. Ensure the reaction is carried out under a strictly inert atmosphere.

Issue 3: Deactivation of Gold Catalysts in Alkyne Cyclization Reactions

Potential Causes and Solutions:

  • Poisoning by High-Affinity Impurities:

    • Diagnosis: The reaction requires a high catalyst loading to proceed or fails with highly purified reagents.

    • Solution: Gold catalysts are sensitive to poisoning by halides and basic impurities.[7][8]

      • Ensure all reagents, solvents, and even glassware are free from halide and basic residues.

      • In some cases, the addition of a suitable acid activator can reactivate the gold catalyst by displacing the poisoning species.[7][8]

  • Deactivation by Sulfur-Containing Substrates:

    • Diagnosis: The reaction is sluggish when using thioalkyne substrates.

    • Solution: The sulfur atom in the substrate can coordinate to the gold catalyst and deactivate it. To mitigate this, it is sometimes beneficial to pre-mix the gold catalyst with the alkyne before adding the sulfur-containing nucleophile. This allows the alkyne to coordinate to the gold center first, protecting it from the sulfur.[9]

Issue 4: Rapid Deactivation of Solid Acid Catalysts (e.g., Zeolites) in Intramolecular Cyclizations

Potential Causes and Solutions:

  • Coke Formation:

    • Diagnosis: A noticeable decrease in catalytic activity over time, often accompanied by a darkening of the catalyst.

    • Solution:

      • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the partial pressure of the organic reactants can sometimes reduce the rate of coke formation.

      • Catalyst Modification: Using zeolites with a hierarchical pore structure (containing both micropores and mesopores) can improve the diffusion of molecules and reduce coke formation within the micropores.[10]

      • Regeneration: Coked zeolites can often be regenerated by controlled combustion of the coke deposits (see Experimental Protocol 2).

III. Data Presentation

Table 1: Common Catalyst Poisons in Benzo[b]thiophene Synthesis
PoisonCommon SourcesAffected CatalystsMitigation Strategies
Sulfur Compounds Thiol/thioether starting materials, sulfur-containing impurities in solvents or reagentsPalladium, Copper, GoldUse high-purity reagents, employ robust ligands, consider sulfur scavengers.
Halides Impurities in reagents, residual from previous synthetic stepsGoldUse halide-free reagents, add a silver salt to precipitate halides.
Bases Residual base from previous steps, impurities in starting materialsGoldNeutralize before reaction, use acid activators for reactivation.[7][8]
Oxygen Air leaks in the reaction setup, dissolved oxygen in solventsPalladium(0), Copper(I)Use inert atmosphere (Ar or N₂), degas solvents thoroughly.[4][5]

IV. Experimental Protocols

Protocol 1: General Procedure for Testing for Catalyst Poisoning

This protocol can help determine if impurities in your reagents or solvents are responsible for catalyst deactivation.

  • Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the yield and reaction profile (e.g., by taking time-point samples for LC-MS or GC analysis).

  • High-Purity Reaction: Meticulously purify all reagents and solvents.

    • Recrystallize solid reagents.

    • Distill liquid reagents.

    • Use anhydrous, degassed solvents of the highest available purity.

  • Run the reaction again under the exact same conditions as the baseline reaction, but with the high-purity materials.

  • Comparison: If the high-purity reaction shows a significant improvement in yield or reaction rate, it is highly likely that your original reagents or solvents contain catalyst poisons.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst (Zeolite) by Calcination

This protocol describes a general procedure for removing coke deposits from a zeolite catalyst. Caution: This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration and wash thoroughly with a suitable solvent to remove any adsorbed organic molecules. Dry the catalyst in an oven at 100-120 °C.

  • Calcination Setup: Place the dried, coked catalyst in a ceramic crucible and place it in a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) while slowly heating to the calcination temperature (typically 500-600 °C). This initial step in an inert atmosphere helps to pyrolyze some of the more volatile organic species.

  • Controlled Oxidation: Once the target temperature is reached, switch the gas flow to a dilute stream of air or oxygen in an inert gas (e.g., 5-10% O₂ in N₂). The introduction of oxygen should be gradual to avoid a rapid, uncontrolled combustion that could damage the catalyst structure due to excessive heat.

  • Hold at Temperature: Maintain the catalyst at the calcination temperature in the dilute oxygen stream for several hours (e.g., 4-6 hours) or until the coke has been completely combusted. The disappearance of a dark color from the catalyst is a good visual indicator.

  • Cooling: After the calcination is complete, switch the gas flow back to an inert gas and allow the catalyst to cool down to room temperature.

  • Characterization: Before reusing the regenerated catalyst, it is advisable to characterize it (e.g., by BET surface area analysis or TGA) to confirm the removal of coke and to check for any changes in its physical properties.

Protocol 3: General Procedure for Regeneration of a Supported Palladium Catalyst

This is a general guideline and may require optimization for specific catalysts and deactivation modes. This protocol is primarily aimed at removing organic foulants.

  • Catalyst Recovery: Filter the heterogeneous palladium catalyst from the reaction mixture.

  • Solvent Washing: Wash the catalyst sequentially with several solvents to remove adsorbed species. A typical sequence might be:

    • The reaction solvent (to remove residual reactants and products).

    • A polar solvent like methanol or ethanol.

    • Water.

    • A final wash with a volatile organic solvent like acetone to facilitate drying.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Oxidative Treatment (Optional, for severe coking): If coking is suspected, a mild oxidative treatment can be performed. This should be done with caution to avoid over-oxidation of the palladium. A typical procedure involves heating the catalyst in a dilute air stream at a controlled temperature (e.g., 200-300 °C).

  • Reduction: After the oxidative treatment (or directly after drying if no oxidation was performed), the catalyst should be reduced to ensure the palladium is in its active Pd(0) state. This is typically done by heating the catalyst under a flow of dilute hydrogen (e.g., 5-10% H₂ in N₂) at a moderate temperature (e.g., 100-200 °C).

  • Storage: After regeneration, store the catalyst under an inert atmosphere to prevent re-oxidation.

V. Visualization of Deactivation and Troubleshooting

General Catalyst Deactivation Pathways

cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst poisoning Poisoning (e.g., Sulfur) active_catalyst->poisoning coking Coking/Fouling active_catalyst->coking sintering Sintering active_catalyst->sintering leaching Leaching active_catalyst->leaching deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst regeneration Regeneration deactivated_catalyst->regeneration regeneration->active_catalyst

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3][4] Its oxidized form, the benzo[b]thiophene 1,1-dioxide, offers a unique three-dimensional geometry and electronic profile, making it an attractive core for designing novel therapeutic agents. This guide provides a comparative analysis of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide, a representative member of this class, and its potential analogs. We will delve into synthetic strategies, structure-activity relationships (SAR), and the rationale behind experimental design, supported by detailed protocols for researchers in drug development.

Introduction to the Benzo[b]thiophene 1,1-dioxide Scaffold

The benzo[b]thiophene 1,1-dioxide core is a versatile scaffold that has been explored for a multitude of therapeutic targets. The sulfone group (SO₂) acts as a strong hydrogen bond acceptor and imparts significant polarity and metabolic stability to the molecule. This core has been successfully incorporated into inhibitors of various enzymes and receptors, including Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[5][6] The substitution pattern on the benzo[b]thiophene ring system allows for fine-tuning of the molecule's pharmacological properties. This guide will focus on a specific substitution pattern: a halogen at the 2-position and a cyclic amine at the 3-position, exemplified by 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide.

Synthetic Strategies and Analog Design

The synthesis of 2,3-disubstituted benzo[b]thiophene 1,1-dioxides can be approached through several routes. A common strategy involves the construction of the substituted benzo[b]thiophene core followed by oxidation of the sulfur atom.

General Synthetic Workflow:

A plausible and adaptable synthetic route begins with a suitable substituted benzaldehyde or ketone, which undergoes cyclization to form the benzo[b]thiophene ring, followed by functionalization and oxidation. The choice of starting materials and reagents directly dictates the nature of the final analogs.

G cluster_synthesis Analog Synthesis Workflow Start 2-Mercaptobenzoic Acid Derivative Cyclization Cyclization with α-haloketone Start->Cyclization Functionalization Substitution at C2/C3 Cyclization->Functionalization Oxidation Oxidation (e.g., mCPBA) Functionalization->Oxidation Analog1_step Functionalization->Analog1_step Use alternative halogenating agent Analog2_step Functionalization->Analog2_step Use alternative cyclic amine Parent Parent Compound: 2-Chloro-3-(pyrrolidinyl) benzo[b]thiophene 1,1-dioxide Oxidation->Parent Analog1 Analog A: 2-Fluoro variant Oxidation->Analog1 Analog2 Analog B: 3-Morpholinyl variant Oxidation->Analog2 Analog1_step->Oxidation Analog2_step->Oxidation

Caption: Synthetic workflow for the parent compound and its analogs.

Rationale for Analog Design:

  • Varying the Halogen at C-2 (e.g., Fluoro, Bromo): The halogen at the 2-position can influence the compound's electronic properties and its ability to form halogen bonds with the target protein. Replacing chlorine with fluorine may enhance metabolic stability and binding affinity, while bromine could introduce different steric and electronic effects.

  • Modifying the Cyclic Amine at C-3 (e.g., Piperidine, Morpholine): The amino group at the 3-position is often a key interaction point and a determinant of solubility and pharmacokinetic properties. Pyrrolidine is a common choice, but exploring other rings like piperidine or morpholine can alter basicity, hydrogen bonding capacity, and steric bulk, potentially improving potency or selectivity.[7]

  • Substitution on the Benzene Ring: Adding substituents to the benzene portion of the scaffold can modulate lipophilicity, solubility, and metabolic stability, as well as provide additional interaction points with the biological target.

Comparative Performance Analysis

Table 1: Predicted Comparative Profile of Analogs

CompoundKey Structural FeaturePredicted Biological ImpactRationale
Parent Compound 2-Chloro, 3-PyrrolidinylBaseline activityThe combination provides a balance of lipophilicity and hydrogen bonding potential.
Analog A 2-Fluoro , 3-PyrrolidinylPotentially increased potency and metabolic stabilityFluorine can form stronger hydrogen bonds and is less prone to metabolic dehalogenation compared to chlorine.
Analog B 2-Chloro, 3-Morpholinyl Potentially altered solubility and selectivityThe oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, increasing hydrophilicity. This may alter the binding mode and selectivity profile.
Analog C 2-Chloro, 3-Pyrrolidinyl, 6-Methoxy Potentially increased potency and altered pharmacokineticsA methoxy group on the benzene ring can introduce additional interactions with the target and influence metabolic pathways.[9]

Structure-Activity Relationship (SAR) Insights:

The following diagram illustrates the key regions of the molecule where modifications can impact biological activity.

Caption: Key modification points influencing biological activity.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as a self-validating system.

A. General Procedure for the Synthesis of 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide

This protocol is a representative synthesis based on common organic chemistry principles and may require optimization.

  • Step 1: Synthesis of 3-Amino-2-chlorobenzo[b]thiophene. This step can be achieved through various published methods, often involving the cyclization of a substituted aniline derivative.[10]

  • Step 2: Introduction of the Pyrrolidinyl Group. To a solution of 3-amino-2-chlorobenzo[b]thiophene (1.0 eq) in a suitable solvent like DMF, add 1,4-dibromobutane (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC). After cooling, perform an aqueous workup and purify the product by column chromatography to yield 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene.

  • Step 3: Oxidation to the 1,1-dioxide. Dissolve the product from Step 2 in a chlorinated solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated sodium bicarbonate solution, separate the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final compound.

B. In Vitro STAT3 Inhibition Assay (Representative)

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against STAT3 phosphorylation.

  • Cell Culture: Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468) in appropriate media.

  • Compound Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3. Determine the IC₅₀ value for each compound.

Conclusion

The 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide scaffold represents a promising starting point for the development of novel inhibitors for various therapeutic targets, including STAT3.[5][6] Strategic modification at the C-2, C-3, and benzene ring positions allows for a systematic exploration of the structure-activity landscape. By varying the halogen, the cyclic amine, and the substitution on the aromatic ring, researchers can optimize potency, selectivity, and pharmacokinetic properties. The provided synthetic and biological testing protocols offer a robust framework for the comparative evaluation of these analogs, facilitating the identification of lead compounds for further drug development.

References

  • Title: Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors Source: ResearchGate URL: [Link]

  • Title: Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors Source: PubMed URL: [Link]

  • Title: A review on the synthesis and biological relevance of benzo[b]thiophene derivatives Source: SpringerLink URL: [Link]

  • Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Preprints.org URL: [Link]

  • Title: Electrochemically-promoted synthesis of benzo[ b ]thiophene-1,1-dioxides via strained quaternary spirocyclization Source: Royal Society of Chemistry URL: [Link]

  • Title: An overview of benzo[b]thiophene-based medicinal chemistry. Source: Semantic Scholar URL: [Link]

  • Title: Benzo[b]thiophene-6-carboxamide 1,1-dioxides: inhibitors of human cancer cell growth at nanomolar concentrations Source: PubMed URL: [Link]

  • Title: Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors Source: Royal Society of Chemistry URL: [Link]

  • Title: An overview of benzo[b]thiophene-based medicinal chemistry Source: PubMed URL: [Link]

  • Title: Synthesis of 3-aminobenzo[b]thiophenes Source: ResearchGate URL: [Link]

  • Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journals URL: [Link]

  • Title: Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities Source: PMC URL: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the selectivity and off-target interaction profile of the novel compound 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide, hereafter referred to as CBT-101. In drug development, a thorough understanding of a compound's cross-reactivity is paramount for predicting potential toxicities, elucidating mechanisms of action, and satisfying regulatory requirements for preclinical safety assessment.[1][2][3] This document outlines a tiered, systematic approach, blending broad-panel screening with orthogonal validation and functional cellular assays to build a robust selectivity profile.

The benzo[b]thiophene 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including kinases and transcription factors.[4][5][6][7] Recent studies have highlighted derivatives of this scaffold as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key node in cellular signaling implicated in oncology and fibrosis.[5][6][7] For the purpose of this guide, we will hypothesize that CBT-101 is a developmental STAT3 inhibitor. Our objective is to compare its potency on STAT3 against its activity on other potential biological targets.

Tier 1: Primary Broad-Panel Off-Target Screening

Rationale: The initial step in profiling is to cast a wide, unbiased net across the human "target space." This is crucial for identifying potential off-target interactions early, which could lead to adverse effects or provide opportunities for drug repurposing.[8] A broad binding assay panel, such as a radioligand binding screen, is a cost-effective and high-throughput method to flag potential interactions across diverse protein families, including GPCRs, kinases, ion channels, and transporters.

Experimental Approach: CBT-101 is screened at a single, high concentration (typically 10 µM) against a panel of 80-100 common off-targets. The percentage of radioligand displacement is measured, with a threshold of >50% inhibition considered a "hit" that warrants further investigation.

Illustrative Data:

Target ClassTarget% Inhibition @ 10 µM CBT-101Assessment
Transcription Factor STAT3 (Primary Target) 98% On-Target Activity
KinaseSRC (Proto-Oncogene Tyrosine-Protein Kinase Src)85%Hit
KinaseLCK (Lymphocyte-Specific Protein Tyrosine Kinase)72%Hit
KinaseFYN (Proto-Oncogene Tyrosine-Protein Kinase Fyn)58%Hit
KinaseEGFR (Epidermal Growth Factor Receptor)15%No Significant Activity
GPCR5-HT2A (Serotonin Receptor 2A)65%Hit
GPCRD2 (Dopamine Receptor D2)22%No Significant Activity
Ion ChannelhERG (Human Ether-à-go-go-Related Gene)5%No Significant Activity
TransporterSERT (Serotonin Transporter)18%No Significant Activity

This data is illustrative and serves as a model for this guide.

Tier 2: Orthogonal Hit Validation and Potency Determination

Rationale: Hits from a primary binding screen must be confirmed using an independent, preferably functional, assay format. This "orthogonal" approach minimizes the risk of false positives that can arise from artifacts in a single assay technology.[9] Furthermore, determining the potency (IC50) of these interactions is critical to understanding the therapeutic window and calculating a selectivity index. A highly potent off-target interaction may be a significant liability, even if the primary target potency is high.[10][11]

Experimental Approach:

  • Kinase Hits (SRC, LCK, FYN): A biochemical kinase activity assay (e.g., ADP-Glo™) is used to measure the ability of CBT-101 to inhibit enzyme activity directly.

  • GPCR Hit (5-HT2A): A cell-based functional assay measuring a downstream signal, such as calcium flux or cAMP modulation, is employed to confirm functional antagonism or agonism.

Comparative Potency and Selectivity:

TargetAssay TypeIC50 (nM)Selectivity Index (vs. STAT3)
STAT3 (Primary) Biochemical Inhibition 50 1x
SRCADP-Glo™ Kinase Assay4509x
LCKADP-Glo™ Kinase Assay1,20024x
FYNADP-Glo™ Kinase Assay2,50050x
5-HT2ACalcium Flux Assay8,000160x

Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)

Interpretation: The data reveals that while CBT-101 is most potent against its intended target, STAT3, it also exhibits sub-micromolar inhibitory activity against SRC kinase. The selectivity for STAT3 over SRC is only 9-fold, a narrow window that requires further investigation in a cellular context. The other off-targets show significantly lower potency, suggesting they are less likely to be clinically relevant at therapeutic concentrations.

Tier 3: Functional Confirmation in a Cellular Context

Rationale: A biochemical IC50 does not always translate directly to a cellular effect due to factors like cell permeability, efflux pumps, and target engagement in a complex milieu. Therefore, validating the most significant off-target interaction (SRC) in a relevant cellular model is a critical final step.[9]

Experimental Approach: A Western blot analysis is performed on a cell line known to have active SRC signaling (e.g., A549 lung carcinoma cells). Cells are treated with increasing concentrations of CBT-101. The phosphorylation status of a known downstream substrate of SRC (e.g., p-FAK at Tyr397) is measured relative to total FAK and a loading control (e.g., GAPDH).

Expected Outcome: If the off-target activity against SRC is functionally relevant in cells, a dose-dependent decrease in the phosphorylation of its downstream substrates would be observed. The cellular EC50 for this effect can then be compared to the cellular EC50 for inhibiting STAT3 signaling (e.g., by measuring p-STAT3), providing the most physiologically relevant measure of selectivity.

Visualizations and Workflows

Overall Cross-Reactivity Profiling Workflow

G cluster_0 Tier 1: Discovery cluster_1 Tier 2: Validation & Potency cluster_2 Tier 3: Functional Confirmation T1_Screen Broad Panel Screen (>80 Targets, 10 µM) T1_Result Identify Hits (e.g., >50% Inhibition) T1_Screen->T1_Result Data Analysis T2_Ortho Orthogonal Assays (e.g., ADP-Glo, Calcium Flux) T1_Result->T2_Ortho Validate Hits T2_Dose Dose-Response Curves (IC50 Determination) T2_Ortho->T2_Dose T2_Selectivity Calculate Selectivity Index T2_Dose->T2_Selectivity T3_Cell Cell-Based Assays (e.g., Western Blot for p-Substrate) T2_Selectivity->T3_Cell Prioritize High-Risk Off-Targets T3_Risk Assess Physiological Relevance & In-Vivo Risk T3_Cell->T3_Risk

Caption: A tiered workflow for systematic cross-reactivity profiling.

Illustrative Signaling Pathway: STAT3 and SRC

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates SRC SRC Receptor->SRC activates STAT3 STAT3 JAK->STAT3 phosphorylates SRC->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Transcription Gene Transcription Nucleus->Transcription CBT_STAT3 CBT-101 (Primary Target) CBT_STAT3->STAT3 CBT_SRC CBT-101 (Off-Target) CBT_SRC->SRC

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Benzo[b]thiophene 1,1-dioxides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene 1,1-dioxide scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are recognized for their diverse biological activities, including as STAT3 inhibitors for cancer therapy, and their applications as fluorescent probes and organic light-emitting diode (OLED) emitters.[1][2] The synthetic accessibility of this privileged structure is therefore of paramount importance. This guide provides an in-depth comparison of the most common synthetic routes to benzo[b]thiophene 1,1-dioxides, evaluating their efficiency based on yield, substrate scope, operational simplicity, and atom economy.

Route 1: Oxidation of Benzo[b]thiophenes

The most direct and frequently employed method for the synthesis of benzo[b]thiophene 1,1-dioxides is the oxidation of the corresponding benzo[b]thiophene.[3] This approach is attractive due to the commercial availability of a wide range of substituted benzo[b]thiophenes. However, the efficiency of the oxidation is highly dependent on the chosen oxidant and the electronic nature of the substituents on the benzo[b]thiophene ring.

Mechanism and Rationale

The oxidation of the sulfur atom in benzo[b]thiophene to a sulfone proceeds in two steps, typically via a sulfoxide intermediate. The choice of oxidant is critical; a potent yet selective reagent is required to achieve complete oxidation without unwanted side reactions on the aromatic rings or sensitive functional groups.

Common Oxidizing Agents: A Comparative Analysis
OxidantTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid, 100 °C[4]Inexpensive, environmentally benign byproduct (water).Requires elevated temperatures; can be slow for electron-deficient substrates.
meta-Chloroperoxybenzoic Acid (m-CPBA) Dichloromethane (DCM), room temperatureHigh reactivity, often provides clean conversions.Stoichiometric byproduct (m-CBA) can complicate purification; can be explosive.
H₂O₂ / P₂O₅ Aqueous solutionEffective for electron-poor benzo[b]thiophenes.[5]The reagent needs to be prepared in advance.[5]
Experimental Protocol: Oxidation with Hydrogen Peroxide

A general and cost-effective procedure for the oxidation of benzo[b]thiophenes utilizes a 30% aqueous solution of hydrogen peroxide in acetic acid.[4]

Step-by-Step Methodology:

  • To a solution of the starting benzo[b]thiophene (10 mmol) in 11 mL of acetic acid, slowly add 30% hydrogen peroxide (6.5 equivalents).

  • Stir the reaction mixture at 100 °C for 1.5 hours.

  • After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH reaches 7.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzo[b]thiophene 1,1-dioxide.

Workflow Diagram: Oxidation of Benzo[b]thiophenes

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product start Substituted Benzo[b]thiophene reaction Oxidation Reaction start->reaction 1. Dissolve reagents Oxidizing Agent (e.g., H₂O₂, m-CPBA) reagents->reaction 2. Add workup Aqueous Workup & Extraction reaction->workup 3. Quench & Extract purification Chromatography workup->purification 4. Purify product Benzo[b]thiophene 1,1-dioxide purification->product

Caption: General workflow for the oxidation of benzo[b]thiophenes.

Route 2: De Novo Synthesis via Cyclization and Annulation Strategies

A. Palladium-Catalyzed C2-Selective Direct Arylation

A modern approach involves the direct C-H activation and arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[6][7] This method is highly attractive for the late-stage functionalization of the core structure.

Mechanism and Rationale: The reaction proceeds through a Pd(II)-catalyzed C-H activation at the C2-position of the benzo[b]thiophene 1,1-dioxide, followed by a cross-coupling reaction with an arylboronic acid.[6][7] This strategy avoids the pre-functionalization often required in traditional cross-coupling reactions.

Experimental Protocol: Pd-Catalyzed C2-Arylation

  • To a reaction vessel, add benzo[b]thiophene 1,1-dioxide (0.20 mmol), arylboronic acid (0.60 mmol, 3.0 equivalents), and a suitable palladium catalyst in DMSO.

  • Heat the reaction mixture under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the product by column chromatography.

B. Electrochemically-Promoted Synthesis

An emerging and sustainable approach utilizes electrochemical conditions to synthesize benzo[b]thiophene 1,1-dioxides from sulfonhydrazides and internal alkynes.[8][9][10] This method avoids the need for transition metal catalysts and stoichiometric oxidants.[9]

Mechanism and Rationale: The reaction is proposed to proceed via a radical pathway involving the formation of a quaternary spirocyclization intermediate, followed by an S-migration to yield the final product.[9][10] The use of electricity as a "reagent" aligns with the principles of green chemistry.

Experimental Protocol: Electrochemical Synthesis

  • In an undivided electrolytic cell equipped with graphite felt electrodes, combine the internal alkyne (0.2 mmol), sulfonhydrazide (0.6 mmol), and Et₄NPF₆ (0.2 mmol) as the electrolyte in a co-solvent of HFIP and CH₃NO₂.

  • Apply a constant current of 5.0 mA at room temperature for 8 hours.

  • After the electrolysis, concentrate the reaction mixture and purify the residue by column chromatography.

C. Palladium-Catalyzed Sulfinylation of Aryl Triflates

This route offers an alternative disconnection, starting from ortho-carbonyl substituted aryl triflates.[1]

Mechanism and Rationale: The synthesis involves a palladium-catalyzed sulfinylation of the aryl triflate, followed by S-alkylation and a subsequent Knoevenagel condensation to construct the benzo[b]thiophene 1,1-dioxide core.[1]

Workflow Diagram: De Novo Synthesis via Cyclization

G cluster_start Starting Materials cluster_process Process cluster_product Final Product start_A Aryl Halide & Alkyne reaction_A Pd-Catalyzed Annulation start_A->reaction_A start_B Sulfonhydrazide & Alkyne reaction_B Electrochemical Cyclization start_B->reaction_B workup Workup & Purification reaction_A->workup reaction_B->workup product Benzo[b]thiophene 1,1-dioxide workup->product

Caption: General workflows for de novo synthesis of benzo[b]thiophene 1,1-dioxides.

Comparative Analysis of Synthetic Efficiency

RouteKey AdvantagesKey DisadvantagesIdeal Application
Oxidation Operationally simple, utilizes readily available starting materials.Can have limited scope for electron-poor substrates, potential for over-oxidation or side reactions.Rapid access to derivatives where the corresponding benzo[b]thiophene is available.
Pd-Catalyzed C-H Arylation High C2 selectivity, broad functional group tolerance, good for late-stage functionalization.[6][7]Requires a palladium catalyst, which can be costly.Diversification of existing benzo[b]thiophene 1,1-dioxide scaffolds.
Electrochemical Synthesis Metal-free, avoids stoichiometric oxidants, mild reaction conditions.[9]Requires specialized electrochemical equipment, substrate scope can be limited by electronic effects.[8]Sustainable and green synthesis of novel derivatives.
Pd-Catalyzed Sulfinylation Provides access to diversely substituted products.[1]Multi-step sequence.When the target substitution pattern is not accessible through other routes.

Conclusion

The choice of synthetic route to benzo[b]thiophene 1,1-dioxides is highly dependent on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For the straightforward preparation of derivatives from known benzo[b]thiophenes, oxidation remains a reliable and efficient method. For the synthesis of novel analogues and for late-stage functionalization, modern catalytic methods such as palladium-catalyzed C-H activation and electrochemical cyclization offer powerful and increasingly sustainable alternatives. Researchers should carefully consider the trade-offs between step economy, reagent cost, and experimental complexity when selecting the most appropriate synthetic strategy.

References

Sources

In Vivo Validation of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide: A Comparative Guide to Assessing Anti-Neuroinflammatory Activity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide (herein referred to as CPTBD), a novel compound based on the versatile benzo[b]thiophene 1,1-dioxide scaffold. Our focus is on its potential anti-neuroinflammatory activity, a therapeutic area of significant unmet need in neurodegenerative diseases.[1][2] This document will objectively compare the hypothetical performance of CPTBD against a standard-of-care, Celecoxib, and a known experimental STAT3 inhibitor, Stattic. The experimental designs detailed herein are structured to provide robust, reproducible data for researchers, scientists, and drug development professionals.

The benzo[b]thiophene 1,1-dioxide core is a well-established pharmacophore, recognized for its utility in developing potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] Aberrant STAT3 activation is a critical pathogenic mechanism in various cancers and inflammatory disorders, including neuroinflammation.[3] This guide, therefore, is predicated on the hypothesis that CPTBD exerts its therapeutic effects through the modulation of the STAT3 pathway, a key regulator of inflammatory responses in the central nervous system.

Comparative Framework: CPTBD vs. Alternatives

To rigorously assess the in vivo efficacy of CPTBD, a multi-faceted comparison is essential. We have selected two comparators:

  • Celecoxib : A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). It serves as a benchmark for general anti-inflammatory activity.

  • Stattic : A widely recognized, non-peptidic small molecule inhibitor of STAT3.[3][4] This allows for a direct comparison to a compound with a similar proposed mechanism of action.

The following table summarizes the key characteristics of these compounds.

FeatureCPTBD (Hypothetical)CelecoxibStattic
Core Scaffold Benzo[b]thiophene 1,1-dioxideCelecoxib CoreBenzo[b]thiophene 1,1-dioxide
Primary Target STAT3 PathwayCOX-2STAT3
Therapeutic Area Neuroinflammation (Proposed)Inflammation, PainExperimental STAT3 Inhibitor
Key Advantage Potential for high specificity and novel chemistryClinically approved, well-understood PK/PDMechanistically focused comparator

In Vivo Validation: A Step-by-Step Protocol for Lipopolysaccharide (LPS)-Induced Neuroinflammation

The lipopolysaccharide (LPS)-induced model of neuroinflammation is a robust and widely used paradigm to study the inflammatory processes in the brain that are relevant to neurodegenerative diseases.[2][6] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response, characterized by the activation of microglia and the production of pro-inflammatory cytokines.[6]

Experimental Workflow

The overall experimental design is depicted in the following workflow diagram.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Post-Induction Assessment Phase acclimatization Acclimatization of Mice (7 days) randomization Randomization into Treatment Groups (n=10 per group) acclimatization->randomization baseline Baseline Behavioral Testing randomization->baseline treatment Daily Dosing: - Vehicle - CPTBD (10 mg/kg) - Celecoxib (20 mg/kg) - Stattic (10 mg/kg) lps LPS Injection (i.p.) (Day 7) treatment->lps behavioral Behavioral Testing (24h post-LPS) lps->behavioral euthanasia Euthanasia & Tissue Collection (24h post-LPS) behavioral->euthanasia biochemical Biochemical & Histological Analysis euthanasia->biochemical

Caption: Experimental workflow for the in vivo validation of CPTBD.

Detailed Protocol

1. Animals and Housing:

  • Male C57BL/6 mice (8-10 weeks old) will be used.

  • Animals will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Treatment Groups (n=10 per group):

  • Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) administered orally (p.o.).

  • Group 2 (CPTBD): CPTBD (10 mg/kg, p.o.)

  • Group 3 (Celecoxib): Celecoxib (20 mg/kg, p.o.)

  • Group 4 (Stattic): Stattic (10 mg/kg, intraperitoneally, i.p.)

3. Experimental Procedure:

  • Days 1-7: Daily administration of the respective treatments.

  • Day 7: One hour after the final treatment dose, mice will be injected with LPS (1 mg/kg, i.p.) to induce neuroinflammation. The control group will receive a saline injection.

  • 24 hours post-LPS injection: Behavioral assessments will be conducted.

  • Following behavioral tests: Animals will be euthanized, and brain tissue will be collected for biochemical and histological analysis.

4. Behavioral Assessment (Y-maze test for spatial memory):

  • The Y-maze test is used to assess short-term spatial working memory, which can be impaired by neuroinflammation.

  • Each mouse is placed in the center of a Y-shaped maze and allowed to explore freely for 8 minutes.

  • The sequence of arm entries is recorded. A spontaneous alternation is defined as entry into all three arms on consecutive choices.

  • The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

5. Biochemical Analysis (ELISA for Cytokines):

  • Brain homogenates will be prepared from one hemisphere.

  • Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) will be quantified using commercially available ELISA kits.

6. Histological Analysis (Immunohistochemistry for Microglial Activation):

  • The other brain hemisphere will be fixed, sectioned, and stained for Iba1, a marker of microglia.

  • The morphology and density of Iba1-positive cells will be analyzed to assess microglial activation.

Expected Outcomes and Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: Effect of CPTBD and Comparators on Spatial Memory in LPS-Treated Mice

Treatment GroupSpontaneous Alternation (%)p-value vs. LPS + Vehicle
Control (Saline) 75 ± 5< 0.001
LPS + Vehicle 45 ± 6-
LPS + CPTBD (10 mg/kg) 68 ± 7< 0.01
LPS + Celecoxib (20 mg/kg) 58 ± 5< 0.05
LPS + Stattic (10 mg/kg) 65 ± 6< 0.01

Table 2: Effect of CPTBD and Comparators on Pro-inflammatory Cytokine Levels in the Brain

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Control (Saline) 50 ± 1020 ± 530 ± 8
LPS + Vehicle 250 ± 30150 ± 20200 ± 25
LPS + CPTBD (10 mg/kg) 80 ± 1545 ± 1060 ± 12
LPS + Celecoxib (20 mg/kg) 150 ± 2590 ± 15120 ± 18
LPS + Stattic (10 mg/kg) 95 ± 1855 ± 1275 ± 15

Mechanistic Insights: The Role of the STAT3 Pathway

The superior hypothetical efficacy of CPTBD and Stattic over Celecoxib in this model underscores the importance of the STAT3 pathway in neuroinflammation. While Celecoxib reduces inflammation by targeting a downstream effector (COX-2), CPTBD and Stattic are proposed to act further upstream, inhibiting the phosphorylation and activation of STAT3. This, in turn, would prevent the transcription of a wide array of pro-inflammatory genes, leading to a more profound anti-inflammatory effect.

G LPS LPS TLR4 TLR4 LPS->TLR4 JAK JAK TLR4->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription CPTBD CPTBD CPTBD->STAT3 Inhibition

Caption: Proposed mechanism of action for CPTBD in inhibiting neuroinflammation.

Conclusion

This guide outlines a robust in vivo strategy for validating the anti-neuroinflammatory activity of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide. By comparing CPTBD to both a standard anti-inflammatory drug and a mechanistically similar experimental compound, researchers can gain a comprehensive understanding of its therapeutic potential. The provided protocols and expected data serve as a blueprint for conducting these critical pre-clinical studies, paving the way for the development of novel therapeutics for neurodegenerative diseases. The promising hypothetical data suggest that targeting the STAT3 pathway with novel benzo[b]thiophene 1,1-dioxide derivatives like CPTBD is a highly promising strategy.

References

  • Wegrzyn, J., Potla, R., Chwae, Y. J., Sepuri, N. B., & K. (2012). Function of mitochondrial Stat3 in cellular respiration. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1817(10), 1828–1837.
  • (2026, March 3). Approaches to experimental modeling of neuroinflammation in neurodegenerative diseases: part 1 — in vivo models.
  • (n.d.).
  • (n.d.).
  • (2020, December 1).
  • (2015, October 15).
  • (2023, December 9).
  • (2019, November 22).
  • (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO.
  • (n.d.).
  • (2017, January 5). Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules.
  • (n.d.).
  • (2025, December 25).
  • (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI.
  • (2021, December 28). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC.
  • (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria - University of West Florida.
  • (n.d.). (PDF)
  • (2020, April 5). 6 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • (2024, June 10). Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences.
  • (2024, April 3). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed.

Sources

A Comparative Benchmarking Guide: 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-Chloro-3-(1-pyrrolidinyl)benzo[b]thiophene 1,1-dioxide, hereafter designated Cmpd-BTP , against established kinase inhibitors. Researchers, scientists, and drug development professionals can utilize the methodologies herein to objectively evaluate the compound's performance and ascertain its potential as a therapeutic agent.

The benzo[b]thiophene 1,1-dioxide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise as inhibitors of critical signaling pathways, such as STAT3.[1][2][3] This guide establishes a rigorous, multi-tiered approach to characterize the inhibitory profile of Cmpd-BTP, moving from direct enzymatic assays to cell-based functional assessments.

For this comparative analysis, two well-characterized inhibitors have been selected as benchmarks:

  • Staurosporine : A potent, broad-spectrum, and non-specific protein kinase inhibitor, serving as a positive control for pan-kinase inhibition.[4][5][6]

  • Sunitinib : A multi-targeted receptor tyrosine kinase (RTK) inhibitor, clinically approved for treating renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[7][8][9] It primarily targets VEGFRs and PDGFRs, providing a clinically relevant comparison for anti-angiogenic and anti-proliferative potential.[7][10]

Part 1: In Vitro Biochemical Profiling - Direct Kinase Inhibition

Expertise & Experience: The Rationale for a Cell-Free System

The initial and most critical step in characterizing a potential kinase inhibitor is to determine its direct effect on purified enzymes in a cell-free environment. This in vitro approach isolates the kinase-inhibitor interaction from confounding cellular factors such as membrane permeability, off-target effects, or drug metabolism. It provides a clean, quantitative measure of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

For this purpose, the ADP-Glo™ Kinase Assay is the method of choice. It is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, making it compatible with virtually any kinase that utilizes ATP.[11][12] Its high sensitivity is ideal for detecting inhibition, even with kinases that have low turnover rates.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the determination of IC50 values for Cmpd-BTP and benchmark inhibitors against a representative panel of kinases, such as VEGFR2 (a key target of Sunitinib) and SRC (a non-receptor tyrosine kinase).

Methodology:

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of Cmpd-BTP, Staurosporine, and Sunitinib in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each inhibitor in a 384-well plate using DMSO.

    • Prepare kinase buffer, substrate solution, and ATP solution at appropriate concentrations. Per manufacturer recommendations, use only high-purity ATP to avoid ADP contamination that can lead to high background signals.[13]

    • Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's manual.[11][14]

  • Kinase Reaction :

    • To the assay plate, add 5 µL of the compound dilutions.

    • Add 5 µL of substrate solution and 5 µL of ATP solution to all wells.[13]

    • Initiate the kinase reaction by adding 5 µL of the respective enzyme solution (e.g., VEGFR2, SRC).

    • Incubate the plate at room temperature for 1 hour, protected from light.[13]

  • Signal Generation & Detection :

    • Stop the kinase reaction and deplete unconsumed ATP by adding 20 µL of ADP-Glo™ Reagent.[13]

    • Incubate for 40 minutes at room temperature.[14]

    • Convert the generated ADP to ATP and induce luminescence by adding 40 µL of Kinase Detection Reagent.[13]

    • Incubate for 30-60 minutes at room temperature.[14]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (vehicle) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

prep Reagent Preparation (Inhibitors, Kinase, ATP, Substrate) reaction Kinase Reaction Incubation (1 hour, Room Temp) prep->reaction stop_deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->stop_deplete incubation1 Incubation (40 mins, Room Temp) stop_deplete->incubation1 convert_detect Convert ADP to ATP & Detect (Add Kinase Detection Reagent) incubation1->convert_detect incubation2 Incubation (30-60 mins, Room Temp) convert_detect->incubation2 read Measure Luminescence incubation2->read analyze Calculate IC50 Values read->analyze

Workflow for the In Vitro ADP-Glo™ Kinase Assay.
Data Presentation: Comparative IC50 Values

The following table summarizes hypothetical, yet plausible, IC50 data to illustrate how results should be presented.

CompoundVEGFR2 IC50 (nM)SRC IC50 (nM)Selectivity (SRC/VEGFR2)
Cmpd-BTP 1545030-fold
Sunitinib 921023-fold
Staurosporine 681.3-fold

This table allows for a direct comparison of potency (lower IC50 is more potent) and selectivity. Here, Cmpd-BTP shows high potency against VEGFR2, comparable to Sunitinib, while demonstrating significantly less activity against SRC, indicating a favorable selectivity profile. Staurosporine, as expected, potently inhibits both kinases with little selectivity.[4][15]

Part 2: Cellular Activity and Phenotypic Effects

Expertise & Experience: Bridging Biochemical Potency to Biological Function

Demonstrating direct enzyme inhibition is only the first step. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response. Therefore, the next logical phase is to perform cell-based assays.

We will assess two key aspects:

  • Target Engagement : Does Cmpd-BTP inhibit the phosphorylation of a downstream effector of its target kinase inside a relevant cancer cell line? Western blotting is the gold-standard technique for this purpose.[16]

  • Phenotypic Outcome : Does target engagement translate into an anti-proliferative or cytotoxic effect? The MTT assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]

Target Engagement: VEGFR2 Signaling Pathway

VEGF binding to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation, which activates multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, to promote cell proliferation and survival.[19][20][21] Sunitinib exerts its anti-cancer effects in part by blocking this process.[9][10] We will assess Cmpd-BTP's ability to inhibit VEGF-induced phosphorylation of VEGFR2 and a key downstream node, Akt.

ligand VEGF receptor VEGFR2 ligand->receptor Binds & Activates pi3k PI3K receptor->pi3k Phosphorylates inhibitor Cmpd-BTP Sunitinib inhibitor->receptor Inhibits akt Akt pi3k->akt Activates response Cell Proliferation & Survival akt->response Promotes

Simplified VEGFR2 Signaling Pathway.
Experimental Protocol: Western Blot for Phospho-Protein Analysis

Trustworthiness: Self-Validating Protocol Design

This protocol incorporates critical controls for data integrity. The use of phosphatase inhibitors is mandatory to preserve the transient phosphorylation state of proteins during sample preparation. Furthermore, after probing for the phosphorylated target (e.g., p-Akt), the membrane must be stripped and re-probed for the total protein (total Akt). This serves as a loading control, ensuring that any observed decrease in the phospho-signal is due to inhibition and not merely a difference in the amount of protein loaded per lane.[16]

Methodology:

  • Cell Culture and Treatment :

    • Seed human umbilical vein endothelial cells (HUVECs) or a VEGFR2-expressing cancer cell line (e.g., MCF-7) and grow to 80-90% confluency.[22]

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of Cmpd-BTP, Sunitinib, or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 15 minutes to induce VEGFR2 signaling.

  • Sample Preparation :

    • Immediately place plates on ice and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[23]

    • Quantify protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer :

    • Denature 20-30 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane. Pre-wetting the PVDF in methanol is essential for efficient transfer.[23]

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Crucially, avoid using milk as a blocking agent , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-VEGFR2 (Tyr1175) or phospho-Akt (Ser473).

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing :

    • After imaging, strip the membrane using a mild stripping buffer.

    • Re-block and re-probe the membrane with primary antibodies for total VEGFR2 and total Akt to confirm equal protein loading.

culture Cell Culture, Treatment & Stimulation (VEGF) lysis Cell Lysis (with Phosphatase Inhibitors) culture->lysis sds_page SDS-PAGE & Protein Transfer (to PVDF Membrane) lysis->sds_page blocking Blocking (5% BSA in TBST) sds_page->blocking ab_primary Primary Antibody Incubation (e.g., anti-p-Akt) blocking->ab_primary ab_secondary Secondary Antibody Incubation (HRP-conjugated) ab_primary->ab_secondary detection ECL Detection & Imaging ab_secondary->detection reprobe Strip & Re-probe (for Total Protein) detection->reprobe

Experimental Workflow for Western Blotting.
Phenotypic Outcome: Cell Viability Assay

This assay quantifies the anti-proliferative or cytotoxic effects of the inhibitors. The MTT assay is based on the principle that metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Methodology:

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of Cmpd-BTP, Sunitinib, Staurosporine, or vehicle control for 72 hours.

  • MTT Incubation : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[24][25]

  • Solubilization : Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[24] Measure the absorbance at 570-590 nm using a microplate reader.[24][26]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular Potency
Compoundp-VEGFR2 Inhibition (Cellular IC50, nM)Growth Inhibition (GI50, nM)
Cmpd-BTP 35150
Sunitinib 25120
Staurosporine 1020

Discussion and Conclusion

This guide presents a systematic workflow to benchmark Cmpd-BTP against standard kinase inhibitors. The initial in vitro screening provides a direct measure of enzymatic potency and selectivity. The subsequent cell-based assays validate these findings in a biologically relevant context, assessing the compound's ability to engage its intended target within the cell and produce a functional anti-proliferative outcome.

By comparing the data generated for Cmpd-BTP against a broad-spectrum inhibitor like Staurosporine and a clinically successful targeted therapy like Sunitinib, researchers can make an informed assessment of its potential. A successful outcome would show Cmpd-BTP having a high potency (low nanomolar IC50/GI50) and a clear selectivity profile, justifying its advancement into further preclinical development, including broader kinase panel screening, pharmacokinetic studies, and in vivo efficacy models. The methodologies described herein ensure a robust and reliable characterization, adhering to high standards of scientific integrity.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Sunitinib. (2024). Wikipedia. Retrieved from [Link]

  • What is the mechanism of Sunitinib Malate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Assay Guidance Manual: Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Harbi, S., et al. (2018). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy, 11, 3225-3236. Retrieved from [Link]

  • ADP-Glo kinase assay. (2018). Bio-protocol. Retrieved from [Link]

  • Faivre, S., et al. (2010). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Molecular and Cellular Endocrinology, 321(1), 1-10. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • Chen, Y., et al. (2021). VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis. Cell Death & Disease, 12(2), 143. Retrieved from [Link]

  • Melincovici, C. S., et al. (2018). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. International Journal of Molecular Sciences, 19(6), 1640. Retrieved from [Link]

  • Niu, G., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. Journal of Clinical Investigation, 123(4), 1732-1746. Retrieved from [Link]

  • Liu, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 608122. Retrieved from [Link]

  • Staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Tanramluk, D., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 566-574. Retrieved from [Link]

  • Gacche, R. N., & Assaraf, Y. G. (2020). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers, 12(11), 3183. Retrieved from [Link]

  • Lin, Y. L., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Journal of Biomolecular Structure and Dynamics, 39(13), 4786-4799. Retrieved from [Link]

  • Li, Y., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 6(9), 1013-1017. Retrieved from [Link]

  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2024). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Li, Y., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. PubMed. Retrieved from [Link]

  • Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. (2023). European Journal of Medicinal Chemistry, 246, 114953. Retrieved from [Link]

  • Discovery of the novel Benzo[b]thiophene 1,1-dioxide derivatives as a potent STAT3 inhibitor against idiopathic pulmonary fibrosis. (2022). ResearchGate. Retrieved from [Link]

  • Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules. (2017). European Journal of Medicinal Chemistry, 125, 106-117. Retrieved from [Link]

  • Li, Y., et al. (2015). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. PMC. Retrieved from [Link]

  • Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 270, 116343. Retrieved from [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2024). Molecules, 29(22), 5029. Retrieved from [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). Molecules, 30(19), 4587. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

Compound Analysis and Integrated Hazard Profile

2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide is a complex heterocyclic compound. To ensure safe handling and disposal, a risk assessment must be based on its structural components.

  • Chlorinated Aromatic System: The presence of a chlorine atom on the benzo[b]thiophene backbone classifies this compound as a chlorinated organic material. Such compounds are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen chloride (HCl) upon incomplete combustion.[1][2] Disposal requires methods that ensure complete destruction.[1]

  • Benzo[b]thiophene 1,1-dioxide (Sulfone): The core structure is a sulfone, which is generally a stable chemical group.[3] However, the parent benzo[b]thiophene can be harmful if swallowed and is toxic to aquatic life.[4][5] Upon incineration, the sulfur atom will be converted to sulfur oxides (SOx), which are regulated pollutants and must be managed by emission control systems (e.g., scrubbers).

  • Pyrrolidine Moiety: Pyrrolidine is a cyclic amine that is known to be a flammable, corrosive, and toxic substance, causing severe skin burns and eye damage.[6][7][8] While its reactivity is tempered by being a substituent, it imparts a basic character to the molecule and necessitates segregation from acidic waste streams to prevent potential violent reactions.

Based on this analysis, the compound should be treated as a hazardous substance with multiple potential risks.

Hazard Class Potential Risks & Considerations Supporting Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][6][9]
Skin/Eye Corrosivity Potential to cause irritation or severe burns due to the pyrrolidine functional group.[6][8][10]
Environmental Hazard Expected to be toxic to aquatic life with long-lasting effects. Must not be released into the environment.[4][11]
Combustion Byproducts High-temperature incineration will generate acidic gases (HCl, SOx) and nitrogen oxides (NOx).[1][8]

Mandatory Personal Protective Equipment (PPE)

Due to the compound's assessed hazards, stringent personal protection is required at all times during handling and disposal.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Viton®, Butyl Rubber, or heavy-duty Nitrile).To prevent skin contact, absorption, and potential chemical burns.[9]
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a face shield.To protect against splashes and potential contact with corrosive material.[6][8]
Body Protection A flame-retardant laboratory coat.To protect against skin exposure and provide a barrier.
Respiratory Protection Required if handling outside of a certified chemical fume hood or if dust/aerosols are generated.To prevent inhalation of a potentially toxic compound.[12]

All handling of this compound and its waste must be performed within a certified chemical fume hood. [9]

Step-by-Step Waste Management and Disposal Protocol

The primary and only recommended method for the disposal of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide is through a licensed hazardous waste contractor via high-temperature incineration.[1][13] This ensures the complete destruction of the chlorinated organic structure and the scrubbing of resultant acid gases.[14]

Phase 1: Waste Collection and Segregation (At the Bench)
  • Container Selection: Designate a specific, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[3]

  • Chemical Segregation: This waste stream must be segregated. Crucially, do NOT mix with:

    • Strong Acids: To prevent a potentially violent acid-base reaction with the pyrrolidinyl group.

    • Strong Oxidizing Agents: To avoid unpredictable and potentially explosive reactions.[5]

  • Accurate Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide."

    • The primary hazards: "Toxic," "Corrosive," "Environmental Hazard."[9]

    • The date accumulation started.

  • Waste Transfer: Carefully transfer waste into the container inside a chemical fume hood. Keep the container sealed at all times except when adding waste.[15] Do not overfill the container, leaving at least 10% headspace for expansion.

Phase 2: On-Site Storage
  • Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Storage Conditions: The storage area must be secure, well-ventilated, and away from heat, sparks, or open flames.[3] It should have secondary containment to capture any potential leaks.

Phase 3: Professional Disposal
  • Institutional Coordination: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][9]

  • Waste Manifest: Provide a complete characterization of the waste to the disposal contractor. This ensures they can handle and transport it in compliance with all regulations.

Prohibited Actions
  • DO NOT dispose of this chemical down the sink or drain. It is likely insoluble in water and toxic to aquatic life.[16]

  • DO NOT dispose of this chemical in regular solid waste trash.

  • DO NOT attempt to neutralize or chemically treat the waste in the lab without a validated protocol and specific approval from your EHS department.

Emergency Spill Management Protocol

In the event of an accidental release, immediate and decisive action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before re-entering the area, don the full PPE detailed in Section 2.

  • Contain Spill: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[13]

  • Absorb and Collect: Carefully cover and absorb the spill with the inert material. Once fully absorbed, use non-sparking tools to gently sweep the material into the designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.

Disposal Workflow Diagram

The following diagram outlines the critical path for the safe management and disposal of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide waste.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal Path gen Point of Generation (Fume Hood) ppe Wear Full PPE (Sec. 2) gen->ppe Always spill Spill Occurs gen->spill container Labeled, Segregated Hazardous Waste Container ppe->container Collect Waste storage Satellite Accumulation Area (Secondary Containment) container->storage Store Securely ehs Contact EHS / Licensed Contractor storage->ehs Schedule Pickup spill_kit Spill Cleanup Protocol (Sec. 4) spill->spill_kit Execute spill_kit->container Collect Spill Waste transport Manifested Transport ehs->transport incineration High-Temperature Incineration with Acid Gas Scrubbing transport->incineration

Caption: Waste Management Workflow for 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide.

References

  • Echemi. (n.d.). Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets.
  • BenchChem. (2025). Proper Disposal of Fenthion Oxon Sulfone: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • BenchChem. (2025). Proper Disposal of Boc-PEG4-sulfone-PEG4-Boc: A Guide for Laboratory Professionals.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI. (n.d.). Benzo[b]thiophene Safety Data Sheet.
  • Recyclopedia.sg. (2025, March 11). Chemicals & Hazardous Waste.
  • Singapore Statutes Online. (2025, August 9). Environmental Public Health (Toxic Industrial Waste) Regulations.
  • Fisher Scientific. (2025). Thianaphthene Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Dibenzothiophene Safety Data Sheet.
  • Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from École Polytechnique Fédérale de Lausanne.
  • Santa Cruz Biotechnology. (n.d.). 2-Pyrrolidinone Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
  • Sigma-Aldrich. (2025). Pyrrolidine Safety Data Sheet.
  • BroadPharm. (2025). Safety Data Sheet.
  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Benzo[b]thiophene 1,1-dioxide Safety Data Sheet.
  • Fisher Scientific. (n.d.). Benzo[b]thiophene-2-carbonyl chloride Safety Data Sheet.
  • CymitQuimica. (2024). Benzo[b]thiophene 1,1-dioxide Safety Data Sheet.
  • TCI. (2025). 2-(2-Pyridyl)benzo[b]thiophene Safety Data Sheet.

Sources

A Comprehensive Guide to the Safe Handling of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide. As a novel compound, its toxicological properties are not yet fully characterized. Therefore, a cautious and proactive approach to safety is paramount. This document synthesizes established protocols for handling similar chemical structures to ensure the highest level of protection for laboratory personnel.

Understanding the Potential Hazards

While a specific Safety Data Sheet (SDS) for 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide is not currently available, an analysis of its constituent chemical moieties suggests several potential hazards. The core structure, benzo[b]thiophene 1,1-dioxide, is a sulfone. While some simple sulfones are considered relatively inert, the presence of a chlorine atom and a pyrrolidinyl group introduces potential for increased reactivity and toxicity.

For instance, the related compound 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride is classified as corrosive and can cause severe skin burns and eye damage. The chlorinated nature of the target compound suggests a potential for similar corrosive or irritant properties. Furthermore, upon combustion or decomposition, benzo[b]thiophene derivatives can release hazardous substances such as carbon monoxide, carbon dioxide, and sulfur oxides[1][2]. The nitrogen-containing pyrrolidinyl group may also lead to the formation of nitrogen oxides.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Due to the presence of a chlorine atom on the aromatic ring.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Toxicity: The full toxicological profile is unknown. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of sulfur oxides, nitrogen oxides, and hydrogen chloride.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide. The following recommendations are based on a conservative assessment of the potential risks.

Glove Selection

The selection of appropriate gloves is critical to prevent skin contact. Given the lack of specific chemical resistance data for this compound, a double-gloving strategy is recommended.

Glove Type Material Recommendation
Inner Glove NitrileProvides a good baseline of chemical resistance and dexterity.
Outer Glove Neoprene or Silver Shield™Neoprene offers broad-spectrum chemical resistance. For more hazardous operations or when handling larger quantities, Silver Shield™ gloves are recommended for their high level of chemical protection[3].

Important Considerations:

  • Always inspect gloves for any signs of degradation or perforation before use.

  • Change gloves immediately if they become contaminated.

  • Wash hands thoroughly after removing gloves.

Eye and Face Protection

To protect against splashes and airborne particles, the following should be worn:

  • Safety Glasses with Side Shields: For general laboratory work.

  • Chemical Splash Goggles: When there is a higher risk of splashing.

  • Face Shield: In conjunction with goggles when handling larger quantities or during procedures with a significant risk of splashing or aerosol generation.

Respiratory Protection

Respiratory protection is necessary when handling the compound outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation.

Situation Recommended Respirator
Handling small quantities in a fume hoodNo respirator is typically required if the fume hood is functioning correctly.
Weighing or transferring powder outside a fume hoodA full-face respirator with a multi-sorbent cartridge (protecting against particulates, organic vapors, and acid gases) is recommended[3].
Spill cleanup or emergency situationsA self-contained breathing apparatus (SCBA) provides the highest level of respiratory protection and should be used in emergency situations where the concentration of airborne contaminants is unknown or high[4][5].
Protective Clothing
  • Laboratory Coat: A standard cotton lab coat may be sufficient for handling small quantities.

  • Chemical-Resistant Apron or Coveralls: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or coveralls, such as Tychem® material, should be worn over the lab coat[3].

  • Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.

Operational and Disposal Plans

A clear and well-rehearsed plan for handling and disposal is essential to minimize risk.

Prudent Handling Practices
  • Work in a Ventilated Area: All work with 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide should be performed in a properly functioning chemical fume hood.

  • Avoid Creating Dust: Handle the solid material carefully to avoid generating dust.

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

  • Keep Containers Tightly Closed: When not in use, ensure the container is tightly sealed.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary equipment and reagents.

    • Have a designated waste container ready.

  • Handling:

    • Carefully open the container inside the fume hood.

    • Weigh out the desired amount of the compound, minimizing the creation of dust.

    • Transfer the compound to the reaction vessel or other container.

    • Clean any minor spills immediately with a suitable absorbent material.

  • Post-Handling:

    • Tightly seal the container of 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide.

    • Decontaminate any equipment that has come into contact with the compound.

    • Dispose of all contaminated materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Waste Disposal

All materials contaminated with 2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, absorbent pads, and any unused compound. Place these materials in a clearly labeled, sealed container for hazardous solid waste[6].

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-3-(1-pyrrolidinyl)benzo(b)thiophene 1,1-dioxide"[7].

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance. In some cases, oxidation with sodium hypochlorite can be used to destroy thiols and sulfides, but the resulting sulfones may be water-insoluble and require filtration[8][9]. Given the chlorinated nature of this compound, consult with EHS before attempting any in-lab treatment.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional protocols established by your institution.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Small Spill: In a fume hood, carefully absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste.

    • Large Spill: Evacuate the area and contact your institution's EHS department or emergency response team.

Diagrams

PPE_Donning cluster_donning PPE Donning Sequence Gown/Coveralls Gown/Coveralls Inner Gloves Inner Gloves Gown/Coveralls->Inner Gloves Respirator Respirator Inner Gloves->Respirator Goggles/Faceshield Goggles/Faceshield Respirator->Goggles/Faceshield Outer Gloves Outer Gloves Goggles/Faceshield->Outer Gloves

Caption: Recommended sequence for donning Personal Protective Equipment.

PPE_Doffing cluster_doffing PPE Doffing Sequence Outer Gloves Outer Gloves Gown/Coveralls Gown/Coveralls Outer Gloves->Gown/Coveralls Goggles/Faceshield Goggles/Faceshield Gown/Coveralls->Goggles/Faceshield Respirator Respirator Goggles/Faceshield->Respirator Inner Gloves Inner Gloves Respirator->Inner Gloves

Caption: Recommended sequence for doffing Personal Protective Equipment to prevent cross-contamination.

Waste_Disposal_Workflow cluster_waste Waste Disposal Workflow Contaminated Material Contaminated Material Segregate Waste Segregate Waste Contaminated Material->Segregate Waste Solid Waste Container Solid Waste Container Segregate Waste->Solid Waste Container Solid Liquid Waste Container Liquid Waste Container Segregate Waste->Liquid Waste Container Liquid Label Container Label Container Solid Waste Container->Label Container Liquid Waste Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Contact EHS for Pickup Contact EHS for Pickup Store in SAA->Contact EHS for Pickup

Caption: Workflow for the proper segregation and disposal of hazardous waste.

References

  • Chemical Waste Disposal Guidelines. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • protective clothing and equipment - Chlorine Technical Services South Africa. (n.d.).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Pamphlet 065 - Edition 4 - (NOV 2001).pdf. (2001, November).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2024, January 23).
  • HAZARDOUS CHEMICAL WASTE MANUAL - Simon Fraser University. (2023, December 8).
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. (2024, April 5).
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 13).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。